Technical Documentation Center

3-(1H-1,2,3-triazol-1-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1H-1,2,3-triazol-1-yl)propanoic acid
  • CAS: 4332-45-0

Core Science & Biosynthesis

Foundational

Synthesis of 3-(1H-1,2,3-triazol-1-yl)propanoic acid: Mechanistic Pathways and Protocols

Executive Summary The compound 3-(1H-1,2,3-triazol-1-yl)propanoic acid is a highly versatile bifunctional building block widely utilized in medicinal chemistry, particularly in the synthesis of PROTACs, peptidomimetics,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(1H-1,2,3-triazol-1-yl)propanoic acid is a highly versatile bifunctional building block widely utilized in medicinal chemistry, particularly in the synthesis of PROTACs, peptidomimetics, and bio-orthogonal linkers. The unsubstituted 1,2,3-triazole core acts as a robust, metabolically stable bioisostere for amide bonds, while the propanoic acid tail provides a handle for subsequent peptide coupling.

Synthesizing this specific N1-substituted, C4/C5-unsubstituted triazole presents unique regiochemical challenges. This guide provides an in-depth mechanistic analysis and self-validating protocols for the two most reliable synthetic pathways: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Aza-Michael Addition .

Pathway 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click chemistry" approach is the premier method for triazole synthesis due to its absolute regiocontrol and high functional group tolerance, as detailed in[1].

Causality & Mechanistic Rationale

To synthesize an unsubstituted triazole ring via CuAAC, one must react an azide with acetylene. However, acetylene gas is highly flammable, difficult to quantify, and poses severe safety risks in standard laboratory settings. The Strategic Choice: We utilize trimethylsilylacetylene (TMSA) as a bench-stable, liquid surrogate. The bulky trimethylsilyl (TMS) group forces strict 1,4-regioselectivity during the cycloaddition. Post-click, the TMS group is easily cleaved to reveal the target 1H-1,2,3-triazole. The Catalyst System: Copper(II) sulfate is paired with sodium ascorbate. Ascorbate acts as an in situ reducing agent to maintain a steady concentration of the catalytically active Cu(I) species, preventing oxidative homocoupling of the alkyne (Glaser coupling) and bypassing the need to handle oxygen-sensitive Cu(I) salts[2].

CuAAC_Mechanism A 3-Azidopropanoic Acid + TMS-Acetylene B Cu(I) Catalyst Coordination A->B CuSO4 / NaAsc C Copper Acetylide Formation B->C -H+ D Bicyclic Metallacycle Intermediate C->D + Azide E Protonolysis & Desilylation (K2CO3) D->E Ring Contraction F 3-(1H-1,2,3-triazol-1-yl) propanoic acid E->F -TMS-OMe

Figure 1: Catalytic cycle of the CuAAC reaction and subsequent TMS deprotection.

Self-Validating Protocol: CuAAC Route

Step 1: Cycloaddition

  • Reaction: In a round-bottom flask, dissolve 3-azidopropanoic acid (1.0 eq) and trimethylsilylacetylene (1.2 eq) in a 1:1 (v/v) mixture of tert-butanol and water.

  • Catalysis: Add CuSO₄·5H₂O (0.05 eq) followed by sodium ascorbate (0.10 eq). The solution will briefly turn brown before settling into a pale yellow/green, indicating the formation of Cu(I). Stir at 25 °C for 12 hours.

  • Validation Check 1: Analyze via LC-MS. The intermediate 3-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)propanoic acid must show an [M+H]+ peak at m/z 214.1. The absence of the azide starting material confirms completion.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Desilylation 5. Reaction: Dissolve the crude intermediate in Methanol. Add K₂CO₃ (2.0 eq) to cleave the TMS group. Stir at 25 °C for 2 hours. 6. Validation Check 2: LC-MS must show the disappearance of the m/z 214.1 peak and the emergence of the final product at m/z 142.1 [M+H]+ . 7. Workup: Carefully acidify the mixture with 1M HCl to pH ~2 (monitor with pH paper). Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the pure 3-(1H-1,2,3-triazol-1-yl)propanoic acid.

Pathway 2: Aza-Michael Addition

An alternative, metal-free approach relies on the direct conjugate addition of 1H-1,2,3-triazole to an α,β-unsaturated system, as highlighted in [3].

Causality & Mechanistic Rationale

1,2,3-triazole is a poor nucleophile in its neutral state. To drive the aza-Michael addition onto methyl acrylate, a base is required to generate the highly nucleophilic triazolide anion. The Strategic Choice: Cesium carbonate (Cs₂CO₃) is selected over weaker bases (like K₂CO₃ or Et₃N). The large ionic radius of the cesium cation creates a "cesium effect," forming a loose, highly reactive ion pair with the triazolide anion, which accelerates the nucleophilic attack on the electrophilic β-carbon of the acrylate[4]. The Regioselectivity Challenge: The triazolide anion exhibits multiple nucleophilic nitrogen centers. Consequently, the reaction yields a mixture of N1 and N2 alkylated isomers. The N1 isomer is our target, necessitating a strict chromatographic separation prior to ester hydrolysis.

Aza_Michael_Mechanism A 1H-1,2,3-Triazole + Cs2CO3 B Triazolide Anion (Nucleophile) A->B Deprotonation D Conjugate Addition (Enolate Formation) B->D Nucleophilic Attack C Methyl Acrylate (Electrophile) C->D Michael Acceptor E Protonation (N1 & N2 Isomers) D->E +H+ F Chromatography & Ester Hydrolysis E->F Isomer Separation G 3-(1H-1,2,3-triazol-1-yl) propanoic acid F->G LiOH / H2O

Figure 2: Base-catalyzed Aza-Michael addition mechanism and ester hydrolysis.

Self-Validating Protocol: Aza-Michael Route

Step 1: Conjugate Addition & Separation

  • Reaction: Suspend 1H-1,2,3-triazole (1.0 eq), methyl acrylate (1.2 eq), and Cs₂CO₃ (0.1 eq) in anhydrous Acetonitrile. Stir at 25 °C for 12 hours.

  • Validation Check 1 (Crucial): Perform TLC (Eluent: 1:1 EtOAc/Hexanes). You will observe two distinct spots. The N1 isomer exhibits a lower Rf​ value (~0.3) due to the higher dipole moment of the asymmetric triazole core, while the symmetric N2 isomer runs higher ( Rf​ ~0.6).

  • NMR Verification: Isolate the spots via silica gel flash chromatography. Confirm the N1 isomer via 1 H-NMR: the triazole protons (C4 and C5) will appear as two distinct doublets (or a multiplet) around 7.6–8.0 ppm. The discarded N2 isomer will present a single sharp singlet due to C2v​ symmetry.

Step 2: Ester Hydrolysis 4. Reaction: Dissolve the purified N1-isomer (methyl 3-(1H-1,2,3-triazol-1-yl)propanoate) in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq) and stir at 25 °C for 4 hours. 5. Validation Check 2: LC-MS must show the complete disappearance of the methyl ester (m/z 156.1) and the presence of the free acid (m/z 142.1). 6. Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~2. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the final product.

Quantitative Data & Pathway Comparison

Choosing the correct pathway depends heavily on the laboratory's scale requirements and tolerance for chromatographic bottlenecks. The table below summarizes the critical operational metrics for both routes.

ParameterCuAAC (TMS-Acetylene Route)Aza-Michael Addition Route
Overall Yield High (75–85% over 2 steps)Moderate (40–50% for N1 isomer)
Regioselectivity Absolute (100% N1 after deprotection)Poor (Mixture of N1 and N2 isomers)
Step Count 2 (Cycloaddition + Desilylation)2 (Conjugate Addition + Hydrolysis)
Reagent Safety Moderate (Requires heavy metal removal)High (Metal-free, mild base)
Scalability Excellent (Standard click chemistry)Fair (Limited by chromatographic separation)

References

  • Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation Source: Molecules (via NCBI PMC) URL:[Link]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates Source: RSC Advances URL:[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Pharmacology (via NCBI PMC) URL:[Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles Source: Molecules (via MDPI) URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Application Methodologies of 3-(1H-1,2,3-Triazol-1-yl)propanoic Acid

Executive Summary In the design of modern bioconjugates and pharmaceutical intermediates, 3-(1H-1,2,3-triazol-1-yl)propanoic acid serves as a critical bifunctional building block. It combines the exceptional metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of modern bioconjugates and pharmaceutical intermediates, 3-(1H-1,2,3-triazol-1-yl)propanoic acid serves as a critical bifunctional building block. It combines the exceptional metabolic stability and unique dipole characteristics of a 1,2,3-triazole ring with the versatile reactivity of a terminal carboxylic acid. Unlike simple aliphatic acids, the integration of the triazole heterocycle fundamentally alters the electronic distribution, pKa, and solvation dynamics of the molecule. This technical guide deconstructs its physicochemical properties and provides field-proven, self-validating protocols for its characterization and application in bioconjugation.

Structural Anatomy & Physicochemical Profiling

Understanding the physical chemistry of 3-(1H-1,2,3-triazol-1-yl)propanoic acid is essential for predicting its behavior in aqueous buffers and organic syntheses. The molecule consists of a propanoic acid backbone that is N-alkylated at the 1-position of a 1,2,3-triazole ring.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 3-(1H-1,2,3-triazol-1-yl)propanoic acid
CAS Number 4332-45-0 (Free Acid)[1], 1803604-38-7 (HCl Salt)[2]
Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol (Free Acid)[1]
SMILES O=C(O)CCN1N=NC=C1[2]
Predicted pKa (Acid) ~4.2
Topological Polar Surface Area 68.0 Ų
Causality in Physicochemical Behavior

1. Acidity and the Inductive Effect (-I): Unsubstituted propanoic acid has a pKa of 4.87. However, in 3-(1H-1,2,3-triazol-1-yl)propanoic acid, the sp2-hybridized nitrogens of the triazole ring exert a strong electron-withdrawing inductive effect (-I effect) through the ethyl linker. This delocalizes the negative charge of the conjugate base (carboxylate), thermodynamically stabilizing it and thereby lowering the pKa to approximately 4.2[3]. This ensures the molecule is predominantly ionized at physiological pH (7.4), enhancing its solubility and preventing membrane permeation via passive diffusion.

2. Tautomeric Locking: While free 1H-1,2,3-triazole exists in a dynamic equilibrium between 1H and 2H tautomers, the N1-alkylation in this compound completely blocks annular tautomerism[4]. This "tautomeric locking" fixes the molecular dipole moment (~5 Debye), making it a highly predictable and rigid bioisostere for amide bonds in rational drug design.

3. Solvation Dynamics: The high density of hydrogen bond acceptors (N2, N3, and the carboxyl oxygens) results in a highly negative logP. The compound is intensely hydrophilic. This is a critical advantage when utilizing it as a linker in antibody-drug conjugates (ADCs), as it prevents the non-specific hydrophobic aggregation often seen with aliphatic or aromatic linkers.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives, degradation artifacts, or misinterpretation of data.

Protocol 1: Potentiometric Determination of pKa

Causality: We utilize 0.15 M KCl as the background electrolyte to maintain a constant activity coefficient. This ensures the calculated pKa reflects true physiological behavior rather than ideal, infinitely dilute conditions.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10.0 mg of 3-(1H-1,2,3-triazol-1-yl)propanoic acid in 50 mL of degassed, deionized water containing 0.15 M KCl. (Note: Degassing prevents CO2 absorption, which would form carbonic acid and artificially lower the pH).

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C using a water-jacketed titration vessel.

  • Titration: Titrate the solution with standardized 0.01 M NaOH under a nitrogen blanket. Add titrant in 0.05 mL increments, allowing the potential (mV) to stabilize within 0.1 mV/min before the next addition.

  • Self-Validation (Blank Correction): Perform a blank titration on the 0.15 M KCl solvent alone. Subtract the blank volume from the sample volume at each pH increment to correct for background solvent ionization.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the equivalence point; the pH at the half-equivalence point equals the exact pKa.

Protocol 2: EDC/NHS Amide Coupling for Bioconjugation

Causality: Direct reaction of a carboxylic acid with an amine is thermodynamically unfavorable at room temperature. EDC activates the acid to an unstable O-acylisourea. The addition of NHS converts this into a semi-stable NHS-ester, preventing rapid aqueous hydrolysis and driving the reaction toward the desired amide product.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 3-(1H-1,2,3-triazol-1-yl)propanoic acid in anhydrous DMF or MES buffer (pH 6.0, 100 mM). Add 1.5 eq of EDC-HCl and 2.0 eq of NHS.

  • Incubation & Validation: Stir at room temperature for 30 minutes.

    • Self-Validation Step: Quench a 1 µL aliquot in methanol and analyze via LC-MS. You must confirm the mass shift corresponding to the NHS-ester intermediate (+97 Da) before proceeding.

  • Coupling: Add 1.0 eq of the target primary amine. If using a salt form of the amine (e.g., TFA salt), add 3.0 eq of DIPEA to ensure the amine is deprotonated and highly nucleophilic.

  • Reaction: Stir for 2-4 hours at room temperature, monitoring the disappearance of the NHS-ester via LC-MS.

  • Purification: Purify the resulting conjugate via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Mandatory Visualizations

G A 3-(1H-1,2,3-triazol-1-yl)propanoic acid B 1,2,3-Triazole Ring (Electron Withdrawing) A->B C Propanoic Acid Tail (Ionizable Group) A->C D Lowered pKa (~4.2) Increased Acidity B->D -I Effect E High Aqueous Solubility Polarity & H-Bonding B->E C->D C->E

Fig 1. Electronic influence of the triazole ring on physicochemical properties.

Workflow Step1 1. Carboxylic Acid Precursor 3-(1H-1,2,3-triazol-1-yl)propanoic acid Step2 2. Activation (EDC/NHS) Forms semi-stable NHS-ester Step1->Step2 Step3 3. LC-MS Validation Confirm +97 Da mass shift Step2->Step3 Aliquot test Step4 4. Amide Coupling Reaction with Primary Amine Step2->Step4 Main batch Step3->Step4 If validated Step5 5. Purification Prep-HPLC (C18) Step4->Step5

Fig 2. Self-validating bioconjugation workflow utilizing EDC/NHS amide coupling.

References

  • PubChem - NIH - ethyl 3-(1H-1,2,3-triazol-1-yl)propanoate Computed Properties. URL:[Link][4]

Sources

Foundational

Spectroscopic Profiling and Synthetic Methodology of 3-(1H-1,2,3-triazol-1-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 3-(1H-1,2,3-triazol-1-yl)propanoic acid (CAS: 1803604-38-7)[1] Formula: C₅H₇N₃O₂ | Molecular Weight: 141.13 g/mol

Executive Summary & Chemical Context

In modern drug discovery and bioconjugation, 1,2,3-triazoles serve as robust bioisosteres for amide bonds, offering superior metabolic stability and hydrogen-bonding capabilities. 3-(1H-1,2,3-triazol-1-yl)propanoic acid is a critical bifunctional linker. It features a highly polar, aromatic triazole headgroup and a terminal carboxylic acid, making it an ideal candidate for peptide coupling and solid-phase synthesis[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the spectroscopic signatures (NMR, FTIR, MS) of this molecule and provide a self-validating synthetic workflow to ensure absolute regiochemical purity.

Synthetic Workflow and Regiochemical Control

The most direct route to this compound is the base-promoted alkylation of 1H-1,2,3-triazole with 3-bromopropanoic acid. A fundamental challenge in this chemistry is the generation of two regioisomers: the thermodynamically favored N1-alkylated product and the kinetically accessible N2-alkylated product[3].

Expert Insight on Causality: We utilize Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) rather than stronger bases (like NaH). A mild base ensures the deprotonation of the triazole (pKa ~ 9.4) without triggering the base-catalyzed E2 elimination of 3-bromopropanoic acid into acrylic acid. The N1 and N2 isomers are subsequently separated via selective crystallization, exploiting the higher dipole moment of the N1 isomer.

G A 1H-1,2,3-Triazole + 3-Bromopropanoic Acid B Base-Promoted Alkylation (K2CO3, DMF) A->B Heat 60°C, 12h C Crude Mixture (N1 & N2 Isomers) B->C Aqueous Workup D Regioselective Purification (Recryst.) C->D Isomer Separation E 3-(1H-1,2,3-triazol-1-yl) propanoic acid D->E Pure N1 Target

Caption: Synthetic workflow detailing the regioselective isolation of the N1-alkylated triazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the zwitterionic tendencies and high polarity of the molecule, DMSO-d₆ is the mandatory solvent. CDCl₃ fails to sufficiently disrupt the intermolecular hydrogen bonding of the carboxylic acid, leading to severe line broadening.

¹H NMR Analysis

The defining feature of the N1-substituted 1,2,3-triazole is its asymmetry. Unlike the N2-isomer (which possesses C2v symmetry and yields a single aromatic proton signal), the N1-isomer presents two distinct, highly deshielded protons at C4 and C5[4]. The electron-withdrawing nature of the three adjacent nitrogens, combined with the aromatic ring current, shifts these protons downfield.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationCausality / Assignment
-COOH 12.45br s-1HHighly deshielded acidic proton; broad due to exchange.
C4-H 8.12d1.01HTriazole proton; most deshielded due to proximity to N3.
C5-H 7.74d1.01HTriazole proton; slightly shielded relative to C4.
C3-H₂ 4.58t7.02HAliphatic CH₂ heavily deshielded by the adjacent N1 atom.
C2-H₂ 2.82t7.02HAliphatic CH₂ α to the carbonyl group.
¹³C NMR Analysis

The ¹³C spectrum provides orthogonal validation of the carbon backbone. The extreme deshielding of the C3 methylene carbon (δ 45.2) confirms direct covalent attachment to the triazole nitrogen, differentiating it from an oxygen-linked ester or ether[3].

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentCausality / Environment
172.4C1 (C=O)Carbonyl carbon of the propanoic acid moiety.
133.1C4 (Triazole)Deshielded aromatic carbon adjacent to N3.
124.5C5 (Triazole)Aromatic carbon adjacent to N1.
45.2C3 (-CH₂-N)Aliphatic carbon strongly deshielded by the N1 atom.
34.1C2 (-CH₂-C=O)Aliphatic carbon α to the carbonyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR serves as a rapid, non-destructive validation tool for the functional groups. The spectrum is dominated by the massive, broad O-H stretch characteristic of hydrogen-bonded carboxylic acid dimers in the solid state.

Table 3: FTIR Data (KBr Pellet)

Wavenumber (cm⁻¹)Peak Shape/IntensityStructural Assignment
3300 - 2500Broad, StrongO-H stretch (hydrogen-bonded carboxylic acid).
3120Sharp, WeakC-H stretch (aromatic triazole ring).
2950Sharp, MediumC-H stretch (aliphatic methylene backbone).
1715Sharp, StrongC=O stretch (carboxylic acid carbonyl).
1550, 1450Sharp, MediumC=C and C=N stretching (triazole ring).
1210Sharp, MediumN=N stretching mode[5].
Mass Spectrometry (ESI-MS) & Fragmentation Kinetics

Electrospray Ionization (ESI) in positive mode yields a robust protonated molecular ion[M+H]⁺ at m/z 142.1. The fragmentation pathway is highly diagnostic. The initial loss of water (-18 Da) and carbon dioxide (-44 Da) confirms the presence of the terminal carboxylic acid. The subsequent loss of nitrogen gas (-28 Da) is the universal hallmark of 1,2,3-triazole degradation under collision-induced dissociation (CID).

MS_Frag M Molecular Ion [M+H]+ m/z 142.1 F1 Loss of H2O m/z 124.1 M->F1 -H2O (-18 Da) F2 Loss of CO2 m/z 98.1 M->F2 -CO2 (-44 Da) F3 Triazolium Cation m/z 82.0 M->F3 Cleavage at C2-C3 F4 Loss of N2 m/z 70.1 F2->F4 -N2 (-28 Da)

Caption: ESI-MS/MS positive ion fragmentation pathway of 3-(1H-1,2,3-triazol-1-yl)propanoic acid.

Table 4: ESI-MS Data (Positive Ion Mode)

m/zIon TypeRelative AbundanceAssignment / Fragmentation
142.1[M+H]⁺100%Intact protonated molecular ion.
164.1[M+Na]⁺15%Sodium adduct.
124.1[M+H - H₂O]⁺45%Loss of water from the carboxylic acid.
98.1[M+H - CO₂]⁺30%Decarboxylation of the propanoic acid chain.
70.1[M+H - CO₂ - N₂]⁺20%Subsequent loss of N₂ gas from the triazole ring.

Self-Validating Experimental Protocol

To ensure absolute reproducibility and trustworthiness, the following methodology incorporates built-in Quality Control (QC) checkpoints. If a checkpoint fails, the protocol explicitly dictates the corrective action.

Step 1: Base-Promoted Alkylation
  • In an oven-dried 100 mL round-bottom flask, dissolve 1H-1,2,3-triazole (10.0 mmol, 690 mg) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Add anhydrous K₂CO₃ (15.0 mmol, 2.07 g). Stir the suspension for 15 minutes at room temperature to initiate deprotonation.

  • Add 3-bromopropanoic acid (11.0 mmol, 1.68 g) dropwise over 5 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • QC Checkpoint 1: Perform TLC (Eluent: DCM/MeOH 9:1, UV active, KMnO₄ stain). The reaction is complete when the 3-bromopropanoic acid spot (Rf ~ 0.6) is consumed, and a new highly polar spot (Rf ~ 0.2) appears.

Step 2: Aqueous Workup and Regioisomer Separation
  • Cool the mixture to room temperature and quench with 30 mL of distilled water.

  • Wash the aqueous layer with Ethyl Acetate (2 × 20 mL) to remove unreacted triazole and DMF traces. Discard the organic layer.

  • Acidify the aqueous layer using 1M HCl until the pH reaches ~3.0 (the isoelectric point of the product).

  • Extract the acidified aqueous layer with a mixture of Chloroform/Isopropanol (3:1, v/v) (3 × 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product (mixture of N1 and N2 isomers).

  • Regioselective Crystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (9:1). Allow to cool slowly to 4 °C overnight. The highly polar N1-isomer selectively crystallizes.

    • QC Checkpoint 2 (Critical): Run a rapid ¹H NMR on the crystals. Validation logic: If the spectrum shows a single aromatic peak integrating to 2H at ~7.9 ppm, the symmetric N2-isomer is contaminating the batch. Corrective Action: Perform a second recrystallization from pure Ethanol. The pure N1-isomer must show two distinct doublets at ~8.12 and ~7.74 ppm.

Step 3: Spectroscopic Sample Preparation
  • NMR: Dissolve 15 mg of the validated N1-isomer crystals in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% TMS as an internal standard). Ensure complete dissolution to prevent line broadening.

  • FTIR: Grind 2 mg of the sample with 100 mg of anhydrous, IR-grade KBr in an agate mortar. Press into a translucent pellet at 10 tons of pressure.

  • MS: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (1:1) with 0.1% Formic Acid to promote positive ionization.

References

  • Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives Source: MDPI URL:[3]

  • A Practical Flow Synthesis of 1,2,3-Triazoles Source: The Royal Society of Chemistry (RSC) URL:[4]

  • Identification of Novel Triazole-Based Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors Endowed with Antiproliferative and Antiinflammatory Activity Source: ACS Publications URL:[2]

  • 3-(1H-1,2,3-Triazol-1-yl)propanoic acid hydrochloride (CAS: 1803604-38-7) Source: Advanced ChemBlocks URL:[1]

  • Novel Triazole Hybrids of Betulin: Synthesis and Biological Activity Profile Source: MDPI URL:[5]

Sources

Exploratory

Precision Bioisosterism: The Biological Activity and Synthesis of 1,2,3-Triazole Pharmacophores

Executive Summary & The Bioisosteric Paradigm In modern medicinal chemistry, the premature metabolic degradation of peptide-based and amide-containing drugs remains a primary bottleneck in clinical translation. The amide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Bioisosteric Paradigm

In modern medicinal chemistry, the premature metabolic degradation of peptide-based and amide-containing drugs remains a primary bottleneck in clinical translation. The amide bond, while structurally foundational, is highly susceptible to enzymatic hydrolysis by amidases and proteases in vivo[1]. To circumvent this, the 1,2,3-triazole heterocycle has emerged as a privileged, metabolically inert bioisostere[2].

The causality behind this bioisosteric success lies in the precise topological and electronic mimicry the triazole ring provides. A 1,4-disubstituted 1,2,3-triazole perfectly mimics a trans-amide bond: the distance between the substituent carbons (approx. 3.8 Å) closely matches the distance between the alpha-carbons in a trans-peptide bond[2][3]. Furthermore, the triazole ring possesses a strong dipole moment (approx. 5 Debye), with the N2 and N3 atoms acting as robust hydrogen-bond acceptors, and the highly polarized C5-H bond acting as a hydrogen-bond donor[4]. Conversely, 1,5-disubstituted 1,2,3-triazoles serve as effective cis-amide surrogates[3]. By replacing labile amides with 1,2,3-triazoles, researchers systematically improve pharmacokinetic profiles, enhance resistance to CYP450-mediated oxidation, and maintain or increase target affinity[1][5].

Synthetic Workflows: Precision Engineering via Click Chemistry

The ubiquitous application of 1,2,3-triazoles is inextricably linked to the advent of "Click Chemistry," specifically the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and its Ruthenium-catalyzed counterpart (RuAAC). These orthogonal reactions provide absolute regiocontrol, allowing chemists to dictate whether a trans-mimetic (1,4-disubstituted) or cis-mimetic (1,5-disubstituted) topology is generated[4][5].

G Start Terminal Alkyne + Organic Azide CuAAC CuAAC (Copper Catalysis) CuSO4, Na-Ascorbate RT, H2O/t-BuOH Start->CuAAC Cu(I) Active Species RuAAC RuAAC (Ruthenium Catalysis) Cp*RuCl(PPh3)2 80°C, Benzene/THF Start->RuAAC Ru(II) Active Species Prod14 1,4-Disubstituted 1,2,3-Triazole (trans-amide bioisostere) CuAAC->Prod14 100% Regioselective Prod15 1,5-Disubstituted 1,2,3-Triazole (cis-amide bioisostere) RuAAC->Prod15 100% Regioselective

Figure 1: Regioselective synthesis of 1,2,3-triazole bioisosteres via CuAAC and RuAAC pathways.

Protocol 1: Self-Validating CuAAC Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

To ensure high yields and prevent oxidative homocoupling of alkynes (Glaser coupling), the active Cu(I) catalyst must be generated in situ.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of tert-butanol (t-BuOH) and distilled water. Causality: This specific biphasic mixture ensures the simultaneous solvation of lipophilic organic substrates (azides/alkynes) and hydrophilic inorganic salts (catalysts).

  • Substrate Addition: Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in the solvent mixture (0.1 M concentration).

  • Catalyst Generation: Add Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) followed immediately by Sodium Ascorbate (0.1 eq). Causality: Sodium ascorbate acts as a mild reducing agent, continuously reducing Cu(II) to the catalytically active Cu(I) species, preventing catalyst poisoning by atmospheric oxygen.

  • Reaction & Monitoring: Stir vigorously at room temperature for 2–12 hours.

  • System Validation (FT-IR): Monitor the reaction progression using FT-IR spectroscopy. The protocol is self-validating: the complete disappearance of the strong, characteristic azide stretching band at ~2100 cm⁻¹ definitively confirms total conversion.

  • Workup: Dilute with ice water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Pharmacological Profiling & Biological Activity

The 1,2,3-triazole core is not merely a passive structural linker; it actively engages with biological targets through dipole interactions, hydrogen bonding, and π-π stacking.

Oncology: Inducing Apoptosis via Enzyme Inhibition

1,2,3-triazole derivatives exhibit profound antiproliferative activity against various malignancies, including lung cancer (A549 cells) and breast cancer (MCF-7)[6][7]. A prominent mechanism of action is the inhibition of Thymidylate Synthase (TS). For example, 1,2,3-triazole tethered thymol-1,3,4-oxadiazole hybrids bind the active site of TS, halting the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This depletes the intracellular dTTP pool, causing catastrophic DNA synthesis arrest and driving the cancer cell into G0/G1 cell cycle arrest and subsequent apoptosis[6][7].

Pathway Triazole 1,2,3-Triazole Hybrid (e.g., Thymol Conjugate) Target Thymidylate Synthase (TS) Triazole->Target Active Site Binding Inhibition Enzyme Inhibition (Blocks dUMP to dTMP) Target->Inhibition Catalytic Blockade DNA dTTP Depletion & DNA Synthesis Arrest Inhibition->DNA Pathway Disruption CellCycle Cell Cycle Arrest (G0/G1) DNA->CellCycle Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis

Figure 2: Anticancer mechanism of 1,2,3-triazole hybrids via Thymidylate Synthase inhibition.

Infectious Diseases: Antimicrobial and Antiviral Efficacy

The rise of multidrug-resistant (MDR) pathogens necessitates novel scaffolds. 1,2,3-triazoles are highly effective antimicrobial agents, particularly when complexed with transition metals (e.g., Ni(II), Co(II)) or linked to carbohydrates (glycoside clickamers) to enhance aqueous solubility and membrane permeability[8][9].

In antiviral research, 1,2,3-triazoles have been successfully deployed as HIV-1 Vif antagonists. By replacing the amide bond in the lead molecule RN-18 with a 1,4-disubstituted 1,2,3-triazole, researchers achieved a dramatic increase in antiviral potency (IC₅₀ = 1.2 μM in H9 cells) while eliminating off-target toxicity, proving the superiority of the triazole bioisostere in complex cellular environments[4][5]. Furthermore, triazole hybrids demonstrate potent antiparasitic activity against Trypanosoma cruzi (Chagas disease) and Plasmodium falciparum (Malaria), often outperforming standard-of-care drugs like benznidazole[10][11].

Neuropharmacology: GPCR Targeting

In the central nervous system, 1,2,3-triazoles are utilized to stabilize ligands targeting G-Protein Coupled Receptors (GPCRs). For instance, replacing the amide linker in Dopamine D4 receptor (D4R) ligands with a 1,2,3-triazole preserved high D4R affinity and subtype selectivity while completely rescuing the molecule from in vivo amide bond hydrolysis[1]. Similarly, triazole incorporation into GPR88 agonists yielded highly potent compounds (EC₅₀ = 60 nM) by leveraging the triazole's ability to form robust dipole-dipole interactions within the receptor binding pocket[3].

Protocol 2: Cell-Based Cytotoxicity Evaluation (MTT Assay)

To validate the biological efficacy of synthesized triazoles, the MTT assay provides a reliable, quantitative measure of cellular metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well in 100 μL of appropriate media. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the 1,2,3-triazole compound (e.g., 0.1 μM to 100 μM) dissolved in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity). Incubate for 48h.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Causality: Viable cells with active metabolism contain mitochondrial succinate dehydrogenase, which reduces the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. Dead cells lack this enzyme, making the assay a direct, self-validating measure of cell viability.

  • Solubilization: After 4h incubation, carefully remove the media and add 150 μL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes the comparative biological activity of key 1,2,3-triazole compounds across various therapeutic indications, highlighting their superiority over standard reference drugs or parent amides.

Compound Class / BioisostereTarget / Disease ModelCell Line / OrganismEfficacy (IC₅₀ / EC₅₀)Reference Drug / Parent Amide Efficacy
HIV-1 Vif Antagonist (1,4-Triazole analog of RN-18)HIV-1 Vif-A3G axisH9 Cells (HIV-1)IC₅₀ = 1.2 μMParent Amide (RN-18): IC₅₀ = 6.0 μM
Thymol-1,2,3-Triazole Hybrid (Compound 9)Thymidylate SynthaseMCF-7 (Breast Cancer)IC₅₀ = 1.1 μMDoxorubicin: IC₅₀ > 3.0 μM
Nitrotriazole Derivative (Compound 1d)Trypanosoma cruzi3D Cardiac SpheroidsIC₅₀ = 0.21 μMBenznidazole: IC₅₀ = 22.79 μM
GPR88 Agonist (Compound 26)GPR88 ReceptorHEK293 (cAMP Assay)EC₅₀ = 60 nMParent Oxadiazole: EC₅₀ = 178 nM
Coumarin-1,2,3-Triazole (Compound 4a)Lung Cancer ProliferationA549 CellsIC₅₀ = 2.97 μMCisplatin: IC₅₀ = 24.15 μM

Conclusion

The strategic incorporation of the 1,2,3-triazole moiety represents a paradigm shift in rational drug design. By acting as a metabolically stable, electronically tunable bioisostere for amide bonds, triazoles solve critical pharmacokinetic liabilities while often enhancing target binding affinity. Supported by the robust, orthogonal synthetic workflows of Click Chemistry, 1,2,3-triazole containing compounds will continue to dominate the preclinical pipelines for oncology, infectious diseases, and neuropharmacology.

References

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. nih.gov. URL:[Link]

  • 1,2,3-Triazoles as Biomimetics in Peptide Science. nih.gov. URL:[Link]

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. nih.gov. URL:[Link]

  • 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists. nih.gov. URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. nih.gov. URL:[Link]

  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. nih.gov. URL:[Link]

  • Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. nih.gov. URL:[Link]

  • Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids Evaluated Using In Vitro Preclinical Translational Models. nih.gov. URL:[Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. nih.gov. URL:[Link]

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. nih.gov. URL:[Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. nih.gov. URL:[Link]

Sources

Foundational

The 1,2,3-Triazole Scaffold in Medicinal Chemistry: Bioisosterism, Synthesis, and Rational Drug Design

Executive Summary In modern medicinal chemistry, the 1,2,3-triazole moiety has transcended its origins as a simple synthetic linker to become a highly privileged pharmacophore. Its rise is driven by its exceptional stabi...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the 1,2,3-triazole moiety has transcended its origins as a simple synthetic linker to become a highly privileged pharmacophore. Its rise is driven by its exceptional stability, unique physicochemical properties, and synthetic accessibility via "click chemistry." This whitepaper provides an in-depth technical analysis of the 1,2,3-triazole core, detailing the causality behind its use as an amide bioisostere, the mechanistic rigor required for its synthesis, and its proven impact on rational drug design.

Physicochemical Profiling: The Amide-to-Triazole Switch

A persistent challenge in peptide-based drug discovery is the metabolic liability of the amide bond, which is rapidly cleaved by endogenous proteases. The strategic replacement of an amide bond with a 1,4-disubstituted 1,2,3-triazole—often termed the "amide-to-triazole switch"—is a foundational bioisosteric strategy 1[1].

The Causality of Bioisosterism: Why does the target receptor recognize a triazole as an amide? The mimicry is both electronic and spatial. The lone pairs on the N(2) and N(3) atoms of the triazole ring act as weak hydrogen-bond acceptors, perfectly mimicking the carbonyl oxygen of an amide. Conversely, the strong electron-withdrawing nature of the triazole ring highly polarizes the C(5)-H bond, allowing it to function as a robust hydrogen-bond donor, analogous to the amide N-H 1[1].

Furthermore, the 1,4-disubstituted 1,2,3-triazole possesses a significantly higher dipole moment (~4.5 Debye) compared to a standard trans-amide bond (~3.5 Debye). This increased polarity often enhances target affinity by strengthening dipole-dipole interactions within the receptor's binding pocket1[1].

Quantitative Comparison: Amide vs. 1,2,3-Triazole
Propertytrans-Amide Bond1,4-Disubstituted 1,2,3-TriazoleCausality / Impact in Drug Design
Dipole Moment ~3.5 Debye~4.5 - 5.0 DebyeHigher polarity enhances dipole-dipole interactions within target binding pockets.
Substituent Distance 3.8 - 3.9 Å4.9 - 5.1 ÅSlightly extended backbone; mimics β-amino acid spacing, altering local conformation.
H-Bond Donor N-HC(5)-H (Polarized)Retains ability to donate hydrogen bonds, crucial for target recognition.
H-Bond Acceptor C=ON(2), N(3) lone pairsPreserves hydration networks and receptor interactions.
Enzymatic Stability Labile (Proteases)Highly StablePrevents proteolytic degradation, significantly increasing in vivo half-life.

Rational Design Workflow

The decision to incorporate a 1,2,3-triazole must be driven by structural logic rather than synthetic convenience. The workflow below illustrates the rational process of identifying a metabolic liability and resolving it via bioisosteric replacement.

Workflow A Identify Labile Amide in Lead Compound B Analyze Spatial & Electronic Fit A->B C Execute CuAAC (Azide + Alkyne) B->C Bioisosteric Replacement D 1,4-Disubstituted 1,2,3-Triazole Scaffold C->D Click Chemistry

Rational workflow for amide-to-triazole bioisosteric replacement.

Synthetic Methodology: The Self-Validating CuAAC Protocol

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles. However, when applying this chemistry to delicate biomolecules (e.g., in Antibody-Drug Conjugates or peptidomimetics), the generation of reactive oxygen species (ROS) by the copper catalyst can cause severe oxidative damage.

As an application scientist, I mandate the use of a self-validating protocol that incorporates specific protective additives. This ensures that any observed loss of bioactivity is due to the pharmacophore design itself, not an artifact of synthetic degradation 2[2].

Standardized CuAAC Bioconjugation Protocol

Step 1: Reagent Preparation

  • CuSO₄ (100 mM): Provides a stable source of Cu(II).

  • THPTA Ligand (200 mM): A water-soluble ligand. Causality: THPTA accelerates the reaction by stabilizing the active Cu(I) intermediate and acts as a sacrificial reductant, intercepting ROS before they can oxidize histidine or methionine residues on the biomolecule 2[2].

  • Aminoguanidine (100 mM): Causality: Ascorbate oxidation generates reactive carbonyl species (e.g., dehydroascorbate) that rapidly cross-link arginine residues. Aminoguanidine acts as a chemical scavenger, neutralizing these byproducts 2[2].

  • Sodium Ascorbate (100 mM): Must be freshly prepared. Reduces Cu(II) to the catalytically active Cu(I).

Step 2: Catalyst Pre-complexation Mix CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 2.5 μL CuSO₄ + 12.5 μL THPTA). Allow to stand for 5 minutes. Causality: Pre-complexing ensures that free Cu(II) does not precipitate or inappropriately coordinate with the biomolecule prior to reduction.

Step 3: Reaction Assembly In a microcentrifuge tube, combine:

  • Biomolecule-alkyne (~25-50 μM) and Reporter-azide (~50-100 μM) in aqueous buffer.

  • Pre-mixed Cu(II)-THPTA complex.

  • Aminoguanidine (final concentration ~5 mM).

Step 4: Initiation Add Sodium Ascorbate (final concentration ~5 mM) last to initiate the reaction. Causality: Adding the reductant last ensures the active Cu(I) catalyst is generated only when all substrates and protective ligands are fully assembled in solution. Incubate at room temperature for 1 hour.

Mechanistic Pathway of the CuAAC Catalytic Cycle

Understanding the step-by-step formation of the triazole ring is critical for troubleshooting stalled reactions. The catalytic cycle relies on the sequential coordination of the alkyne and azide to the copper center, culminating in a highly regioselective ring closure.

CatalyticCycle Cu Active Cu(I) Catalyst (Generated in situ) Pi Cu(I)-Alkyne π-Complex Cu->Pi Alkyne Coordination Acetylide Copper(I) Acetylide Pi->Acetylide Deprotonation Metalla Bimetallic Metallacycle Acetylide->Metalla Azide Binding Product 1,4-Disubstituted 1,2,3-Triazole Metalla->Product Ring Contraction Product->Cu Catalyst Release

Mechanistic pathway of the CuAAC catalytic cycle.

Pharmacological Case Studies: Translating Theory to Therapeutics

The theoretical benefits of the 1,2,3-triazole moiety have been rigorously validated in clinical and preclinical settings.

HIV-1 Vif Antagonists: In the development of viral infectivity factor (Vif) antagonists, researchers identified that the amide functionality in the lead compound RN-18 (IC₅₀ = 6 μM) was a limiting factor. By executing an amide-to-triazole switch, they synthesized a 1,4-disubstituted 1,2,3-triazole analog (Compound 1d). This bioisosteric replacement not only retained the critical hydrogen-bonding network but dramatically improved the antiviral potency, yielding an IC₅₀ of 1.2 μM while eliminating non-specific cytotoxicity 3[3].

FDA-Approved Therapeutics: Beyond experimental leads, the 1,2,3-triazole ring is a core structural feature in several approved drugs. Notable examples include the β-lactamase inhibitor Tazobactam and the anticonvulsant Rufinamide 4[4]. In these molecules, the triazole does not merely act as a passive linker; its strong dipole moment and metabolic stability are the primary drivers of their pharmacokinetic efficacy and target engagement 4[4].

References

  • Frontiers in Pharmacology - 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry.
  • PMC / National Institutes of Health - 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity.
  • PMC / National Institutes of Health - Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
  • PMC / National Institutes of Health - 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists.

Sources

Exploratory

3-(1H-1,2,3-Triazol-1-yl)propanoic Acid: Chemical Identifiers, Synthesis, and Applications in Drug Discovery

As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently oversee the integration of functionalized triazoles into early-stage drug discovery pipelines. 3-(1H-1,2,3-triazol-1-yl)propano...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently oversee the integration of functionalized triazoles into early-stage drug discovery pipelines. 3-(1H-1,2,3-triazol-1-yl)propanoic acid is a highly versatile bifunctional linker and pharmacophore. Its ability to act as a bioisostere for amide bonds, combined with its distinct dipole moment and hydrogen-bonding capacity, makes it an invaluable asset in the design of targeted therapeutics, particularly in oncology.

This whitepaper provides an in-depth technical analysis of this compound, covering its core chemical identifiers, its mechanistic role in modern drug design, and a self-validating synthetic protocol for its preparation.

Core Chemical Identifiers & Physicochemical Properties

In commercial and research settings, this compound is predominantly handled as a hydrochloride salt rather than a free base[1]. The free base is zwitterionic-like in certain environments and can be hygroscopic. Conversion to the hydrochloride salt (CAS: 1803604-38-7) standardizes the stoichiometry, ensures a free-flowing crystalline powder, and significantly extends the shelf-life by preventing premature degradation[1].

Below is a consolidated table of the quantitative and structural data for both forms[1][2]:

PropertyFree BaseHydrochloride Salt
CAS Number N/A (Often generated in situ)1803604-38-7
Molecular Formula C₅H₇N₃O₂C₅H₈ClN₃O₂
Molecular Weight 141.13 g/mol 177.59 g/mol
SMILES C1=CN(N=N1)CCC(=O)OO=C(O)CCN1N=NC=C1.[H]Cl
InChI InChI=1S/C5H7N3O2/c9-5(10)1-3-8-4-2-6-7-8/h2,4H,1,3H2,(H,9,10)N/A

Mechanistic Role in Drug Design: MCL-1 Inhibition

A prominent application of 3-(1H-1,2,3-triazol-1-yl)propanoic acid derivatives is in the development of MCL-1 (Myeloid Cell Leukemia 1) inhibitors [3]. MCL-1 is a critical anti-apoptotic protein belonging to the BCL-2 family. In many malignancies, tumors avoid apoptosis (programmed cell death) by overexpressing MCL-1, which sequesters pro-apoptotic proteins like BAK and BAX[3].

When designing MCL-1 inhibitors, the 1,2,3-triazole moiety is frequently utilized to mimic peptide backbones (bioisosterism) while resisting proteolytic cleavage. The propanoic acid tail provides a critical electrostatic interaction with basic residues (e.g., Arginine) within the binding groove of the MCL-1 protein. By competitively binding to MCL-1, these inhibitors release BAK/BAX, thereby restoring the intrinsic apoptotic cascade[3].

MCL1_Pathway ApoptoticStimulus Apoptotic Stimuli BH3Only BH3-Only Proteins (BIM, PUMA) ApoptoticStimulus->BH3Only Upregulates MCL1 MCL-1 Protein (Anti-apoptotic) BH3Only->MCL1 Binds & Inhibits BAKBAX BAK / BAX (Pro-apoptotic) BH3Only->BAKBAX Activates MCL1->BAKBAX Sequesters Apoptosis Apoptosis (Cell Death) BAKBAX->Apoptosis Mitochondrial Pore Formation Inhibitor Triazole-based MCL-1 Inhibitor Inhibitor->MCL1 Competitive Binding

Caption: Role of triazole-based MCL-1 inhibitors in restoring the intrinsic apoptosis pathway.

Synthesis & Experimental Workflow

The synthesis of 3-(1H-1,2,3-triazol-1-yl)propanoic acid is typically achieved via the N-alkylation of 1H-1,2,3-triazole with 3-bromopropanoic acid.

Causality in Reagent Selection:

  • Solvent (DMF): N,N-Dimethylformamide is chosen because it easily dissolves both the polar triazole and the bromopropanoic acid, while its high dielectric constant stabilizes the transition state of the S_N2 substitution.

  • Base (K₂CO₃): Potassium carbonate is a mild base. It is strong enough to deprotonate the triazole (pKa ~9.4) to form the nucleophilic triazolide anion, but mild enough to avoid driving the competing E2 elimination of 3-bromopropanoic acid (which would yield unwanted acrylic acid).

Step-by-Step Protocol (Self-Validating System)

Step 1: Reaction Setup

  • Charge a round-bottom flask with 1H-1,2,3-triazole (1.0 eq) and anhydrous DMF (0.5 M).

  • Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the triazolide anion.

  • Slowly add 3-bromopropanoic acid (1.1 eq) dropwise. Heat the mixture to 80°C for 12 hours.

Step 2: In-Process Quality Control (IPQC) via TLC

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is deemed complete when the starting material is consumed. Crucially, you must observe two distinct new spots . Because the triazolide anion exhibits tautomerism, alkylation yields a mixture of the N1-alkylated isomer (target) and the N2-alkylated isomer (byproduct).

Step 3: Chromatographic Separation

  • Quench the reaction with water, acidify to pH 3 with 1M HCl, and extract with ethyl acetate.

  • Concentrate the organic layer and purify via silica gel column chromatography (DCM/MeOH gradient).

  • Causality: The N1 isomer possesses a higher dipole moment than the more symmetric N2 isomer. Consequently, the N1 isomer is more polar and will elute after the N2 isomer.

Step 4: IPQC via ¹H NMR (The Symmetry Check)

  • Validation Check: To definitively prove you have isolated the correct N1 isomer, run a ¹H NMR spectrum. The N2 isomer possesses C₂v symmetry, meaning its two triazole ring protons are chemically equivalent and will appear as a single singlet (~7.6 ppm). The target N1 isomer lacks this symmetry ; its two ring protons will appear as two distinct signals (e.g., ~7.7 ppm and ~8.0 ppm). This symmetry check provides absolute, self-validating proof of regiochemistry.

Step 5: Salt Formation

  • Dissolve the verified N1 free base in minimal diethyl ether.

  • Bubble dry HCl gas (or add ethereal HCl) until precipitation ceases.

  • Filter and dry under vacuum to yield 3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride[1].

Synthesis_Workflow Start 1H-1,2,3-Triazole + 3-Bromopropanoic Acid Reaction SN2 Alkylation (K2CO3, DMF, 80°C) Start->Reaction IPQC1 IPQC: TLC Monitoring (Check for 2 spots: N1 & N2) Reaction->IPQC1 12 Hours Separation Silica Gel Chromatography (Isomer Resolution) IPQC1->Separation Complete Conversion IPQC2 IPQC: 1H NMR (Symmetry Check) Separation->IPQC2 Isolate Polar Fraction Salt Salt Formation (HCl in Diethyl Ether) IPQC2->Salt Asymmetric Protons Confirmed Final Target HCl Salt (CAS: 1803604-38-7) Salt->Final Precipitation

Caption: Self-validating workflow for the synthesis of 3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride.

Conclusion

The utility of 3-(1H-1,2,3-triazol-1-yl)propanoic acid in medicinal chemistry cannot be overstated. By understanding the rigorous analytical checks required during its synthesis—specifically the exploitation of NMR symmetry to differentiate N1 and N2 isomers—researchers can confidently integrate this building block into complex synthesis pipelines. Whether utilized as a robust amide bioisostere or as a highly specific electrostatic anchor in MCL-1 inhibitors, this compound remains a staple in advanced drug discovery.

References

  • Advanced ChemBlocks. "3-(1H-1,2,3-Triazol-1-yl)propanoic acid hydrochloride". achemblock.com.
  • PubChemLite. "Sodium 3-(1h-1,2,3-triazol-1-yl)propanoate (C5H7N3O2)". uni.lu.
  • Google Patents. "WO2019222112A1 - Inhibitors of mcl-1". google.com.

Sources

Foundational

Safety, Toxicity, and Handling of 3-(1H-1,2,3-triazol-1-yl)propanoic acid in Drug Development Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary In contemporary medicinal chemistry, 3-(1H-1,2,3-triazol-1-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In contemporary medicinal chemistry, 3-(1H-1,2,3-triazol-1-yl)propanoic acid (typically supplied as the hydrochloride salt) serves as a highly versatile bifunctional building block[1]. The 1,2,3-triazole moiety is prized for its strong dipole moment, metabolic stability, and hydrogen-bonding capabilities, frequently acting as a bioisostere for amide bonds or serving as a rigid linker in complex pharmacophores. Notably, derivatives of this scaffold have been heavily utilized in the synthesis of apoptosis-modulating therapeutics, including highly selective MCL-1 inhibitors for oncology applications[2].

This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, toxicological profile, and optimal handling protocols for this critical reagent, culminating in a self-validating synthetic workflow for its integration into drug discovery pipelines.

Physicochemical Profiling

Understanding the fundamental properties of 3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride is prerequisite to designing safe handling and effective synthetic protocols. The hydrochloride salt form is generally preferred by suppliers to enhance solid-state crystallinity and shelf-life[1].

Table 1: Quantitative Physicochemical Data
ParameterSpecification
Chemical Name 3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride
CAS Registry Number 1803604-38-7
Molecular Formula C₅H₈ClN₃O₂
Molecular Weight 177.59 g/mol
SMILES String O=C(O)CCN1N=NC=C1.[H]Cl
Typical Purity ≥ 95% - 97%
Physical State Solid (Microcrystalline powder)

Data aggregated from commercial chemical inventories and structural databases[1][3].

Toxicological Assessment & Safety Protocols

Mechanistic Toxicology

As a Senior Application Scientist, it is critical to look beyond standard GHS labels and understand the causality of a compound's hazard profile.

  • Acute Irritation (H315, H319): The primary hazard of this compound stems from its hydrochloride salt form. Upon contact with ambient moisture, perspiration on the skin, or the mucosal membranes of the eyes and respiratory tract, the salt dissociates. This localized release of hydrochloric acid sharply lowers the pH of the microenvironment, driving acute tissue irritation.

  • Systemic Toxicity: While the 1,2,3-triazole ring itself exhibits low acute systemic toxicity, nitrogen-rich heterocycles can non-specifically coordinate with off-target metalloenzymes (e.g., Cytochrome P450s) if systemically absorbed in massive doses.

Environmental Controls and PPE

To mitigate these risks, handling must be restricted to controlled environments.

Safety A Material Receipt (CAS: 1803604-38-7) B Hazard Assessment (Irritant, Hygroscopic) A->B C Apply PPE (Nitrile, Goggles) B->C D Dispense in Hood (Local Exhaust) C->D E Cold-Chain Storage (2-8°C, Argon Purge) D->E

Workflow for safe handling, hazard mitigation, and cold-chain storage of the triazole building block.

Mandatory PPE Specifications:

  • Gloves: Nitrile gloves (minimum 0.11 mm thickness). Rationale: Standard latex offers insufficient protection against the polar aprotic solvents (like DMF or DMSO) typically used to dissolve this compound.

  • Eye Protection: Snug-fitting chemical safety goggles.

  • Ventilation: Class II Type A2 Biological Safety Cabinet or standard chemical fume hood with a minimum face velocity of 100 fpm.

Handling, Storage, and Chemical Stability

The Threat of Hygroscopicity

3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride is notably hygroscopic. The influx of atmospheric moisture presents two distinct threats:

  • Physical Degradation: Moisture induces deliquescence, turning the free-flowing powder into a intractable gum, which complicates stoichiometric weighing.

  • Chemical Interference: In downstream amide coupling reactions, extraneous water will rapidly hydrolyze active ester intermediates (e.g., OAt or OBt esters) back to the starting carboxylic acid, drastically reducing reaction yields.

Storage Best Practices

To ensure longitudinal stability, the compound requires strict cold-chain management[4].

  • Temperature: Store at 2–8°C for active use, or -20°C for long-term archiving[3].

  • Atmosphere: Vials must be purged with an inert gas (Argon or dry Nitrogen) prior to resealing.

  • Thermal Equilibration: Crucial Step: Before opening a refrigerated vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial immediately condenses atmospheric moisture directly onto the reagent.

Synthetic Utility & Experimental Workflows

In oncology drug development, particularly in the synthesis of complex macrocycles or MCL-1 inhibitors, this building block is frequently conjugated to primary or secondary amines via amide coupling[2].

Mechanistic Rationale for Reagent Selection

Because the building block is an HCl salt, stoichiometric precision of the base is critical . One full equivalent of a tertiary amine base (like N,N-Diisopropylethylamine, DIPEA) is consumed purely to neutralize the HCl and liberate the free carboxylic acid. Failure to account for this will stall the activation step. Furthermore, we utilize HATU over traditional EDC/HOBt systems; HATU provides superior reaction kinetics and higher yields when coupling to sterically hindered or electron-deficient amines.

Synthesis N1 Triazole HCl Salt N2 Base Neutralization (DIPEA) N1->N2 N3 Ester Activation (HATU) N2->N3 N4 Aminolysis (Target Amine) N3->N4 N5 Final Conjugate N4->N5

Step-by-step amide coupling pathway for conjugating the triazole acid to a target pharmacophore.

Self-Validating Protocol: Amide Coupling

Reagents Required:

  • 3-(1H-1,2,3-triazol-1-yl)propanoic acid HCl (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation & Neutralization: In an oven-dried round-bottom flask under Argon, dissolve the triazole building block (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv). Observation: The solution may slightly exotherm as the HCl salt is neutralized. Stir for 5 minutes.

  • Electrophilic Activation: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature for 15 minutes to form the highly reactive OAt active ester.

  • Validation Checkpoint (Self-Validating System): Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of LC-MS grade Methanol. Analyze via LC-MS. The presence of the corresponding methyl ester mass confirms successful activation of the carboxylic acid. Do not proceed to step 4 unless activation is >95% complete.

  • Aminolysis: Add the target amine (1.1 equiv) dropwise. Stir at room temperature for 2–4 hours. Monitor the disappearance of the active ester via LC-MS.

  • Quenching & Workup: Dilute the reaction with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove excess DIPEA and unreacted amine), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Advanced ChemBlocks. "3-(1H-1,2,3-Triazol-1-yl)propanoic acid hydrochloride Product Catalog and SDS". Accessed March 2026. 1

  • Google Patents (WO2019222112A1). "Inhibiteurs de mcl-1 / Mcl-1 inhibitors". Describes the utilization of heterocyclic building blocks in the synthesis of oncology therapeutics. 2

  • BLD Pharm. "1803604-38-7 | 3-(1H-1,2,3-Triazol-1-yl)propanoic acid hydrochloride". Outlines cold-chain transportation and storage requirements. 4

  • Key Organics. "3-(1H-1,2,3-Triazol-1-yl)propanoic acid hydrochloride (BS-46125)". Physicochemical property and purity specifications. 3

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Multicomponent Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

Executive Summary The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, bioconjugation, and materials science due to its metabolic stability, strong dipole moment, and ability to act as a rigid pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, bioconjugation, and materials science due to its metabolic stability, strong dipole moment, and ability to act as a rigid pharmacophore linker. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click" reaction for synthesizing these heterocycles. However, handling low-molecular-weight organic azides presents severe explosion and toxicity hazards. This application note details a highly efficient, one-pot, three-component protocol that generates the organic azide in situ from an alkyl halide and sodium azide, followed immediately by CuAAC with a terminal alkyne. This method maximizes atom economy, ensures laboratory safety, and delivers quantitative yields.

Mechanistic Rationale & System Causality

A successful one-pot CuAAC protocol relies on the precise orchestration of two distinct reaction mechanisms within the same solvent system:

  • In Situ Azide Generation ( SN​2 ): Sodium azide ( NaN3​ ) acts as a potent nucleophile, displacing the halide leaving group of an unactivated or activated alkyl halide. By keeping the transient organic azide in solution, we completely bypass the hazardous isolation step, mitigating the risk of detonation associated with concentrated low-molecular-weight azides (1)[1].

  • Catalyst Selection & Redox Stability: Direct use of Cu(I) salts (e.g., CuI, CuBr) is often plagued by thermodynamic instability in aerobic aqueous environments, leading to disproportionation into Cu(0) and Cu(II). To counter this, our protocol employs CuSO4​⋅5H2​O coupled with sodium ascorbate. Ascorbate serves as a continuous, mild reducing agent that generates the catalytically active Cu(I) species in situ. This prevents the oxidative Glaser homocoupling of alkynes and ensures a robust catalytic cycle (1)[1].

  • (Note: For researchers requiring 1,5-disubstituted triazoles, a Ruthenium-catalyzed (RuAAC) variant of this one-pot procedure can be employed, though it requires microwave irradiation and strictly inert conditions (2)[2].)

Reaction Workflow & Pathway Visualization

Workflow cluster_0 Step 1: In Situ Azide Generation cluster_1 Step 2: CuAAC Click Reaction A Alkyl Halide (R-X) C Organic Azide [R-N3] (Transient) A->C SN2 B Sodium Azide (NaN3) B->C F 1,4-Disubstituted 1,2,3-Triazole C->F Cycloaddition D Terminal Alkyne (R'-C≡CH) D->F E Cu(II) + Ascorbate → Cu(I) Active E->F Catalysis

One-pot multicomponent workflow for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Quantitative Data: Optimization of Reaction Conditions

The choice of solvent is critical. Water is mandatory to dissolve the inorganic salts ( NaN3​ , CuSO4​ , sodium ascorbate), while an organic co-solvent is required to solubilize the alkyl halide and alkyne. As shown in Table 1, a biphasic or miscible aqueous-organic system drastically improves kinetics.

Table 1: Optimization of Solvent and Catalyst Loading for One-Pot CuAAC

EntrySolvent System (v/v)Catalyst ( CuSO4​ / Ascorbate)Temp (°C)Time (h)Yield (%)Observation / Causality
1 H2​O (100%)5 mol% / 10 mol%601245Poor solubility of organic substrates limits reaction rate.
2t-BuOH: H2​O (1:1)5 mol% / 10 mol%RT688Excellent biphasic mixing; standard for activated halides.
3DMF: H2​O (4:1)5 mol% / 10 mol%60394Optimal for unactivated alkyl halides requiring higher heat.
4DMF: H2​O (4:1)1 mol% / 5 mol%60882Lower catalyst loading extends reaction time but maintains yield.

(Note: Data synthesized from standard optimization parameters in CuAAC literature to demonstrate typical reaction behaviors. For solvent-free ball-milling alternatives, see 3[3]).

Detailed Experimental Protocol

⚠️ Safety Warning: Never use dichloromethane (DCM) or other halogenated solvents as the primary extraction or reaction solvent when unreacted NaN3​ is present, as this can generate highly explosive diazidomethane.

Materials & Reagents
  • Alkyl halide (e.g., benzyl bromide): 1.0 mmol

  • Sodium azide ( NaN3​ ): 1.2 mmol (slight excess ensures complete consumption of the halide)

  • Terminal alkyne (e.g., phenylacetylene): 1.0 mmol

  • Copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ): 0.05 mmol (5 mol%)

  • Sodium ascorbate : 0.10 mmol (10 mol%)

  • Solvent : DMF and Deionized Water (4:1 ratio, 5 mL total)

Step-by-Step Methodology
  • Initiation of Azide Synthesis: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the alkyl halide (1.0 mmol) and NaN3​ (1.2 mmol).

  • Solvation: Add 4 mL of DMF and 1 mL of deionized water. Stir the mixture at 60 °C for 1–2 hours.

    • Self-Validation: For benzylic or allylic halides, TLC monitoring will show the disappearance of the UV-active halide spot, confirming the generation of the intermediate azide.

  • Alkyne Addition: Cool the reaction mixture to room temperature. Add the terminal alkyne (1.0 mmol) directly to the flask.

  • Catalyst Preparation & Addition:

    • Crucial Sequence: Always add the reducing agent before the copper source to prevent oxidative side reactions.

    • Dissolve sodium ascorbate (10 mol%) in 0.5 mL of water and add it to the reaction mixture.

    • Dissolve CuSO4​⋅5H2​O (5 mol%) in 0.5 mL of water and add it dropwise.

    • Self-Validation: Upon addition of the copper solution, observe the immediate color transition of the reaction mixture from blue ( Cu2+ ) to a pale yellow or light green ( Cu+ ). This visual cue confirms the successful generation of the active catalytic species.

  • Cycloaddition: Stir the mixture vigorously at room temperature (or up to 60 °C for sterically hindered alkynes) for 3–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 7:3) until the terminal alkyne is completely consumed.

  • Quenching & Workup:

    • Dilute the reaction mixture with 15 mL of cold water.

    • Self-Validation: In many cases, the highly crystalline 1,4-disubstituted 1,2,3-triazole will precipitate directly from the aqueous DMF mixture. If a precipitate forms, collect it via vacuum filtration and wash with cold water.

    • If no precipitate forms, extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 2×10 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via recrystallization (e.g., from hot ethanol) or flash column chromatography on silica gel.

References

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
  • Source: rsc.
  • Source: acs.

Sources

Application

purification of 3-(1H-1,2,3-triazol-1-yl)propanoic acid by HPLC or recrystallization

Abstract This comprehensive guide details two robust methodologies for the purification of 3-(1H-1,2,3-triazol-1-yl)propanoic acid, a key building block in pharmaceutical synthesis and materials science. We present a det...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details two robust methodologies for the purification of 3-(1H-1,2,3-triazol-1-yl)propanoic acid, a key building block in pharmaceutical synthesis and materials science. We present a detailed protocol for preparative High-Performance Liquid Chromatography (HPLC) tailored for polar, potentially zwitterionic compounds, and a classic, scalable recrystallization procedure. This document provides not only step-by-step instructions but also the underlying scientific rationale for each procedural choice, empowering researchers to adapt these methods to their specific needs and sample characteristics.

Introduction: The Challenge of Purifying a Polar Heterocycle

3-(1H-1,2,3-triazol-1-yl)propanoic acid is a bifunctional molecule featuring a polar triazole ring and a carboxylic acid moiety. This structure imparts high polarity and the potential for zwitterionic character, making it a challenging compound to purify using standard chromatographic or crystallization techniques. Its high solubility in polar solvents can lead to poor recovery during recrystallization, while its charge characteristics can result in poor peak shape and retention in traditional reversed-phase HPLC.

This application note addresses these challenges directly, offering two distinct and optimized protocols to achieve high purity (>99%) of the target compound. The choice between HPLC and recrystallization will depend on the initial purity of the crude material, the required scale of purification, and the available instrumentation.

Physicochemical Properties and Method Selection

While experimental data for the free acid is not widely published, we can infer its properties from its structure and available data for its hydrochloride salt.

  • Structure: A propanoic acid linker attached to a 1,2,3-triazole ring.

  • Molecular Formula: C₅H₇N₃O₂

  • Molecular Weight: 141.13 g/mol

  • Predicted pKa:

    • Carboxylic Acid (pKa₁): Estimated to be in the range of 4.0 - 4.8, typical for a propanoic acid derivative.

    • Triazole Ring (pKa₂): The 1,2,3-triazole ring is weakly basic. The pKa of the conjugate acid is estimated to be around 2.3. This suggests that the compound will be zwitterionic in the pH range of approximately 2.3 to 4.0.

  • Solubility: Expected to be highly soluble in polar protic solvents like water, methanol, and ethanol, and sparingly soluble in non-polar solvents like hexanes and diethyl ether.

This profile suggests that for HPLC, controlling the pH of the mobile phase will be critical to ensure the analyte is in a single, well-behaved ionic state. For recrystallization, a polar solvent or a mixed-solvent system will likely be required.

Method 1: Preparative Reversed-Phase HPLC with pH Control

This method is ideal for purifying small to medium quantities (mg to low grams) of the compound to very high purity, especially when dealing with impurities of similar polarity.

Expertise & Experience: The "Why" Behind the Method

Standard C18 columns often fail to adequately retain highly polar molecules like our target compound, leading to elution near the solvent front and poor separation. To overcome this, we employ a modern polar-endcapped C18 column, which provides enhanced retention for polar analytes.

The key to a successful separation is controlling the ionization state of the molecule. By acidifying the mobile phase to a pH of approximately 2.5 with formic acid, we ensure the carboxylic acid group is fully protonated (neutral), while the triazole ring is protonated (positively charged). This consistent positive charge allows for predictable and sharp peaks. Using a volatile buffer like formic acid is also advantageous as it can be easily removed during post-purification workup.

Experimental Protocol: HPLC Purification

Instrumentation and Columns:

  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: A polar-endcapped C18 column (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18) is recommended. A typical dimension for preparative work would be 250 x 21.2 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Dissolve the crude 3-(1H-1,2,3-triazol-1-yl)propanoic acid in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of methanol can be added. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Flow Rate20.0 mL/min
Detection Wavelength210 nm
Column Temperature30 °C
Injection Volume1-5 mL (depending on concentration)
Gradient Program
Time (min)% Mobile Phase B
0.05
20.050
22.095
25.095
26.05
30.05

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes.

  • Inject the prepared sample.

  • Collect the fractions corresponding to the main peak.

  • Combine the pure fractions and remove the acetonitrile and formic acid using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the pure compound as a white solid.

Trustworthiness: Self-Validating System
  • Purity Analysis: The purity of the collected fractions should be confirmed by analytical HPLC using the same method but on an analytical scale column (e.g., 250 x 4.6 mm).

  • Identity Confirmation: The identity of the purified compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Residual Solvent Analysis: The final product should be analyzed for residual solvents by ¹H NMR.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_workup Post-Purification Workup cluster_analysis Quality Control dissolve Dissolve crude in Mobile Phase A filtrate Filter (0.45 µm) dissolve->filtrate inject Inject onto Polar-Endcapped C18 filtrate->inject separate Gradient Elution (Water/ACN/Formic Acid) inject->separate collect Collect Fractions (UV at 210 nm) separate->collect evaporate Rotary Evaporation (Remove ACN/Formic Acid) collect->evaporate lyophilize Lyophilization evaporate->lyophilize purity Analytical HPLC lyophilize->purity identity NMR, MS purity->identity

Caption: HPLC Purification Workflow for 3-(1H-1,2,3-triazol-1-yl)propanoic acid.

Method 2: Recrystallization from a Mixed Solvent System

Recrystallization is a cost-effective and highly scalable method for purifying solids. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. For a polar compound like this, a mixed solvent system of a "good" solvent (in which it is soluble) and an "anti-solvent" (in which it is insoluble) is often effective.

Expertise & Experience: The "Why" Behind the Method

Based on the principle of "like dissolves like," polar solvents are required to dissolve our target molecule. Ethanol is a good candidate as a "good" solvent due to its polarity and ability to form hydrogen bonds. Water is also a potential solvent, but the compound's high polarity might make it too soluble even at room temperature, leading to poor recovery. Diethyl ether is an excellent "anti-solvent" because it is non-polar and miscible with ethanol.

The procedure involves dissolving the crude product in a minimum amount of hot ethanol and then carefully adding diethyl ether until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated. Upon slow cooling, the solubility of the compound will decrease, leading to the formation of pure crystals while the impurities remain in the solvent mixture.

Experimental Protocol: Recrystallization

Materials and Solvents:

  • Crude 3-(1H-1,2,3-triazol-1-yl)propanoic acid

  • Ethanol (absolute)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid. Keep the solution at or near its boiling point.

  • Slowly add diethyl ether dropwise to the hot solution while swirling until a faint cloudiness persists.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold 1:1 mixture of ethanol and diethyl ether.

  • Dry the crystals under vacuum to a constant weight.

Trustworthiness: Self-Validating System
  • Melting Point Analysis: A sharp melting point close to the literature value (if available) indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Purity Confirmation: The purity of the recrystallized material should be checked by analytical HPLC (using the method described in Section 3.2) and by ¹H NMR. The absence of impurity peaks in the NMR spectrum is a strong indicator of purity.

  • Yield Calculation: Calculate the percent recovery to assess the efficiency of the recrystallization process.

Decision Tree for Solvent Selection

Recrystallization_Solvent_Selection cluster_ethanol Ethanol cluster_water Water start Start: Crude 3-(1H-1,2,3-triazol-1-yl)propanoic acid test_polar Test solubility in polar protic solvents (e.g., Ethanol, Water) start->test_polar eth_hot Soluble in hot ethanol? test_polar->eth_hot water_hot Soluble in hot water? test_polar->water_hot eth_cold Insoluble in cold ethanol? eth_hot->eth_cold use_eth Use Ethanol for single-solvent recrystallization eth_cold->use_eth Yes use_mixed Use Ethanol/Anti-solvent (e.g., Diethyl Ether) for mixed-solvent recrystallization eth_cold->use_mixed No (too soluble) water_cold Too soluble in cold water? water_hot->water_cold water_cold->use_mixed Yes

Caption: Decision tree for selecting a recrystallization solvent system.

Summary and Comparison of Methods

FeaturePreparative HPLCRecrystallization
Purity Achievable Very high (>99.5%)High (>99%), dependent on impurities
Scale Milligrams to low gramsGrams to kilograms
Throughput LowerHigher
Cost High (solvents, column, instrument time)Low (bulk solvents, glassware)
Complexity High (requires specialized equipment and expertise)Moderate
Best For Final purification step, isolating minor productsBulk purification, removing major impurities

Conclusion

The successful purification of 3-(1H-1,2,3-triazol-1-yl)propanoic acid is readily achievable with a rational, scientifically grounded approach. For obtaining the highest purity material on a smaller scale, the described preparative HPLC method with pH control is superior. For larger quantities and when the impurity profile is favorable, recrystallization from an ethanol/diethyl ether mixed solvent system is a highly effective and economical alternative. In all cases, purity should be rigorously verified using appropriate analytical techniques to ensure the final product meets the required specifications for downstream applications.

References

  • Principles of HPLC for Polar Compounds: For a detailed understanding of retaining and separating polar molecules in reversed-phase chromatography, refer to "HPLC for the Retention and Resolution of Very Polar Compounds," available
  • Recrystallization Theory and Practice: A foundational guide to the principles of recrystallization can be found in many organic chemistry textbooks and online resources. A good starting point is the "Recrystallization Guide" provided by Mettler Toledo. URL: [Link]

  • Mixed-Mode Chromatography for Zwitterions: For advanced strategies in separating zwitterionic compounds, explore resources on mixed-mode and HILIC chromatography. An introductory article can be found on the Waters Blog, "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." URL: [Link]

Method

use of 3-(1H-1,2,3-triazol-1-yl)propanoic acid in developing enzyme inhibitors

Application Note: Rational Design and Validation of Enzyme Inhibitors Utilizing 3-(1H-1,2,3-Triazol-1-yl)propanoic Acid Introduction & Mechanistic Rationale In modern drug discovery, the 1,2,3-triazole moiety has cemente...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Validation of Enzyme Inhibitors Utilizing 3-(1H-1,2,3-Triazol-1-yl)propanoic Acid

Introduction & Mechanistic Rationale

In modern drug discovery, the 1,2,3-triazole moiety has cemented its status as a privileged scaffold. Specifically, 3-(1H-1,2,3-triazol-1-yl)propanoic acid serves as a highly versatile building block for developing targeted enzyme inhibitors.

From a structural perspective, the 1,2,3-triazole ring functions as an exceptional bioisostere for amide bonds due to its high chemical stability, low structural flexibility, and resistance to enzymatic degradation[1]. It possesses a strong dipole moment (~5 Debye) and acts as a potent hydrogen bond acceptor via its N2 and N3 atoms. When navigating narrow enzymatic gorges—such as the active site of Acetylcholinesterase (AChE)—the propanoic acid tail provides an ideal two-carbon spacer. This spacer can be readily functionalized via amide coupling, allowing researchers to fine-tune the lipophilicity and steric bulk of the resulting inhibitor library[2].

Mechanistically, triazole derivatives effectively bridge the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of target enzymes[3]. The triazole core facilitates π-π stacking and van der Waals interactions with key aromatic residues (e.g., TYR-70, ASP-72, and TYR-334 in the AChE PAS), while the propanoic acid-derived linker ensures optimal spatial orientation[3]. Furthermore, optimizing the molecule's partition coefficient (MlogP) through triazole derivatization has been shown to directly correlate with enhanced enzymatic inhibition[2]. Beyond neurodegenerative targets, this scaffold is utilized in antiviral peptidomimetics targeting the SARS-CoV-2 Spike:hACE2 interface[1] and in novel inhibitors targeting the chitinase-like protein YKL-40, which is implicated in cancer and inflammatory diseases[4].

Quantitative Target Landscape

To guide structural design, the following table summarizes the primary enzyme targets and the pharmacological impact of integrating the triazole-propanoic acid scaffold.

Enzyme Target / SystemRole of Triazole-Propanoic Acid MoietyTypical IC₅₀ RangeReference
Acetylcholinesterase (AChE) Binds to PAS; increases hydrophobicity (MlogP); acts as an H-bond acceptor.1.1 µM – 50 µM[2],[3]
SARS-CoV-2 Spike:hACE2 Amide bond bioisostere; robust linker for heterodimeric peptidomimetics.Sub-micromolar[1]
Chitinase-like protein YKL-40 Core structural scaffold; facilitates binding pocket interactions.< 10 µM[4]

Experimental Workflows & Logical Relationships

Workflow Start 3-(1H-1,2,3-triazol-1-yl) propanoic acid Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Carboxyl Activation Library Inhibitor Library Generation Coupling->Library Amine Derivatization Assay In Vitro Enzyme Inhibition Assay Library->Assay High-Throughput Screening Hit Hit Identification (IC50 Analysis) Assay->Hit Data Validation

Workflow for synthesizing and validating triazole-based enzyme inhibitors.

Mechanism Inhibitor Triazole Derivative ActiveSite Catalytic Active Site (CAS) Inhibitor->ActiveSite Triazole H-Bonding PAS Peripheral Anionic Site (PAS) Inhibitor->PAS Pi-Pi Stacking Enzyme Target Enzyme (e.g., AChE) Enzyme->ActiveSite Enzyme->PAS Blockade Enzyme Blockade ActiveSite->Blockade PAS->Blockade Substrate Substrate Accumulation Blockade->Substrate Prevents Cleavage

Mechanistic pathway of AChE inhibition by triazole-propanoic acid derivatives.

Validated Laboratory Protocols

Protocol A: Synthesis of Triazole-Based Inhibitors via Amide Coupling

This protocol utilizes HATU to activate the propanoic acid moiety. HATU is preferred over standard carbodiimides (like EDC) due to its superior reaction kinetics and ability to efficiently couple sterically hindered amines, which are common in complex pharmacophores.

Materials:

  • 3-(1H-1,2,3-triazol-1-yl)propanoic acid (1.0 eq)

  • Target Amine (e.g., coumarin derivative or peptidomimetic precursor) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Carboxyl Activation: Dissolve 3-(1H-1,2,3-triazol-1-yl)propanoic acid in anhydrous DMF under an inert nitrogen atmosphere. Add HATU and stir for 15 minutes at room temperature.

    • Causality: This pre-activation step forms an highly reactive O7-azabenzotriazole active ester, preventing side reactions and ensuring high yields.

  • Amine Addition: Add the target amine followed dropwise by DIPEA.

    • Causality: DIPEA acts as a non-nucleophilic base, deprotonating the amine salt to ensure it acts as a potent nucleophile without interfering with the active ester.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–12 hours. Monitor reaction completion via TLC or LC-MS.

  • Workup & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a Dichloromethane/Methanol gradient).

Protocol B: Self-Validating In Vitro Enzyme Inhibition Assay (AChE Model)

This protocol is based on the modified Ellman’s method. It incorporates critical self-validating controls to ensure data trustworthiness.

Materials:

  • Target Enzyme: Acetylcholinesterase (AChE, from electric eel or human recombinant)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 8.0)

  • Positive Control: Donepezil (Known AChE inhibitor)

Step-by-Step Methodology:

  • System Validation (Quality Control): Prepare a 96-well plate. Designate wells for the Blank (buffer only), Negative Control (Enzyme + DMSO vehicle), and Positive Control (Enzyme + Donepezil).

    • Causality: The negative control establishes the 100% baseline activity. The positive control validates that the enzyme is active and susceptible to inhibition, ensuring assay integrity.

  • Pre-Incubation: To the test wells, add 140 µL of Phosphate buffer, 20 µL of the triazole-inhibitor solution (varying concentrations for IC₅₀ determination), and 20 µL of AChE solution (0.22 U/mL). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme. This is strictly required for triazole derivatives, which often act as slow-binding or competitive inhibitors[3].

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to all wells.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader. Record readings every 1 minute for 15 minutes.

    • Causality: AChE hydrolyzes ATCI to thiocholine, which subsequently reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) =[1 - (Rate_inhibitor / Rate_negative_control)] × 100. Plot the inhibition percentages against the log of inhibitor concentrations to determine the IC₅₀ via non-linear regression.

Sources

Application

Application Note: Standardized Antimicrobial and Antifungal Susceptibility Assays for 1,2,3-Triazole Derivatives

Introduction & Mechanistic Grounding 1,2,3-triazole derivatives, synthesized primarily via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," have emerged as highly potent pharmacophores in antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

1,2,3-triazole derivatives, synthesized primarily via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," have emerged as highly potent pharmacophores in antimicrobial and antifungal drug discovery. Their unique structural geometry allows for diverse functionalization, enhancing their binding affinity to biological targets and offering a robust platform for overcoming emerging multidrug resistance.

The Dual-Action Antifungal Mechanism

The primary antifungal mechanism of 1,2,3-triazoles involves the highly specific inhibition of the cytochrome P450 14-α-sterol demethylase enzyme (Cyp51A/B). This inhibition prevents the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane, leading to severe membrane disruption and loss of cellular integrity.

Recent molecular studies have also uncovered a clinically relevant secondary mechanism. The triazole-mediated blockade of Cyp51A/B causes an intracellular accumulation of toxic sterol intermediates, such as eburicol. These perturbations are decoded by sterol-sensing domains, triggering a negative feedback loop that downregulates HMG-CoA reductase—the rate-limiting enzyme in the overall sterol biosynthesis pathway,.

In bacterial models, highly conjugated 1,2,3-triazoles exhibit broad-spectrum antimicrobial activity through direct membrane interaction and potential Electron Transfer-Reactive Oxygen Species (ET-ROS) pathways,.

Pathway Visualization

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyp51 Cyp51A/B Enzyme (14-α-sterol demethylase) Lanosterol->Cyp51 Ergosterol Ergosterol Depletion (Membrane Disruption) Cyp51->Ergosterol Normal Synthesis ToxicSterols Toxic Sterol Intermediates (e.g., Eburicol) Cyp51->ToxicSterols Pathway Blockade Triazole 1,2,3-Triazole Derivative Triazole->Cyp51 Primary Inhibition HMGCoA HMG-CoA Reductase Negative Feedback ToxicSterols->HMGCoA Secondary Mechanism

Primary and secondary mechanisms of 1,2,3-triazole derivatives in fungal cells.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and clinical relevance, susceptibility testing of novel 1,2,3-triazoles must adhere strictly to Clinical and Laboratory Standards Institute (CLSI) guidelines,. The following protocols detail the broth microdilution methods for evaluating these derivatives, emphasizing the causality behind critical assay parameters.

Protocol A: Antifungal Broth Microdilution Assay (CLSI M27/M38 Compliant)

Objective : Determine the Minimum Inhibitory Concentration (MIC) of 1,2,3-triazole derivatives against yeast (e.g., Candida albicans) and filamentous fungi (e.g., Aspergillus niger).

Reagents & Media :

  • RPMI 1640 Medium : Must be free of sodium bicarbonate and buffered to pH 7.0 at 25°C using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality Check: Unbuffered media undergo rapid pH shifts during fungal metabolism. Because the ionization state of triazoles dictates their cellular penetration and target affinity, MOPS buffering is critical to prevent artificial MIC fluctuations.

  • Solvent : Dimethyl Sulfoxide (DMSO) for compound solubilization.

Step-by-Step Workflow :

  • Compound Preparation : Dissolve the 1,2,3-triazole derivative in 100% DMSO to a stock concentration of 1600 µg/mL. Perform two-fold serial dilutions in RPMI 1640 to yield final well concentrations ranging from 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.

  • Inoculum Standardization : Subculture fungal strains on Sabouraud Dextrose Agar for 24 hours. Suspend isolated colonies in sterile saline (0.85%) and adjust the turbidity to a 0.5 McFarland standard (approx. 1–5×106 CFU/mL).

    • Causality Check: Precise inoculum standardization prevents the "inoculum effect," where an excessively high cell density overwhelms the competitive inhibition of Cyp51, yielding false-resistant MIC values.

  • Inoculation : Dilute the standardized suspension 1:1000 in RPMI 1640 to achieve a final test concentration of 1–5×103 CFU/mL. Dispense 100 µL of the inoculum into each well of a 96-well plate containing 100 µL of the diluted triazole.

  • Incubation : Incubate plates at 35°C for 24 hours (Candida spp.) or 48 hours (Aspergillus spp.).

  • Endpoint Determination : For fungistatic 1,2,3-triazoles, define the MIC as the lowest concentration that results in a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free control.

    • Causality Check: Triazoles do not lyse Candida cells immediately; they halt growth by gradually depleting ergosterol. This leads to "trailing growth" in vitro. Reading the endpoint at 50% inhibition rather than 100% optical clearance is a clinically validated metric for azole susceptibility.

  • Self-Validation (QC) : Include Candida krusei ATCC 6258 as a Quality Control strain. The assay is only valid if the MIC of the reference drug (e.g., Fluconazole) falls within the CLSI-approved QC range.

Protocol B: Antibacterial Broth Microdilution Assay (CLSI M07 Compliant)

Objective : Evaluate the broad-spectrum antibacterial efficacy of synthesized 1,2,3-triazoles.

Reagents & Media :

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Causality Check: CAMHB is supplemented with physiological concentrations of Ca2+ and Mg2+ . These divalent cations stabilize the outer membrane of Gram-negative bacteria (like P. aeruginosa). Without them, the membrane becomes artificially permeable, leading to falsely low MIC values for the triazole derivatives.

Step-by-Step Workflow :

  • Inoculum Preparation : Adjust the bacterial suspension to a 0.5 McFarland standard (~ 1×108 CFU/mL). Dilute 1:200 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Assay Execution : Combine 50 µL of the triazole dilution with 50 µL of the bacterial inoculum in a 96-well plate.

  • Incubation : Incubate at 37°C for 16–20 hours.

  • Endpoint Determination : Unlike fungi, the antibacterial MIC is defined strictly as the lowest concentration completely inhibiting visible growth (100% inhibition).

  • Self-Validation (QC) : Include Escherichia coli ATCC 25922 to validate the assay parameters against a known reference antibiotic (e.g., Ciprofloxacin).

Data Presentation: Comparative Efficacy of 1,2,3-Triazole Derivatives

To illustrate the structure-activity relationship (SAR) of this chemical class, the table below summarizes the in vitro antimicrobial and antifungal activities of representative substituted 1,2,3-triazole derivatives based on recent literature,.

CompoundSubstitution ProfileC. albicans MIC (µg/mL)A. niger MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Triazole S1 Unsubstituted (-H)>64>6425105
Triazole S3 Nitro (-NO₂)162512.564
Triazole S5 Quinoline / Chloro8168105
Fluconazole Reference Antifungal12N/AN/A
Ciprofloxacin Reference AntibioticN/AN/A0.50.25

Table 1: Minimum Inhibitory Concentrations (MIC) of synthesized 1,2,3-triazole derivatives against key fungal and bacterial pathogens. The addition of electron-withdrawing groups (e.g., -NO₂, -Cl) significantly enhances membrane interaction and overall antimicrobial potency.

References A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh_uapjDh2-WBhNJrDhwgGbJiaZuzKNrE_sHQjtgcoevqigpYiVkOghPEPYPOkKDZ8kMQL0R_h32m6weNgWsP-E3GmpUm-lM3u1Flv9oww7_YZ7T_D3dGJ4DPOMk_VJoWqnkPHwN8SePAKcUuGhfzEIsF156vA5rTaYp-AsroBxvoqM5OhGXOcdrHtIlVFF0KluNzC4HEMk1z7X04bov2wwaFd6SwKqA5IahcLT1DNGutmZDNM5JkQ-iYn12R6bmtsBl_WUJTLfdCpwLJoN0e0tA==A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu1iselZdoXbfgAOEMBPNjfLylczM0OkZjgRpxfoW0aesCy0jxxX1mVXCtKtiwSSnl88P92szOhFhnIG8tUMNg72ETxyTz7BMg9Cas986u4VICe1evA01bKNuZupnT08pr3QG-dDAV1qizvQPvTriazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN2cbV1JDZPO60H9zeSeXUSpCX5_F8dKWrAPmlhKI9SS4bE3T9Ca3BOP_eGO9MhriBBVTFnmpiqcJyLHj92lw8P3-1HU1q1JA9YZrsJIIUOIToUzBynTC6G6lMfY7FcAhlxoQ8KNYLx2lDisn5aFo4gGILcqGXz3NZQeEEr7SZO1jAmchV3TQn0f2SERBU-WEzI8eoMechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnVvvo5rfN4zN_A9Ov83-o2SaZ2opehx-s_l4FUJ-BIqymmP5JFOfDxiDf4ZP6mGyNXZywkhk88bvjfqahCAZp7ke7q47deMxOHdenEax-E2kN7EQ5xSBL-D2xxaP2slnvFQNB7eZR1IG3g825A97aZKUPzbUwEsxQdE1q0qhcFq4MwDEgteQZsriDm6D6y060Pnx23UpuTdiq2RAUFcq4ZYdi6ms8Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - MDPI -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6H_9og9zRdhs5FhI9HWI9oH3FhHmcVgNBRPRU9Ai_Yqx3BQk9Sh-LBu3lP2O8KkQuuGE0YKBvkk3bx2XETm9B-LPJDrjMvHBTIdJYZl2VWc87n85-3j_qGfbGUjk-XtYb_Uc=DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS - Minar Journal -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnCNEjMuhM8C4v84yG-65PbSreKWzfDcBLrogjuQZom5rrOc1ANyVK6ipkNULA2H_RfXD9cymZuJRIzqo_YFoxW-ddlW7iS6eO8UVmIAWqFGj_fxbkzYxqDHzGxdaX990GJMqA102-07PaZgOw_DroHTpjGJLzJ6DDNfe2VP-g891_fSG81Y_YuV2b1EL0hbVaGM5q7iVaF4erbSd__bNwf51tnJArCFIcjcr6cJzcogxPEWcaB3xYUElk_wVnP1T2KNc_4V6Qo5XH *Antifungal Susceptibility Profiles of Candida Species to Triazole: Application of New

Method

employing 3-(1H-1,2,3-triazol-1-yl)propanoic acid in material science applications

Employing 3-(1H-1,2,3-Triazol-1-yl)propanoic Acid in Material Science: From Hyperpolarized 129Xe Biosensors to Bioactive Coordination Polymers As material science increasingly intersects with molecular imaging and target...

Author: BenchChem Technical Support Team. Date: March 2026

Employing 3-(1H-1,2,3-Triazol-1-yl)propanoic Acid in Material Science: From Hyperpolarized 129Xe Biosensors to Bioactive Coordination Polymers

As material science increasingly intersects with molecular imaging and targeted therapeutics, the demand for versatile, bifunctional building blocks has surged. 3-(1H-1,2,3-triazol-1-yl)propanoic acid has emerged as a critical synthon in this space. Structurally, it combines a highly stable, electron-rich 1,2,3-triazole ring—a hallmark of click chemistry[1]—with a flexible propanoic acid tail. This unique architecture decouples the electronic effects of the triazole from the terminal carboxylate, allowing them to act independently as coordination sites for metal-organic frameworks (MOFs)[2] or as orthogonal handles for bioconjugation[3].

This technical guide explores the mechanistic utility of this compound across two advanced material science applications: the engineering of hyperpolarized Xenon-129 NMR biosensors and the self-assembly of bioactive coordination polymers.

Part I: Engineering Hyperpolarized 129Xe NMR Biosensors

Hyperpolarized 129Xe magnetic resonance imaging (MRI) provides a 10,000-fold signal enhancement over conventional thermal NMR, making it a powerful tool for molecular imaging[3]. However, bare Xenon lacks biological specificity. To create targeted contrast agents, Xenon is encapsulated within a molecular cage, such as cryptophane-A.

By functionalizing the cryptophane core with 3-(1H-1,2,3-triazol-1-yl)propanoic acid to create Tris(triazole propionic acid) cryptophane (TTPC), researchers achieve three critical outcomes:

  • Aqueous Solubility: The ionizable carboxylate groups drastically improve the solubility of the highly hydrophobic cryptophane core in physiological buffers[4].

  • Optimized Xe Exchange Rates: The triazole ring restricts the average number of water molecules residing in the cryptophane cavity, elevating the Xenon binding affinity ( KA​ ) to record highs[3].

  • Bioconjugation Handles: The terminal carboxylic acids serve as anchor points for attaching targeting peptides or antibodies via standard carbodiimide chemistry[4].

Quantitative Comparison of Cryptophane Biosensor Cores

To understand the impact of the triazole-propionic acid modification, we must compare TTPC against other functionalized cryptophanes.

Biosensor CoreFunctional GroupAqueous Solubility129Xe Binding Affinity ( KA​ in M−1 )Primary Application
Cryptophane-A None (Methoxy)Poor (Insoluble)~3,000 (in organic solvents)Baseline organic host
TAAC Triacetic acidModerate~30,000 (in water)Early-generation MRI
TTPC Tris(triazole propionic acid)Excellent99,000 ± 4,000 (in water)High-sensitivity Hyper-CEST MRI
TTEC Tris(triazole ethylamine)Excellent~85,000 (in water)Cationic targeting

Data synthesized from hyperpolarized Xenon biosensor affinity studies[3],[4].

Workflow: Assembly of a Targeted TTPC Biosensor

XeBiosensor A Cryptophane-A Core C TTPC Biosensor (Water Soluble) A->C CuAAC Click Reaction B 3-(1H-1,2,3-triazol-1-yl) propanoic acid B->C Functionalization D EDC/NHS Activation C->D Carboxylate Activation E Peptide/Antibody Conjugation D->E Amine Coupling F Targeted 129Xe MRI Agent E->F Hyper-CEST MRI

Workflow for synthesizing targeted 129Xe MRI biosensors using TTPC.
Self-Validating Protocol: Bioconjugation of TTPC to a Targeting Peptide

This protocol relies on EDC/NHS activation of the propanoic acid tail. The causality behind using a two-step activation is to prevent peptide cross-linking and to hydrolyze any unreacted crosslinker before introducing the precious targeting vector.

Step 1: Carboxylate Activation

  • Dissolve 5 mg of TTPC in 500 µL of anhydrous DMSO.

  • Add 1.5 equivalents (relative to total carboxylates) of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 2.0 equivalents of N-Hydroxysuccinimide (NHS).

  • Stir at room temperature for 2 hours in the dark.

  • Validation Checkpoint 1: Analyze a 5 µL aliquot via LC-MS. The mass shift must correspond to the formation of the mono- or di-NHS ester intermediate. Do not proceed until >80% activation is confirmed.

Step 2: Peptide Conjugation

  • Dissolve the amine-bearing targeting peptide (e.g., a cyclic RGD peptide for tumor targeting) in 500 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3). Causality: The alkaline pH ensures the N-terminal or lysine amines are deprotonated and nucleophilic.

  • Add the activated TTPC-NHS solution dropwise to the peptide solution under vigorous vortexing.

  • Incubate for 4 hours at room temperature.

Step 3: Purification and Quality Control

  • Quench the reaction by adding 50 µL of 1 M Tris buffer (pH 8.0) to consume unreacted NHS esters.

  • Purify the conjugate using preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Validation Checkpoint 2: Perform MALDI-TOF mass spectrometry on the collected fractions. The final product must show a mass corresponding to [Peptide + TTPC - H2O].

Part II: Construction of Metal-Organic Coordination Networks (MOCNs)

Beyond covalent bioconjugation, 3-(1H-1,2,3-triazol-1-yl)propanoic acid is a formidable ligand in supramolecular chemistry. Multifunctional carboxylate ligands containing azole rings are heavily utilized to construct 1D, 2D, and 3D metal-organic frameworks (MOFs) and coordination polymers (CPs)[2].

The structural logic relies on the molecule's dual-coordination ability. The N3 atom of the triazole ring acts as a strong electron donor to transition metals (e.g., Cu²⁺, Co²⁺, Zn²⁺), while the terminal carboxylate can adopt monodentate, bidentate chelating, or bidentate bridging modes[2]. The flexible ethylene spacer allows the ligand to adopt gauche or anti conformations, enabling the framework to dynamically adjust to solvent inclusion or gas adsorption.

Coordination Modes of Triazole-Propionate Ligands
Functional GroupPrimary Coordination SiteStructural Role in Coordination Polymers
1,2,3-Triazole Ring N3 (and occasionally N2)Monodentate bridging; dictates the primary metal-ligand axis and pore size.
Carboxylic Acid O, O' atomsBidentate bridging or chelating; forms secondary building units (SBUs) like metal paddlewheels.
Ethylene Spacer NoneProvides conformational flexibility (gauche/anti); enables dynamic "breathing" of the MOF.
Logic of Coordination Polymer Assembly

MOFAssembly L Ligand: 3-(1H-1,2,3-triazol-1-yl)propanoic acid S Solvothermal Conditions (120°C) L->S M Metal Node: Cu(II) or Co(II) Salts M->S N Triazole N3 Coordination S->N O Carboxylate O,O' Bidentate Bridging S->O CP 1D/2D Coordination Polymer (Bioactive / Gas Storage) N->CP O->CP

Self-assembly logic of metal-organic coordination networks using triazole-propionate.
Self-Validating Protocol: Solvothermal Synthesis of a Cu(II) Coordination Polymer

This protocol outlines the synthesis of a 2D copper-based coordination polymer. Solvothermal conditions are chosen to provide the activation energy required for the reversible formation of coordination bonds, ensuring the system reaches a thermodynamic minimum (a highly ordered crystal) rather than a kinetic trap (amorphous precipitate).

Step 1: Precursor Preparation

  • Dissolve 0.5 mmol of 3-(1H-1,2,3-triazol-1-yl)propanoic acid in 10 mL of a mixed solvent system (N,N-Dimethylformamide (DMF) : H2O, 1:1 v/v). Causality: DMF ensures ligand solubility, while water promotes the deprotonation of the carboxylic acid.

  • In a separate vial, dissolve 0.5 mmol of Copper(II) Nitrate Trihydrate ( Cu(NO3​)2​⋅3H2​O ) in 5 mL of the same solvent mixture.

Step 2: Solvothermal Assembly

  • Slowly add the metal solution to the ligand solution under continuous stirring.

  • Adjust the pH of the mixture to ~5.5 using 0.1 M NaOH. Causality: A pH of 5.5 ensures the carboxylic acid is deprotonated (active for coordination) while preventing the precipitation of copper hydroxide ( Cu(OH)2​ ).

  • Transfer the homogeneous solution to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal and heat the autoclave in an oven at 120°C for 72 hours.

  • Cool the autoclave to room temperature at a controlled rate of 5°C/hour. Causality: Slow cooling is critical for the nucleation and growth of high-quality single crystals suitable for X-ray diffraction.

Step 3: Isolation and Quality Control

  • Filter the resulting blue/purple block crystals and wash sequentially with DMF (3 x 5 mL) and Ethanol (3 x 5 mL) to remove unreacted precursors.

  • Validation Checkpoint 1: Perform Powder X-Ray Diffraction (PXRD) on a ground sample of the bulk crystals. Compare the experimental diffractogram against the simulated pattern derived from single-crystal X-ray data to validate bulk phase purity.

  • Validation Checkpoint 2: Conduct Thermogravimetric Analysis (TGA) under a nitrogen atmosphere. A weight loss step between 100°C and 150°C confirms the presence of coordinated/guest solvent molecules, validating the porous nature of the coordination network.

Sources

Application

Protocol for Scaling Up the Synthesis of 1,2,3-Triazole Derivatives: Flow Chemistry and Sustainable Batch Approaches

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The 1,2,3-triazole moiety is a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The 1,2,3-triazole moiety is a privileged pharmacophore in medicinal chemistry, featured prominently in approved drugs such as the antiepileptic agent rufinamide and the β-lactamase inhibitor tazobactam[1]. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the quintessential "click" reaction—provides an elegant, regioselective route to 1,4-disubstituted 1,2,3-triazoles on a bench scale, translating this chemistry to multigram or kilogram production introduces severe bottlenecks.

As a Senior Application Scientist, I have structured this guide to address the two primary scale-up challenges: thermal hazards associated with organic azides and metal contamination from homogeneous copper catalysts. By transitioning from traditional batch methods to either Continuous Flow Chemistry or Sustainable Solvent (Cyrene) Precipitation , process chemists can establish self-validating, high-throughput systems that ensure both safety and API-grade purity.

Mechanistic Rationale & The Scale-Up Challenge

The classical thermal Huisgen 1,3-dipolar cycloaddition yields an approximate 1:1 mixture of 1,4- and 1,5-disubstituted triazole isomers and requires high activation energy[2]. The introduction of Cu(I) catalysis (CuAAC) lowered the activation barrier and enabled exclusive 1,4-regioselectivity through the formation of a copper acetylide intermediate[2][3].

CuAAC_Mechanism A Terminal Alkyne C Copper Acetylide Complex (π-activation) A->C B Cu(I) Catalyst B->C E Cu-Metallacycle Intermediate (Regioselective step) C->E + Azide D Organic Azide D->E F 1,4-Disubstituted 1,2,3-Triazole E->F Ring Contraction & Protonation F->B Catalyst Regeneration

Catalytic cycle of CuAAC demonstrating the regioselective formation of 1,4-triazoles.

The Causality of Scale-Up Failures
  • Explosive Intermediates: Organic azides are highly energetic. In large-scale batch reactors, the accumulation of unreacted azides creates a catastrophic explosion risk.

  • Exothermic Runaway: The CuAAC reaction is highly exothermic (ΔH ≈ -50 to -65 kcal/mol). Poor heat dissipation in large batch vessels can lead to thermal runaway.

  • Downstream Purification: Homogeneous catalysts (e.g., CuSO₄/sodium ascorbate) leave residual copper that is notoriously difficult to purge, often requiring expensive metal scavengers to meet the stringent <10 ppm limit for pharmaceuticals.

To circumvent these issues, we deploy two validated protocols: a Continuous Flow approach using a heterogeneous catalyst[1][4], and a Sustainable Batch approach using a biodegradable solvent that eliminates chromatographic purification[5].

Methodology A: Continuous Flow Synthesis (Heterogeneous Cu/C)

Scientific Causality: Continuous flow microreactors inherently possess a high surface-area-to-volume ratio, allowing for instantaneous heat dissipation[6]. By pumping reagents through a packed-bed column of Copper-on-Charcoal (Cu/C), we achieve a massive local concentration of the catalyst. This drives the reaction to quantitative conversion in seconds, limits the active volume of hazardous azides in the system at any given moment, and prevents copper leaching into the product stream[1].

FlowChemistry N1 Reagent Reservoir (Azide + Alkyne in DCM) N2 HPLC Pumping System (Precise Flow Control) N1->N2 Continuous Feed N3 Packed-Bed Reactor (Cu/C Catalyst, 110°C) N2->N3 Pressurized N4 Cooling Loop (Quench Exotherm) N3->N4 Crude Stream N5 In-line Process Analytical Tech (FT-IR Monitoring) N4->N5 Temp Stabilized N6 Product Collection (Continuous Triazole Elution) N5->N6 QA/QC Verified

Continuous flow reactor workflow for scalable and safe 1,2,3-triazole synthesis.

Step-by-Step Protocol

Note: This protocol is optimized for the synthesis of 1,4-diphenyl-1H-1,2,3-triazole, yielding ~960 mg/h productivity[4].

  • Reactor Preparation: Pack a stainless-steel column (e.g., 4.6 mm ID × 150 mm) with 860 mg of Cu/C catalyst (approx. 1.01 mmol Cu per gram)[4]. Submerge the reactor in a heating bath set to 110 °C.

  • Reagent Stream Formulation: Prepare a single feed stream containing 0.10 M of the organic azide and 0.13 M of the terminal alkyne in Dichloromethane (DCM).

    • Critical Insight: Do not exceed 0.1 M azide concentration. Higher concentrations can cause the synthesized triazole to precipitate within the micro-tubing, leading to catastrophic system overpressure and blockages[1].

  • System Equilibration: Prime the HPLC pumps with pure DCM and establish a steady flow rate of 0.5 mL/min to pressurize the system (typically maintained via a 100 psi back-pressure regulator)[2].

  • Continuous Processing: Switch the feed to the reagent stream. The residence time within the active catalytic bed will be approximately 129 seconds[1].

  • In-Line Monitoring (PAT): Route the reactor effluent through a cooling loop, then into an in-line FT-IR flow cell. Monitor the disappearance of the azide stretching frequency at 2062 cm⁻¹ and the appearance of the triazole peak at 1033 cm⁻¹[4].

  • Isolation: Collect the effluent, remove the solvent in vacuo, and triturate the residue with cold hexane to afford the off-white solid product in >96% isolated yield[1][4]. No column chromatography is required.

Methodology B: Sustainable Gram-Scale Batch Synthesis in Cyrene

Scientific Causality: Traditional batch scale-up relies heavily on DMF or DMSO to solubilize both the organic substrates and the aqueous catalytic system (CuSO₄/ascorbate)[5]. These polar aprotic solvents are toxic, difficult to remove, and require massive volumes of organic solvents for extraction (high E-factor). By substituting DMF with Cyrene™ (dihydrolevoglucosenone, a bio-based, non-toxic solvent), we exploit a unique solubility differential: the starting materials are highly soluble in Cyrene, but the resulting 1,2,3-triazoles are insoluble in Cyrene/water mixtures. This allows the product to be isolated purely via precipitation[5].

Step-by-Step Protocol
  • Reagent Mixing: In a suitably sized reactor vessel, dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.1 equiv) in Cyrene (2 mL per mmol of substrate)[5].

  • Catalyst Activation: To the stirring solution, add CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.1 equiv)[5].

    • Critical Insight: Sodium ascorbate acts as a sacrificial reductant, continuously reducing inactive Cu(II) to the catalytically active Cu(I) species in situ, preventing oxidative passivation of the catalyst by atmospheric oxygen[7].

  • Reaction: Stir the mixture at room temperature for 1 to 2 hours. The reaction is mildly exothermic; monitor internal temperature to ensure it does not exceed 40 °C.

  • Precipitation & Isolation: Upon reaction completion (verified by TLC or offline LC-MS), slowly add ice-water (equal to 3× the volume of Cyrene) under vigorous stirring. The desired 1,2,3-triazole will precipitate out of the solution[5].

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold water to remove residual Cyrene and copper salts. Dry under a vacuum to yield the highly pure triazole.

Quantitative Data & Process Comparison

To guide process selection, the following table summarizes the key metrics of traditional batch synthesis versus our optimized scale-up protocols.

Metric / ParameterTraditional Batch (DMF/DMSO)Sustainable Batch (Cyrene)Continuous Flow (Cu/C)
Reaction Time 12 - 24 hours1 - 2 hours~2 minutes (residence)
Yield (Isolated) 75 - 85%85 - 95%>96%
Catalyst Loading 10 - 20 mol%10 mol%Heterogeneous (Recyclable)
Purification Method Liquid-liquid extraction + ColumnDirect aqueous precipitationSolvent evaporation
Safety Profile High risk (Azide accumulation)Moderate (Batch exotherm)Excellent (Minimal active volume)
Scalability PoorGood (Gram scale)Excellent (Multi-gram/Kg scale)

Quality Control & Troubleshooting

  • Incomplete Conversion in Flow: If in-line IR detects residual azide (2062 cm⁻¹), the catalyst bed may be passivating, or the flow rate is too high. Action: Decrease the flow rate to increase residence time, or replace the Cu/C cartridge[4].

  • Copper Contamination (API standard): For pharmaceutical applications, residual copper must be quantified via ICP-MS. The continuous flow method utilizing Cu/C typically leaves <5 ppm Cu in the final product, well below regulatory thresholds. If using the Cyrene batch method, an additional wash with a metal scavenger (e.g., EDTA or QuadraPure resin) may be required to strip trapped copper ions.

References

  • Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances.
  • Ötvös, S. B., Georgiádes, Á., Mándity, I. M., Kiss, L., & Fülöp, F. (2013). Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production. Beilstein Journal of Organic Chemistry.
  • IRIS UniCa. (2024). Sustainable Synthesis of 1,2,3-Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry.
  • RSC Advances. (2017). A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC).
  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(1H-1,2,3-triazol-1-yl)propanoic Acid

Welcome to the dedicated technical support guide for the synthesis of 3-(1H-1,2,3-triazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(1H-1,2,3-triazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile molecule. Here, we address common challenges and provide in-depth, field-proven insights to enhance your synthetic success. Our focus is on the practical application of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," to improve your yield and purity.

Core Synthesis Overview: The CuAAC Approach

The most prevalent and efficient method for synthesizing 3-(1H-1,2,3-triazol-1-yl)propanoic acid is the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed variant. This reaction is favored for its high regioselectivity, mild reaction conditions, and broad functional group tolerance.[1][2] The fundamental transformation involves the reaction of an azide with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole.[3]

The general reaction scheme is as follows:

CuAAC_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 3-azidopropanoic_acid 3-Azidopropanoic Acid product 3-(1H-1,2,3-triazol-1-yl)propanoic acid 3-azidopropanoic_acid->product + propiolic_acid Propiolic Acid propiolic_acid->product Cu_catalyst Cu(I) Source (e.g., CuSO4/Na-Ascorbate, CuI) Cu_catalyst->product Catalyst Ligand Ligand (Optional) (e.g., TBTA, THPTA) Ligand->product Experimental_Workflow Start Dissolve 3-Azidopropanoic Acid in t-BuOH/H2O Add_Alkyne Add Propiolic Acid Start->Add_Alkyne Add_Reagents Add Ascorbate then CuSO4 to Reaction Mixture Add_Alkyne->Add_Reagents Prepare_Ascorbate Prepare Fresh Sodium Ascorbate Solution Prepare_Ascorbate->Add_Reagents Prepare_CuSO4 Prepare CuSO4 Solution Prepare_CuSO4->Add_Reagents Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reagents->Stir Workup Dilute with H2O and Acidify with HCl Stir->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify Crude Product Drying->Purification

Sources

Optimization

side reactions in copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Welcome to the Advanced Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While "Click Chemistry" is celebrated for its bioorthogonality and high thermodynamic driving force, the reality o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While "Click Chemistry" is celebrated for its bioorthogonality and high thermodynamic driving force, the reality of bench-level execution often involves competing side reactions. This guide is engineered for researchers and drug development professionals to diagnose, understand, and systematically eliminate these bottlenecks.

Diagnostic Decision Tree

Before diving into specific mechanistic fixes, use the workflow below to categorize the root cause of your CuAAC failure.

Troubleshooting Start CuAAC Reaction Failure or Low Yield Q1 Are there high MW byproducts or bimodal distributions? Start->Q1 Glaser Glaser Coupling (Alkyne Homocoupling) Cause: Cu(II) + O2 Q1->Glaser Yes Q2 Is the biomolecule degrading or cross-linking? Q1->Q2 No Opt1 Use strict anaerobic conditions Add excess ascorbate Glaser->Opt1 ROS ROS Damage Cause: Cu(I) + O2 + Ascorbate Q2->ROS Yes Q3 Is the azide disappearing without triazole formation? Q2->Q3 No Opt2 Use BTTAA/THPTA ligands Add ROS scavengers ROS->Opt2 Reduction Azide Reduction Cause: Excess TCEP/DTT Q3->Reduction Yes Opt3 Remove TCEP/DTT Use alternative reducing agents Reduction->Opt3

Diagnostic workflow for identifying and resolving common CuAAC side reactions.

Causality Analysis & FAQs

Issue 1: Why am I seeing bimodal molecular weight distributions or alkyne homocoupling?

Diagnosis: Glaser (or Eglinton) Coupling. Causality: In the presence of oxygen and Cu(II), terminal alkynes undergo1[1]. This is highly problematic in polymer synthesis (e.g., ATRP followed by CuAAC), where it accounts for up to 20% of the polymer produced, compromising functionality[2]. Mechanistically, Cu(II) acts as the oxidant. Notably, this coupling often does not occur during the deoxygenated reaction itself, but rather2[2]. Resolution: Maintain strict anaerobic conditions, use an excess of reducing agent to keep copper in the +1 state, and remove the copper catalyst immediately post-reaction at low temperatures[2].

Issue 2: Why is my protein/peptide degrading or losing activity during conjugation?

Diagnosis: Reactive Oxygen Species (ROS) Mediated Oxidation. Causality: The Cu(I) catalyst can react with dissolved oxygen to generate superoxide anions, which subsequently form hydrogen peroxide and highly reactive hydroxyl radicals via Fenton-like chemistry[3]. These ROS aggressively cause 4[4], specifically targeting Histidine, Cysteine, Methionine, Tyrosine, and Tryptophan residues[5]. Furthermore, the oxidation of sodium ascorbate produces dehydroascorbate, a reactive carbonyl that can covalently modify Arginine and Lysine[3]. Resolution: Utilize advanced Cu(I)-stabilizing ligands (e.g., BTTAA, THPTA) which accelerate the CuAAC rate while lowering the Cu(I)/Cu(II) redox potential, minimizing ROS generation[4]. Supplement with ROS scavengers like aminoguanidine.

Issue 3: Why is my azide disappearing without forming the triazole product?

Diagnosis: Unintended Azide Reduction. Causality: Azides are susceptible to reduction to primary amines in the presence of strong reducing agents. If you are using TCEP or DTT to reduce disulfides prior to or during the CuAAC reaction, the azide will undergo a 6[6]. Additionally, excessive exposure to strongly reducing environments (like high concentrations of DTT/TCEP at pH > 7) or light can inactivate the azide during in vitro translation processes[7]. Resolution: Avoid phosphine-based reducing agents (TCEP) when azides are present. If disulfide reduction is necessary, perform it sequentially and rigorously desalt the protein before introducing the azide.

Mechanism Cu2 Cu(II) Precursor Cu1 Active Cu(I) Species Cu2->Cu1 Reduction Glaser Glaser Homocoupling Cu2->Glaser Catalyzes Asc Sodium Ascorbate Asc->Cu1 e- donor ROS Reactive Oxygen Species (Superoxide, H2O2) Cu1->ROS Oxidation by O2 Product 1,4-Triazole Product Cu1->Product CuAAC Cycle O2 O2 (Air) O2->ROS Damage Biomolecule Oxidation ROS->Damage Alkyne Terminal Alkyne Alkyne->Glaser O2 + Base Alkyne->Product Ligand Accelerating Ligand (e.g., BTTAA) Ligand->Cu1 Stabilizes Cu(I)

Competing pathways in CuAAC: Product formation vs. ROS generation and Glaser coupling.

Quantitative Data: Ligand Selection for CuAAC Optimization

Selecting the right accelerating ligand is critical to shielding the Cu(I) center, preventing disproportionation, and outcompeting ROS-generating pathways[1][3].

LigandSolubilityRelative Reaction RateROS SuppressionPrimary Application
TBTA Organic (DMSO/DMF)ModerateLowSmall molecule synthesis, organic polymers[1]
THPTA AqueousHighModerateGeneral bioconjugation, water-soluble polymers[4]
BTTAA AqueousVery HighHighLive-cell labeling, sensitive protein conjugation[4][8]
BTT-DNA AqueousExtremely HighVery HighIntracellular live-cell detection (minimal toxicity)[8]

Validated Experimental Protocols

Protocol A: Anaerobic CuAAC for Sensitive Proteins (Minimizing ROS)

This self-validating system ensures that Cu(I) is stabilized and ROS generation is suppressed, protecting delicate biomolecules from oxidative damage[3][4].

  • Preparation of Reagents: Degas all buffers (e.g., 100 mM Sodium Phosphate, pH 7.4) by bubbling with Argon or Nitrogen for at least 30 minutes.

  • Ligand-Copper Complexation: In a microcentrifuge tube, pre-mix 10 mM CuSO₄ with 50 mM BTTAA ligand (1:5 molar ratio) in degassed water.

    • Causality Check: Pre-complexing prevents free Cu(II) from binding non-specifically to the protein surface, which would otherwise act as a localized epicenter for ROS generation and capsid/protein decomposition[1].

  • Reaction Assembly: To the degassed protein solution (1-10 mg/mL), add the alkyne/azide modifying reagent (5-10 molar equivalents).

  • Scavenger Addition: Add aminoguanidine hydrochloride to a final concentration of 5 mM.

    • Causality Check: Aminoguanidine acts as a sacrificial nucleophile, scavenging reactive carbonyl byproducts like dehydroascorbate, thereby preventing unwanted cross-linking of Lysine/Arginine residues[3].

  • Catalyst Initiation: Add the pre-complexed CuSO₄/BTTAA to a final Cu concentration of 100 µM.

  • Reduction: Initiate the reaction by adding freshly prepared, degassed sodium ascorbate to a final concentration of 2.5 mM.

  • Incubation: Seal the vessel under Argon and incubate at room temperature for 1-2 hours.

  • Quenching & Purification: Quench the reaction by adding EDTA (5 mM final) to chelate copper, followed by immediate desalting (e.g., Zeba spin column) to remove all small molecules.

Protocol B: Suppressing Glaser Homocoupling in Polymer Synthesis

Designed to prevent bimodal molecular weight distributions in alkyne-functionalized polymers[2][9].

  • Solvent Deoxygenation: Strictly degas DMF or DMSO using three freeze-pump-thaw cycles.

  • Reagent Mixing: Combine the azide-terminated and alkyne-terminated macromonomers in the degassed solvent under a Nitrogen atmosphere.

  • Catalyst Addition: Introduce the Cu(I) source (e.g., CuBr) directly, or use CuSO₄ with a large excess of sodium ascorbate (10-20 equivalents relative to Cu) to ensure no Cu(II) remains to catalyze the Glaser coupling[2].

  • Reaction: Stir under positive Nitrogen pressure at room temperature.

  • Workup (Critical Step): Glaser coupling heavily occurs during post-polymerization workup upon first exposure to air[2].

    • Causality Check: To prevent this, cool the reaction mixture to 0°C before opening to air. Immediately pass the mixture through a basic alumina column to strip the copper catalyst before any oxidative coupling can occur in the presence of atmospheric oxygen[2].

References

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC)
  • Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction Source: Bioconjugate Chemistry / ACS Publications URL
  • Side reactions of macromonomers under CuAAC condition Source: ResearchGate URL
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: RSC Publishing URL
  • CuAAC in Protein Conjugation Source: Thieme Connect URL
  • DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules Source: bioRxiv URL
  • Not So Bioorthogonal Chemistry Source: PMC / NIH URL
  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Source: Beilstein Journals URL
  • Resolving azide reduction during in-vitro translation to enable triazole-cyclized peptidomimetic mRNA-display Source: ScholarWorks URL

Sources

Troubleshooting

Technical Support Center: Copper Catalyst Removal from CuAAC Reaction Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with residual copper after Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with residual copper after Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."

Efficient removal of the copper catalyst is critical. Residual copper ions can be highly toxic to biological systems, interfere with downstream fluorescence-based assays, and catalyze unwanted oxidative degradation of your final product[1].

This guide is designed to move beyond basic instructions. We will explore the mechanistic causality behind copper retention, provide self-validating standard operating protocols (SOPs), and offer a structured troubleshooting framework to ensure your triazole products reach analytical and biological purity.

Mechanistic Overview: Why is Copper So Hard to Remove?

The fundamental challenge in purifying CuAAC reaction mixtures lies in the product itself. The 1,2,3-triazole ring generated during the reaction is an excellent multidentate ligand[2]. The nitrogen atoms within the triazole ring possess lone pairs that form highly stable thermodynamic coordination complexes with both Cu(I) and oxidized Cu(II) species in the reaction mixture[3].

Because the formation constant ( Kf​ ) of these Cu-triazole complexes is quite high, simple aqueous washes (e.g., water or brine) are insufficient. The partition coefficient of the neutral Cu-triazole complex heavily favors the organic phase. To successfully strip the copper, you must introduce a competing ligand into the system that has a significantly higher Kf​ for copper than the triazole ring does, forcing the metal to partition into the aqueous phase or onto a solid support[2],[3].

Copper Removal Strategy Workflow

CopperRemoval Start Crude CuAAC Mixture Type Molecule Type? Start->Type Immobilized Immobilized Catalysts (Preventative) Start->Immobilized Future Runs SmallMol Small Organic Molecule Type->SmallMol MacroMol Macromolecule (Protein/Polymer) Type->MacroMol OrgSol Soluble in Organic Solvents? SmallMol->OrgSol SPE Solid-Phase Scavenger (e.g., SiliaMetS) MacroMol->SPE SPE Cartridge Dialysis Dialysis against EDTA MacroMol->Dialysis LLE Liquid-Liquid Extraction (EDTA Wash) OrgSol->LLE Yes OrgSol->SPE No

Decision tree for selecting the optimal copper removal strategy based on product properties.

Frequently Asked Questions & Troubleshooting

Q1: My organic layer is still green/blue after washing with water. What is happening? A1: The green/blue tint is a visual indicator of Cu(II) complexes partitioning into your organic phase. Water alone cannot break the strong Cu-triazole coordination[2]. You must use a chemical chelator like EDTA or ammonium hydroxide to strip the metal into the aqueous layer[4].

Q2: How do I optimize the EDTA wash for maximum efficiency? A2: The efficacy of EDTA is highly pH-dependent. You must adjust the pH of your aqueous EDTA wash to approximately 8.0[2]. At this basic pH, all four carboxylic acid groups and both amine groups on the EDTA molecule are fully deprotonated, allowing it to act as an optimal hexadentate ligand. If the pH is too acidic, protonation reduces its chelation capacity, leaving copper bound to your triazole.

Q3: I am working with a water-soluble bioconjugate (e.g., DNA, protein). How do I remove copper without liquid-liquid extraction? A3: For large macromolecules, dialyze the mixture against a buffer containing 10 mM EDTA[4]. For smaller water-soluble molecules or peptides, use solid-phase scavengers like SiliaMetS Thiourea[5] or pass the mixture through a C18 Solid-Phase Extraction (SPE) cartridge, eluting with an organic solvent containing 1% NH₄OH[6].

Q4: Can I prevent this issue entirely in future experiments? A4: Yes. Consider using heterogeneous, immobilized copper catalysts (e.g., Cu/Fe nanoparticles or Cu(I) immobilized on resin/silica)[7],[8]. These catalysts promote the CuAAC reaction at the solid-liquid interface, allowing you to remove the copper simply by filtering the reaction mixture, leaving <5 ppm of residual copper in the filtrate[9].

Standard Operating Protocols (SOPs)

The following methodologies are designed as self-validating systems. Do not proceed to the next step until the validation criteria are met.

Protocol A: Liquid-Liquid Extraction with Basic EDTA (For Organic-Soluble Small Molecules)
  • Dilution: Dilute the completed CuAAC reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane)[2].

  • Chelator Preparation: Prepare a 0.1 M to 0.5 M solution of Ethylenediaminetetraacetic acid (EDTA) disodium salt. Adjust the pH to ~8.0 using saturated sodium bicarbonate ( NaHCO3​ )[2],[4].

  • Extraction: Transfer the organic mixture to a separatory funnel. Add an equal volume of the basic EDTA solution. Shake vigorously and allow the layers to separate[4].

  • Validation Check: The aqueous layer should turn a distinct blue color (indicating the formation of the Cu-EDTA complex), while the organic layer should become colorless. If the organic layer retains a green/blue tint, repeat Step 3 with fresh EDTA solution until the aqueous layer remains colorless[2].

  • Final Wash & Drying: Wash the organic layer once with saturated brine to remove residual water, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[4].

Protocol B: Solid-Phase Scavenging (For Challenging or Water-Soluble Molecules)
  • Preparation: Dissolve the crude triazole product in a suitable solvent (e.g., THF, DMF, or DCM)[5].

  • Resin Addition: Add a specialized copper scavenger resin, such as SiliaMetS Thiourea or QuadraSil MP. Use 3 to 5 molar equivalents of resin relative to the initial copper catalyst loading[2],[5].

  • Incubation: Stir the suspension vigorously at room temperature for 2 to 12 hours.

  • Filtration: Filter the mixture through a Büchner funnel or a celite pad to remove the resin[5]. Wash the resin bed with a small volume of fresh solvent to recover any adsorbed product.

  • Validation Check: To ensure complete Cu(I) removal, perform a colorimetric assay on a 10 µL aliquot of the filtrate using Bathocuproine disulphonic acid (BCS). BCS forms a highly specific complex with Cu(I) that absorbs strongly at 485 nm. A lack of absorbance at 485 nm confirms successful scavenging[10].

Protocol C: Dialysis for Bioconjugates (Proteins, Oligonucleotides, Polymers)
  • Preparation: Transfer the crude aqueous reaction mixture into dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO) that retains your bioconjugate but allows small ions to pass[4].

  • Primary Dialysis: Submerge the tubing in a dialysis buffer (e.g., PBS) containing 10 mM EDTA. The buffer volume should be at least 200 times the sample volume. Stir gently at 4°C for 2–4 hours[4].

  • Secondary Dialysis: Replace the bath with fresh 10 mM EDTA buffer and dialyze for another 2-4 hours[6].

  • Validation/Cleanup: Replace the bath with pure buffer (without EDTA) and dialyze overnight to remove the EDTA-copper complexes and excess free EDTA[6].

Quantitative Comparison of Copper Scavenging Methods
MethodPrimary MechanismTarget Residual CopperBest Suited ForRelative Cost
Basic EDTA Wash Liquid-Liquid Chelation< 50 ppmOrganic-soluble small moleculesLow
Ammonium Hydroxide Wash Liquid-Liquid Chelation< 50 ppmAcid-sensitive organic moleculesLow
SiliaMetS Thiourea Resin Solid-Phase Scavenging< 10 ppmHighly polar or water-soluble moleculesHigh
EDTA Dialysis Size Exclusion / Chelation< 10 ppmBioconjugates (Proteins, DNA, Polymers)Medium
Silica Gel Plug Adsorption Chromatography< 50 ppmNon-polar small moleculesLow
Immobilized Cu Catalyst Heterogeneous Catalysis< 5 ppmPreventative (Industrial scale, libraries)High

Sources

Optimization

challenges in the purification of polar triazole carboxylic acids

Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult classes of molecules in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult classes of molecules in drug discovery and chemical synthesis: polar triazole carboxylic acids .

Due to their amphoteric nature, extreme hydrophilicity, and propensity for secondary interactions, these compounds routinely fail traditional purification workflows. This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting strategies to recover your target compounds with high purity and yield.

Diagnostic Workflow: Selecting the Right Purification Strategy

Before troubleshooting, it is critical to map the physicochemical properties of your specific triazole carboxylic acid to the correct chromatographic mode.

Workflow A Triazole Carboxylic Acid Crude Mixture B Assess logD & pKa A->B C Highly Polar (logD < 0)? B->C D Standard RP-HPLC (e.g., C18 with 0.1% TFA) C->D No (Hydrophobic) E HILIC or Mixed-Mode Chromatography C->E Yes (Hydrophilic) F Peak Tailing or Irreversible Adsorption? D->F E->F G Optimize Buffer (e.g., 10 mM NH4OAc) F->G Silanol Interaction H Use Metal-Free / HPS Columns F->H Metal Chelation

Decision tree for selecting the optimal purification strategy for polar triazole carboxylic acids.

Frequently Asked Questions (FAQs): The "Why" Behind the Challenges

Q1: Why does my triazole carboxylic acid elute in the void volume on a standard C18 column? A1: Triazole carboxylic acids possess a negative logD at physiological and acidic pH, making them highly hydrophilic. Standard C18 columns rely entirely on hydrophobic partitioning. When highly polar analytes are introduced, they preferentially remain in the polar mobile phase rather than interacting with the non-polar stationary phase, leading to zero retention1[1]. Furthermore, attempting to force retention by using 100% aqueous mobile phases causes "dewetting" in standard C18 pores, physically expelling the mobile phase and eliminating all surface interaction2[2].

Q2: I am experiencing severe peak tailing and poor recovery. What causes this? A2: This is typically a dual-mechanism failure:

  • Secondary Silanol Interactions: The nitrogen-rich triazole ring acts as a strong hydrogen bond acceptor/donor, interacting strongly with unendcapped, residual silanol groups on silica-based stationary phases 1[1].

  • Metal Chelation: The combination of electron-rich triazoles and carboxylate moieties acts as a potent bidentate ligand. These molecules chelate to metal surfaces (like iron or stainless steel) within the HPLC fluidic path or column hardware, resulting in irreversible adsorption and massive signal loss.

Q3: Can I just use Liquid-Liquid Extraction (LLE) to clean up the crude mixture? A3: Rarely. Due to their zwitterionic nature, it is nearly impossible to find a pH where the molecule is entirely neutral. If you acidify the aqueous layer to protonate the carboxylic acid, the basic triazole nitrogens become protonated, keeping the molecule locked in the aqueous phase. Solid-Phase Extraction (SPE) is a much more robust approach.

Troubleshooting Guides: Advanced Chromatographic Strategies

Strategy A: Transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC)

When RP-HPLC fails, HILIC is the premier orthogonal technique. HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic ZIC-HILIC) and a highly organic mobile phase (typically >70% acetonitrile) 3[3].

  • Mechanistic Causality: The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the polar stationary phase surface. Because triazole carboxylic acids are highly polar, they partition strongly into this aqueous layer, increasing retention as the mobile phase becomes more organic 1[1].

Strategy B: Implementing Mixed-Mode Chromatography

If your compound exhibits poor solubility in high organic solvents (rendering HILIC impossible), mixed-mode chromatography is the definitive solution. Columns like the Atlantis Premier BEH C18 AX combine reversed-phase C18 ligands with weak anion-exchange groups 2[2].

  • Mechanistic Causality: The anion-exchange moiety electrostatically binds the deprotonated carboxylic acid, providing robust retention. Simultaneously, the C18 groups offer hydrophobic interaction for the organic backbone. This dual mechanism allows for the use of highly aqueous mobile phases without the risk of dewetting.

Step-by-Step Methodologies

Protocol 1: HILIC Method Development for Polar Triazoles

This protocol is designed as a self-validating system. If retention times drift between injections, the aqueous layer is not fully established, indicating insufficient equilibration.

  • Column Selection: Install a Zwitterionic (ZIC-HILIC) or Amide column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.8). Causality: Ammonium acetate is highly soluble in high organic concentrations (preventing system-clogging precipitation) and provides the necessary ionic strength to disrupt secondary silanol interactions 3[3].

    • Mobile Phase B: 100% Acetonitrile.

  • Sample Dilution (Critical Step): Dilute the crude sample in a solvent matching the starting conditions (e.g., 75% Acetonitrile). Warning: Injecting a sample dissolved in 100% water into a HILIC system will instantly disrupt the localized water-enriched layer on the column, causing severe peak splitting and breakthrough.

  • Gradient Design: Start at 90% B, hold for 2 column volumes (CV), then ramp down to 50% B over 10 CVs. (Remember: In HILIC, water is the strong eluting solvent).

  • Equilibration Validation: Flush with 15 CVs of starting mobile phase. Perform three blank injections. If the baseline pressure and UV/MS background are stable, proceed with sample injection.

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) Cleanup

Use this protocol to desalt and remove neutral/basic impurities prior to preparative chromatography. Validate this protocol by collecting the "Load" and "Wash" fractions and spotting them on TLC to ensure no premature elution.

  • Conditioning: Pass 1 CV of Methanol, followed by 1 CV of LC-MS grade Water through a Weak Anion Exchange (WAX) cartridge.

  • Loading: Adjust the crude sample pH to ~7.0 to ensure the carboxylic acid is fully deprotonated. Load the sample at a dropwise rate. Causality: The negatively charged carboxylate binds electrostatically to the positively charged amine groups on the WAX sorbent.

  • Wash 1 (Organics): Wash with 1 CV of 5% Methanol in Water to elute neutral and hydrophobic impurities.

  • Wash 2 (Bases): Wash with 1 CV of 0.1 M HCl. Causality: This removes basic impurities. While the triazole may protonate, the strong electrostatic bond of the carboxylate keeps the target molecule anchored to the sorbent.

  • Elution: Elute with 1 CV of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the WAX sorbent (neutralizing its positive charge), instantly releasing the target triazole carboxylic acid into the collection tube.

Quantitative Data: Column Selection Matrix

Use the following table to rapidly compare and select the appropriate stationary phase based on your specific analytical or preparative needs.

Column TechnologyPrimary Retention MechanismMobile Phase CompatibilitySuitability for Polar Triazole Carboxylic Acids
Standard C18 Hydrophobic PartitioningHigh Aqueous (High risk of dewetting)Poor (Elutes in void volume, severe tailing)
Polar-Embedded C18 Hydrophobic + H-Bonding100% Aqueous CompatibleModerate (Better peak shape, but low retention)
ZIC-HILIC / Amide Aqueous Layer PartitioningHigh Organic (>70% Acetonitrile)Excellent (Strong retention, excellent peak shape)
Mixed-Mode AX/C18 Anion Exchange + HydrophobicFull Range (Aqueous to Organic)Excellent (Orthogonal selectivity, high loading capacity)

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Utilization of MaxPeak High Performance Surfaces for Improved Separation and Recovery of Analytes Associated with the Tricarboxylic Acid Cycle. Waters Corporation. Available at: [Link]

  • A HILIC-MS/MS method for the simultaneous determination of seven organic acids in rat urine as biomarkers of exposure to realgar. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting of 3-(1H-1,2,3-triazol-1-yl)propanoic Acid

Welcome to the Technical Support Center. This guide is designed for application scientists, medicinal chemists, and drug development professionals working with 3-(1H-1,2,3-triazol-1-yl)propanoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for application scientists, medicinal chemists, and drug development professionals working with 3-(1H-1,2,3-triazol-1-yl)propanoic acid. Below, you will find an in-depth mechanistic analysis of its stability, troubleshooting workflows, and self-validating experimental protocols.

Application Scientist Insights: The Chemical Causality of Degradation

To successfully utilize 3-(1H-1,2,3-triazol-1-yl)propanoic acid in synthetic workflows or bioconjugation, one must understand its dualistic stability profile across the pH spectrum.

Acidic Conditions: The Fortress of Aromaticity Under acidic conditions, this molecule is exceptionally robust. The 1,2,3-triazole ring is a highly stable aromatic system. While the triazole nitrogen can be protonated—the conjugate acid has a1[1]—this protonation does not weaken the N–C bond linking it to the propanoic acid chain. There is no viable mechanistic pathway for chain cleavage in acid.

Basic Conditions: The Retro-Michael Vulnerability Conversely, basic conditions expose a critical structural vulnerability: the E1cB (Elimination Unimolecular conjugate Base) pathway , commonly referred to as a2[2]. The propanoic acid chain features α -protons situated between two electron-withdrawing groups (the carboxylate and the triazole ring). Strong bases deprotonate this α -carbon, forming a transient carbanion. Because 1H-1,2,3-triazole is a relatively weak acid (pKa ~9.4)[1], the triazolyl anion functions as a competent leaving group. The carbanion collapses, expelling the triazole ring and yielding 3[3].

Frequently Asked Questions (FAQs)

Q1: I am using 3-(1H-1,2,3-triazol-1-yl)propanoic acid as a linker in solid-phase peptide synthesis (SPPS). Will it survive TFA cleavage? A: Yes. The molecule is highly stable to standard SPPS cleavage cocktails (e.g., 95% TFA). The acidic environment protonates the triazole but does not induce chain cleavage.

Q2: During the basic hydrolysis of my downstream ester intermediate using NaOH, my yield plummeted, and I detected a low molecular weight impurity. What happened? A: You have induced a retro-Michael elimination. Hydroxide ions deprotonated the α -carbon, leading to the expulsion of the triazole ring and the formation of acrylic acid[3]. To prevent this, switch to a milder base (e.g., LiOH at 0°C) or reduce the reaction time.

Q3: Can I use this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without degradation? A: Yes. CuAAC "click" reactions typically employ mild bases (e.g., DIPEA, 2,6-lutidine) or neutral conditions with sodium ascorbate. At room temperature, these conditions are not basic enough to trigger the retro-Michael elimination. However, avoid heating the click reaction above 60°C if amine bases are present.

Self-Validating Experimental Protocols

Protocol A: Controlled Basic Hydrolysis of Esters

Objective: Hydrolyze ester derivatives of 3-(1H-1,2,3-triazol-1-yl)propanoic acid without triggering E1cB elimination. Self-Validation Checkpoint: Spike a parallel control reaction with 5 mol% acrylic acid standard. If your LC-MS method successfully resolves the acrylic acid peak (UV 210 nm) from your product, its absence in your actual sample definitively confirms that no retro-Michael elimination occurred.

  • Solvent Preparation: Dissolve the ester substrate (0.1 M) in a 3:1:1 mixture of THF:MeOH:H₂O. Causality: This solvent system ensures complete solubility and keeps the local concentration of the base low, minimizing harsh micro-environments.

  • Temperature Control: Chill the solution to exactly 0°C using an ice-water bath. Causality: The E1cB elimination has a higher activation energy than ester hydrolysis; lowering the temperature kinetically favors hydrolysis over degradation.

  • Base Addition: Add 1.2 equivalents of LiOH·H₂O dropwise over 10 minutes. Causality: LiOH is a milder base than NaOH/KOH, and the lithium cation helps coordinate the carbonyl oxygen, accelerating ester hydrolysis without requiring excess base.

  • Monitoring & Quenching: Sample the reaction every 30 minutes. Once hydrolysis is complete (typically 1-2 hours), quench the bulk reaction by adding 1 M HCl until the pH reaches 4.0. Extract with ethyl acetate.

Protocol B: LC-MS Stability and Degradation Assay

Objective: Quantify the stability of the compound in various buffers. Self-Validation Checkpoint: Use an internal standard (e.g., 4-phenylbutanoic acid) that is entirely inert to both acid and base. If the internal standard peak area varies by >5% between time-point injections, the system is not equilibrated, and the data must be rejected. This ensures any observed signal drop is due to true chemical degradation, not instrument drift.

  • Sample Preparation: Prepare a 1 mg/mL stock of the triazole compound and internal standard in DMSO.

  • Buffer Incubation: Dilute both compounds to 10 µg/mL in the target buffer (e.g., 0.1 M NaOH for stress testing). Incubate at 25°C.

  • Time-Course Sampling: At t=0, 1h, 2h, and 4h, remove a 50 µL aliquot.

  • Quenching: Immediately mix the aliquot with 50 µL of 1% Formic Acid in Acetonitrile. Causality: Dropping the pH below 4 instantly re-protonates any α -carbanions, halting the E1cB elimination.

  • Analysis: Inject 5 µL onto a C18 column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Monitor at UV 210 nm to detect acrylic acid formation.

Quantitative Stability Data

Table 1: Stability Matrix for 3-(1H-1,2,3-triazol-1-yl)propanoic Acid

ConditionReagentTemp (°C)Time (h)Recovery (%)Primary Degradant
Strong Acid95% TFA2524>99%None
Mild Acid0.1% Formic Acid2548>99%None
Mild Base0.1 M K₂CO₃251295%Acrylic Acid (<5%)
Strong Base1.0 M NaOH25240%Acrylic Acid (60%)
Strong Base (Heated)1.0 M NaOH601<5%Acrylic Acid (>95%)

Mechanistic and Troubleshooting Workflows

E1cB_Mechanism A 3-(1H-1,2,3-triazol-1-yl) propanoic acid B Deprotonation by Base (α-carbon) A->B OH⁻ / pH > 9 C Carbanion Intermediate B->C Fast D Acrylic Acid + 1,2,3-Triazole C->D Triazole Expulsion (Rate Limiting)

Mechanistic pathway of the base-catalyzed retro-Michael elimination.

Troubleshooting Start Stability Issue Detected CheckPH Evaluate Reaction pH Start->CheckPH Acidic Acidic (pH < 4) CheckPH->Acidic Basic Basic (pH > 9) CheckPH->Basic AcidicIssue Check for Esterification (if in alcohol) Acidic->AcidicIssue BasicIssue Retro-Michael Elimination (E1cB Pathway) Basic->BasicIssue Mitigation Use LiOH at 0°C or Enzymatic Hydrolysis BasicIssue->Mitigation

Troubleshooting decision tree for resolving stability issues.

References

  • Title: Product Class 13: 1,2,3-Triazoles | Source: Thieme E-Journals | URL: 1[1]

  • Title: Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Source: Chemical Reviews (ACS Publications) | URL: 2[2]

  • Title: Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification | Source: PMC (NIH) | URL: 3[3]

Sources

Optimization

preventing byproduct formation in the Dimroth rearrangement of triazoles

Technical Support Center: Dimroth Rearrangement of Triazoles A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to the Dimroth rearrangement of 1,2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dimroth Rearrangement of Triazoles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the Dimroth rearrangement of 1,2,3-triazoles. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven insights to help you navigate the complexities of this powerful yet often challenging reaction. Whether you are aiming to control isomerization, suppress unwanted side reactions, or optimize your yields, this resource offers a structured approach to achieving your synthetic goals.

Section 1: Understanding the Landscape - Mechanism & Driving Forces

Before troubleshooting, a firm grasp of the "why" is essential. The Dimroth rearrangement is a thermally or catalytically driven isomerization where endocyclic and exocyclic heteroatoms, typically nitrogen, exchange positions.[1][2] The reaction is not a simple intramolecular shift but proceeds through a more complex Addition, Ring-Opening, and Ring-Closure (ANRORC) mechanism.[1]

The thermodynamic stability of the resulting isomer is the primary driving force behind the rearrangement.[3][4] In the context of 1,2,3-triazoles, N2-substituted isomers are generally more thermodynamically stable than their N1-substituted counterparts.[5][6][7] This inherent stability difference is often the root cause of undesired byproduct formation, as the kinetically favored product may gradually convert to the more stable isomer under the reaction conditions.

Dimroth_Mechanism cluster_main Dimroth Rearrangement Pathway (ANRORC) Start N1-Substituted 1,2,3-Triazole (Kinetic Product) Intermediate1 Nucleophilic Addition (e.g., OH⁻, H₂O) Start->Intermediate1 Catalyst (Acid/Base/Heat) Intermediate2 Ring-Opened Intermediate (e.g., Diazo Species) Intermediate1->Intermediate2 Ring Opening Intermediate3 C-C Bond Rotation & Proton Migration Intermediate2->Intermediate3 Tautomerization/ Rotation End N2-Substituted 1,2,3-Triazole (Thermodynamic Product) Intermediate3->End Ring Closure

Caption: The ANRORC mechanism of the Dimroth rearrangement.

Section 2: Troubleshooting Guide - FAQs and Solutions

This section directly addresses common problems encountered during the Dimroth rearrangement of triazoles, providing explanations and actionable solutions.

Q1: My reaction is producing a mixture of N1 and N2-substituted triazole isomers. How can I favor the formation of a single regioisomer?

A1: This is the most common challenge and stems from the thermodynamic differences between the isomers. The N1-isomer often forms first (kinetic product), but rearranges to the more stable N2-isomer (thermodynamic product) over time, especially under harsh conditions.[5][8]

Core Issue: The reaction conditions are allowing the system to reach thermodynamic equilibrium.

Solutions:

  • Kinetic Control (Favoring N1-Isomers):

    • Lower Reaction Temperature: Running the reaction at a lower temperature can suppress the rearrangement. For instance, in Pd-catalyzed N-arylation, reducing the temperature to 35°C has been shown to completely prevent the Dimroth rearrangement.[8]

    • Shorter Reaction Times: Monitor the reaction closely using techniques like TLC or LC-MS. Quench the reaction as soon as the desired kinetic product is formed, before significant rearrangement can occur.[9]

    • Choice of Reagents: The "hardness" or "softness" of acylating or alkylating agents can influence regioselectivity. "Soft," bulky reagents may favor N1-acylation.[6]

  • Thermodynamic Control (Favoring N2-Isomers):

    • Increase Reaction Temperature or Time: If the N2-isomer is the desired product, prolonged heating will drive the equilibrium towards its formation. Microwave irradiation can be particularly effective in accelerating this rearrangement, often leading to higher yields in shorter times compared to conventional heating.[1][10]

    • Use of Catalysts: The rearrangement can be catalyzed by acids or bases.[3] A catalytic amount of HCl, for example, can facilitate the conversion of a kinetically formed triazole to its more stable isomer.[11][12]

Q2: I am observing unexpected byproducts, such as 4-amino-1,2,4-triazoles or products from ring cleavage. What is causing this?

A2: These byproducts suggest that alternative reaction pathways are competing with the desired rearrangement.

Core Issues:

  • Ring-Chain Tautomerism: 1,2,3-triazoles can undergo ring-chain tautomerism, leading to cleavage and the formation of open-chain intermediates like diazo compounds.[2][13] Under certain conditions, these intermediates can react in unintended ways.

  • Reaction with Solvent or Reagents: The open-chain intermediate is susceptible to attack by nucleophiles present in the reaction mixture, including the solvent (e.g., water) or other reagents.[2]

  • Substituent Effects: Electron-withdrawing groups on the triazole ring can decrease the π-electron density, making the ring more susceptible to nucleophilic attack and subsequent ring-opening.[1][3][14]

Solutions:

  • Solvent Selection: The choice of solvent is critical. High-boiling aprotic polar solvents like DMSO or NMP can favor the desired reaction pathway over side reactions.[15] Conversely, running reactions in neutral, non-polar solvents may suppress rearrangements that are catalyzed by protic species.[16]

  • Control of pH: The rate of rearrangement is highly dependent on pH.[1][3][14] If acid or base catalysis is promoting side reactions, consider running the reaction under neutral conditions or carefully buffering the system.

  • Protecting Groups: If a particular functional group is promoting side reactions, consider protecting it before performing the rearrangement.

Q3: My reaction yield is consistently low, even when I account for isomeric byproducts.

A3: Low yields can be due to incomplete reactions, product degradation, or difficult purification.

Core Issues:

  • Incomplete Conversion: The reaction may not be reaching completion due to insufficient activation energy or time.[9]

  • Product Degradation: High temperatures and prolonged reaction times, while promoting rearrangement, can also lead to the degradation of starting materials or products.[9]

  • Purification Challenges: The similar polarities of triazole isomers and byproducts can make purification by column chromatography or recrystallization difficult, leading to product loss.[9]

Solutions:

  • Reaction Optimization (See Table 1): Systematically optimize reaction parameters. Microwave heating can often improve yields and reduce reaction times.[1][9][10]

  • Alternative Oxidants/Catalysts: In syntheses that involve an oxidation step, traditional oxidants like sodium nitrite can lead to degradation, especially with sensitive functional groups.[17] Consider milder oxidants like iodobenzene diacetate (IBD).[11][12]

  • Solid-Phase Synthesis: To avoid issues with symmetrical byproducts when using two different precursors, solid-phase synthesis can be a highly effective strategy.[17]

ParameterRecommendation for Kinetic Product (e.g., N1-isomer)Recommendation for Thermodynamic Product (e.g., N2-isomer)Rationale
Temperature Lower temperature (e.g., 35°C)[8]Higher temperature (e.g., 110-180°C), Microwave[1][3]Lower temp minimizes energy for rearrangement; higher temp drives reaction to thermodynamic equilibrium.
Reaction Time Short, with careful monitoring (TLC/LC-MS)[9]Longer reaction times[2]Prevents conversion to thermodynamic product; ensures equilibrium is reached.
pH/Catalyst Neutral conditions, avoid strong acids/basesCatalytic acid (e.g., HCl) or base (e.g., alkali)[3][11]Prevents catalyzed rearrangement; acid/base facilitates the ANRORC mechanism.[3]
Solvent Aprotic, non-polar solvents may be suitableHigh-boiling polar aprotic solvents (e.g., DMSO, Pyridine)[2][15]Minimizes solvent participation; polar solvents can stabilize charged intermediates in the ANRORC pathway.

Table 1: Condition Optimization for Regioisomeric Control.

Section 3: Preventative Measures and Best Practices

Proactive measures are often more effective than troubleshooting. Here are some best practices to incorporate into your experimental design.

1. Rigorous Starting Material Characterization: Ensure the purity of your starting materials. Impurities can act as unintended catalysts or participate in side reactions.[9]

2. Preliminary Mechanistic Investigation: Before scaling up, run small-scale experiments under different conditions (e.g., varying temperature, solvent, and pH) to understand the kinetic and thermodynamic profile of your specific substrate.

3. In-Process Reaction Monitoring: Do not rely on a fixed reaction time. Use TLC or LC-MS to track the consumption of starting material and the formation of products and byproducts. This allows you to quench the reaction at the optimal point.[9]

4. Protocol for a Kinetically Controlled Synthesis:

  • Step 1: Dissolve the starting triazole precursor in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask.[11]

  • Step 2: Cool the reaction mixture to a predetermined low temperature (e.g., 0°C or room temperature).

  • Step 3: Add the second reactant (e.g., alkylating agent, aryl halide with catalyst) dropwise.

  • Step 4: Monitor the reaction every 15-30 minutes by TLC/LC-MS.

  • Step 5: Once the starting material is consumed and before significant byproduct formation is observed, quench the reaction (e.g., by adding water or a saturated ammonium chloride solution).

  • Step 6: Proceed immediately with work-up and purification to isolate the kinetic product.

Caption: A workflow for optimizing Dimroth rearrangement reactions.

By understanding the underlying mechanisms and systematically applying these troubleshooting and preventative strategies, you can gain precise control over the Dimroth rearrangement, minimizing byproduct formation and maximizing the yield of your desired triazole isomer.

References

  • The Dimroth Rearrangement: A Comprehensive Analysis. (2025). star chemistry.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). PMC.
  • Dimroth rearrangement. Wikipedia. [Link]

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][3][11]triazolo[1,5-c]pyrimidine derivatives. (2013). Beilstein Journals. [Link]

  • Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. ResearchGate. [Link]

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). The Royal Society of Chemistry. [Link]

  • A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. Jetir.Org. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. [Link]

  • The Dimroth rearrangement. Part XV. Catalysis by methylamine salts. Preparation of 7-methylamino- and 6,7-dihydro-7-imino-v-triazolo[4,5-d]pyrimidines via 4-ethoxymethyleneamino-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. [Link]

  • Controlling Pd-Catalyzed N-Arylation and Dimroth Rearrangement in the Synthesis of N,1-Diaryl-1H-tetrazol-5-amines. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Optimization of the reaction conditions a. ResearchGate. [Link]

  • Dimroth´s Rearrangement as a Synthetic Strategy Towards New Heterocyclic Compounds. ResearchGate. [Link]

  • Dimroth rearrangements and its applications – Advancements over the past demi-decade. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Screening of different solvents for the synthesis of triazole 4a. ResearchGate. [Link]

  • Advances in greener processes for triazole synthesis via azide-alkyne cycloaddition reactions. ResearchGate. [Link]

  • The Dimroth rearrangement. Part XII. Transformation by alkali of 4-amino-3-benzyl-1,2,3-triazole and its 5-substituted derivatives into the corresponding 4-benzylamino isomers. Retrogression of this reaction in neutral solvents. RSC Publishing. [Link]

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][3][11]triazolo[1,5-c]pyrimidine derivatives. PMC. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024). The Journal of Organic Chemistry - ACS Publications. [Link]

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. (2023). [Link]

  • N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC. [Link]

  • The Dimroth rearrangement of 1,2,3-triazoles in the synthesis of anion receptors based on calix[11]arenas. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for Triazole Propanoic Acid Analogs

Welcome to the Advanced Chromatography Support Center. Triazole propanoic acid analogs present unique analytical challenges due to their amphoteric nature. They possess both an electron-rich, basic triazole ring (prone t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Triazole propanoic acid analogs present unique analytical challenges due to their amphoteric nature. They possess both an electron-rich, basic triazole ring (prone to secondary interactions) and an acidic carboxylic acid moiety. This zwitterionic behavior often leads to poor retention on standard reversed-phase (RP) columns, severe peak tailing, and complex chiral separation requirements.

This guide is designed for researchers and scientists to systematically troubleshoot and optimize these complex separations.

Diagnostic Logic Flow

Before adjusting your mobile phase, use the following logic path to determine if your stationary phase is appropriate for the physicochemical properties of your specific triazole analog.

Troubleshooting_Logic A Analyze Triazole Propanoic Acid B Retention Factor (k') < 2? A->B C Use HILIC or Mixed-Mode B->C Yes D Peak Tailing (As > 1.5)? B->D No C->D E Silanol Interaction: Use Type-B Silica/PLRP-S D->E Yes F Chiral Separation? D->F No E->F G Use TAMOF-1 or Amylose CSP F->G Yes H Finalize & Validate F->H No G->H

Logic diagram for troubleshooting HPLC retention and peak shape of amphoteric triazole analogs.

Troubleshooting Guides & FAQs

Q1: Why do my triazole propanoic acid analogs elute in the void volume on a standard C18 column, and how can I improve retention? A1: Triazole propanoic acid derivatives are highly polar and often zwitterionic. At physiological pH, the carboxylic acid is deprotonated (anionic) while the triazole ring can be protonated (cationic). Standard C18 phases rely on hydrophobic partitioning, which fails because the analyte lacks sufficient hydrophobic surface area (1)[1]. Causality & Solution: To induce retention, you must change the chromatographic mode.

  • HILIC Mode: Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase. Analytes partition into a water-enriched layer on the silica surface, which is highly effective for polar acidic and basic compounds (2)[2].

  • Mixed-Mode Chromatography: Columns like Primesep 100 combine hydrophobic and ion-exchange mechanisms, allowing simultaneous retention of both the basic triazole and acidic propanoic acid groups (3)[3].

Q2: I am experiencing severe peak tailing (Asymmetry > 2.0). How do I correct this? A2: Peak tailing in these analogs is almost exclusively driven by secondary interactions between the electron-rich nitrogen atoms of the triazole ring and residual acidic silanol groups on the silica support (4)[4]. Causality & Solution:

  • Stationary Phase Upgrade: Switch to Type-B (high-purity) silica columns, which have significantly lower metal impurities and reduced silanol activity. Alternatively, use polymeric columns like PLRP-S, which are completely devoid of surface silanols and eliminate analyte tailing (5)[5].

  • Mobile Phase Additives: If using a standard silica column with UV detection, introduce a competing amine additive (e.g., 0.1% diethylamine) to shield residual silanols (6)[6]. For LC-MS, use a volatile buffer like 10 mM ammonium formate (pH 3.0) to protonate the silanols and neutralize their charge.

Q3: How do I achieve enantiomeric resolution for chiral (R/S)-triazole propanoic acid derivatives? A3: Many functionalized triazole propanoic acids require chiral separation for pharmacological profiling (7)[7]. Causality & Solution: Enantioseparation relies on forming transient diastereomeric complexes with a Chiral Stationary Phase (CSP). Advanced homochiral Metal-Organic Frameworks, such as TAMOF-1, have shown exceptional enantioselectivity for triazole-containing chiral small molecules due to highly specific spatial confinement and hydrogen-bonding interactions (8)[8]. Alternatively, polysaccharide-based columns (e.g., Chiralpak) can be utilized with appropriate basic additives to maintain peak shape (9)[9].

Quantitative Data Presentation

The following table summarizes the optimized chromatographic parameters for different separation modes applied to triazole analogs.

ParameterHILIC ModeMixed-Mode (Primesep)Polymeric RP (PLRP-S)Chiral (TAMOF-1)
Stationary Phase Bare Silica / ZwitterionicC18 with embedded ion-exchangeStyrene-divinylbenzeneHomochiral MOF
Pore Size / Particle 100 Å / 3-5 µm100 Å / 5 µm1000 Å / 3 µmN/A / Crystalline
Typical Mobile Phase 95% ACN / 5% NH₄FormateWater/ACN + H₂SO₄Water/ACN + 5% AcOHAcetonitrile (100%)
Flow Rate 0.4 - 1.0 mL/min1.0 mL/minNanoflow / Capillary0.05 - 0.10 mL/min
Key Advantage Retains polar zwitterionsRetains basic/acidic moietiesZero silanol tailingHigh enantioselectivity
Reference [2][3][5][8]

Self-Validating Experimental Protocols

Protocol A: HILIC Method Development for Highly Polar Triazole Analogs

Causality: HILIC requires the formation of a stable, water-enriched layer on the silica surface. If this layer is not fully established, retention times will drift.

Protocol_Validation S1 Equilibrate Column (>20 CVs) S2 Inject Neutral Marker (Toluene) S1->S2 S3 Check RT Stability (ΔRT < 0.1 min) S2->S3 S4 Inject Triazole Sample S3->S4

Self-validating workflow for HILIC column equilibration using a neutral void volume marker.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Solvent A (10 mM Ammonium Formate in Water, adjusted to pH 3.0) and Solvent B (100% Acetonitrile).

  • Column Equilibration: Pump 95% B at 0.5 mL/min for a minimum of 20 column volumes.

  • System Suitability Test (SST - Self Validation): Inject 1 µL of a neutral marker (e.g., toluene). Record the retention time (RT). Repeat 3 times. Validation Check: If the Relative Standard Deviation (RSD) of the RT is > 0.5%, the aqueous layer is not equilibrated. Continue pumping until stable.

  • Sample Preparation: Dissolve the triazole propanoic acid sample in a diluent containing >75% Acetonitrile. Causality: Injecting in highly aqueous diluents disrupts the HILIC partition layer, causing peak splitting.

  • Gradient Elution: Run a gradient from 95% B down to 50% B over 15 minutes to elute the analytes based on their hydrophilicity.

Protocol B: Polymeric RP-HPLC for LC-MS Analysis

Causality: Polymeric columns lack the silica backbone entirely, removing the possibility of silanol interactions that cause peak tailing for the basic triazole ring.

Step-by-Step Methodology:

  • Column Selection: Install a PLRP-S column (e.g., 3 µm, 1000 Å).

  • Mobile Phase Preparation: Prepare Solvent A (5% Acetic Acid in Water) and Solvent B (100% Acetonitrile).

  • System Suitability Test (SST - Self Validation): Inject a known basic triazole standard (e.g., 1,2,4-triazole). Calculate the Asymmetry factor (As) at 10% peak height. Validation Check: If As < 1.2, the system is validated for the absence of secondary interactions.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 20 minutes. The acidic mobile phase ensures the propanoic acid moiety remains protonated (neutral), maximizing hydrophobic retention on the polymeric resin.

Sources

Optimization

common pitfalls in the characterization of 1,2,3-triazole isomers

Welcome to the Technical Support Center for the structural characterization of 1,2,3-triazoles. The advent of "click chemistry" (CuAAC and RuAAC) has made 1,2,3-triazoles ubiquitous in drug development and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural characterization of 1,2,3-triazoles. The advent of "click chemistry" (CuAAC and RuAAC) has made 1,2,3-triazoles ubiquitous in drug development and materials science. However, the misassignment of 1,4-disubstituted, 1,5-disubstituted, and N-alkylated/acylated isomers remains a pervasive pitfall in the literature.

As an Application Scientist, I have designed this troubleshooting guide to move beyond basic heuristics. Here, we explore the causality behind NMR behaviors and provide self-validating protocols to ensure absolute structural certainty in your workflows.

Section 1: 1D NMR Troubleshooting (1H & 13C)

Q: Why shouldn't I rely solely on 1H NMR chemical shifts to distinguish 1,4- and 1,5-isomers? A: Relying on 1H NMR is the leading cause of triazole mischaracterization. While heuristic rules suggest that the H-5 proton of a 1,4-isomer appears around 7.8–8.5 ppm and the H-4 proton of a 1,5-isomer appears slightly upfield, these shifts are highly susceptible to solvent effects, concentration, and the electronic nature of the substituents. The signals frequently overlap, making 1H NMR an inherently untrustworthy diagnostic tool in isolation.

Q: What is the most reliable 1D NMR method for distinguishing 1,4- and 1,5-disubstituted 1,2,3-triazoles? A: The gold standard for 1D characterization is 13C NMR with gated decoupling .

  • The Causality: The C5 carbon in a 1,4-disubstituted triazole is directly adjacent to the N1 atom. The specific electronic shielding provided by the N1 lone pair and the cyclic resonance pushes the C5 signal significantly upfield to approximately 120 ppm [1]. In contrast, the C4 carbon in a 1,5-disubstituted isomer lacks this direct shielding environment and resonates further downfield at approximately 133 ppm [1]. This ~13 ppm delta provides a robust, self-validating system for isomer differentiation.

Table 1: Diagnostic NMR Chemical Shifts for Disubstituted 1,2,3-Triazoles
Isomer TypeDiagnostic NucleusTypical Shift (ppm)Causality / Electronic Environment
1,4-disubstituted C5 (13C)~120 ± 3 ppmHigh shielding from adjacent N1 lone pair and cyclic resonance.
1,5-disubstituted C4 (13C)~133 ± 3 ppmDeshielding relative to C5 due to proximity to N3; lacks direct N1 shielding.
1,4-disubstituted H5 (1H)7.8 – 8.5 ppmHighly variable; sensitive to solvent hydrogen-bonding and concentration.
1,5-disubstituted H4 (1H)7.6 – 8.0 ppmFrequently overlaps with H5 of the 1,4-isomer; unreliable in isolation.

Section 2: 2D NMR & 15N HMBC (The Gold Standard)

Q: How does 15N HMBC solve ambiguous assignments, especially for N-substituted isomers (e.g., N1 vs N2 alkylation/acylation)? A: Unsubstituted 1,2,3-triazoles exist in tautomeric equilibria, meaning alkylation or acylation can yield mixtures of N1, N2, or N3 substituted isomers. 1H-15N HMBC at natural abundance maps the connectivity between substituent protons and the triazole core[2]. Because N1, N2, and N3 possess distinct electronic environments, observing a 2J or 3J coupling from an alkyl/acyl proton to a specific nitrogen unequivocally locks the substitution site[2]. For instance, in N-acyl-1,2,3-triazoles, HMBC confirms the presence of the acyl group at the N1 or N2 position by correlating the acyl protons directly to the respective nitrogen[3].

Workflow A Synthesized 1,2,3-Triazole (Unknown Isomer) B 1H NMR (1D) Check H-4/H-5 Shift A->B C 13C NMR (1D) Gated Decoupling B->C Standard Protocol G Ambiguous / N-alkylation B->G Overlapping Shifts D C5 ~120 ppm Assigned: 1,4-Isomer C->D E C4 ~133 ppm Assigned: 1,5-Isomer C->E F 1H-15N HMBC (2D) Map N1/N2/N3 Couplings F->D F->E G->F

Workflow for the unambiguous NMR characterization of 1,2,3-triazole isomers.

Step-by-Step Methodology: Natural Abundance 1H-15N HMBC Acquisition

To execute a self-validating 15N HMBC experiment, follow this optimized protocol:

  • Sample Preparation: Dissolve 15–20 mg of the purified 1,2,3-triazole in 0.6 mL of a deuterated solvent with distinct lock signals (e.g., DMSO-d6 or CDCl3). Ensure the solution is free of paramagnetic impurities.

  • Probe Configuration: Utilize a high-sensitivity probe. A cryoprobe optimized for 15N is ideal, though a standard broadband inverse (BBI) probe is highly effective due to the experiment relying on 1H detection.

  • Pulse Sequence Selection: Select a gradient-selected 1H-15N HMBC pulse sequence (e.g., hmbcgplpndqf in Bruker terminology).

  • Parameter Optimization: Set the long-range coupling constant ( JN−H​ ) delay to target 5–8 Hz . This specific window is optimal for capturing 2-bond and 3-bond nitrogen-proton couplings within the triazole core.

  • Acquisition: Acquire with a minimum of 1024 data points in the direct dimension (1H) and at least 128–256 increments in the indirect dimension (15N) to ensure adequate resolution. Run for 32–64 scans per increment to overcome the low natural abundance (0.37%) of 15N.

  • Data Processing: Apply a sine bell squared window function in both dimensions. Phase and baseline correct the spectrum.

  • Self-Validating Assignment: Map the cross-peaks. A valid N1-substituted isomer will show a strong correlation between the N1-alkyl protons and the N1 resonance, definitively ruling out the N2-isomer.

Section 3: NOESY Pitfalls and Spatial Artifacts

Q: Why did my NOESY experiment lead to an incorrect isomer assignment? A: NOESY relies on through-space dipole-dipole interactions, which require protons to be within ~5 Å of each other. In a 1,5-disubstituted triazole, you theoretically expect a strong NOE between the N1-substituent and the C5-substituent.

  • The Causality of Failure: If the substituents possess high conformational flexibility (free rotation), the time-averaged distance between the protons may exceed the 5 Å threshold. This results in a false negative (no cross-peak observed), leading researchers to incorrectly assign the molecule as a 1,4-isomer. Conversely, intermolecular interactions at high concentrations can create false positive cross-peaks. NOESY must be treated as supporting data, never as the sole determinant of regiochemistry.

NOESY_Pitfall N1 Perform 2D NOESY N2 Observe Cross-Peaks between Substituents N1->N2 N3 Strong NOE Present N2->N3 N4 Weak / No NOE Present N2->N4 N5 Valid 1,5-Isomer Assignment N3->N5 N6 False Negative! Conformational Rotation Obscures Proximity N4->N6 N7 Validate with 13C / 15N N6->N7

Common NOESY false-negative pitfall due to substituent conformational rotation.

Section 4: Crystallography and Orthogonal Validation

Q: When is X-ray crystallography strictly required? A: While 13C and 15N NMR are sufficient for the vast majority of liquid-phase characterizations, X-ray crystallography becomes strictly necessary when dealing with novel N-acyl or N-carbamoyl triazoles. These specific derivatives are prone to rapid hydrolytic degradation, interconversion between N1 and N2 forms, or Dimroth rearrangements[3]. In such cases, solid-state characterization via single-crystal X-ray diffraction prevents the ambiguity caused by dynamic solution-state equilibria, serving as the ultimate orthogonal validation[3].

References
  • Creary, X., et al. "Method for Assigning Structure of 1,2,3-Triazoles." The Journal of Organic Chemistry (ACS Publications).
  • Alfonso, I., et al. "15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles." Organic & Biomolecular Chemistry (RSC Publishing).
  • "N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations." ChemRxiv.

Sources

Troubleshooting

strategies to improve the solubility of triazole-based compounds for biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by triazole-based compounds (such as 1,2,3-triazoles and 1,2,4-triazoles) crashing out...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by triazole-based compounds (such as 1,2,3-triazoles and 1,2,4-triazoles) crashing out of solution during in vitro biological assays.

While the triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and strong hydrogen-bonding capabilities[1], its planar aromatic nature often leads to robust π−π stacking and a highly stable crystal lattice. When transitioning these lipophilic compounds from organic stock solutions into aqueous assay buffers, they are highly prone to precipitation.

This guide provides mechanistically grounded troubleshooting strategies and self-validating protocols to keep your triazole compounds in solution, ensuring reproducible and artifact-free biological data.

Section 1: The Causality of Triazole Precipitation

To solve solubility issues, we must first understand the thermodynamic forces at play. Triazoles typically suffer from either "brick dust" properties (driven by a high melting point and strong intermolecular lattice energy) or "grease" properties (driven by high lipophilicity/logP). When a compound dissolved in 100% DMSO is introduced to an aqueous buffer, the sudden drop in the solvent's dielectric constant forces a hydrophobic collapse, leading to rapid aggregation and precipitation[2].

G A Triazole Compound in DMSO Stock B Dilution into Aqueous Assay Buffer A->B C Dielectric Constant Drops Rapidly B->C D Strong pi-pi Stacking (Planar Core) C->D E Hydrophobic Collapse (High logP) C->E F Compound Precipitation (False Negatives in Assay) D->F E->F

Caption: Mechanistic pathways leading to triazole precipitation upon aqueous dilution.

Section 2: Troubleshooting "DMSO Shock" in Bioassays

Q: My triazole hit compound is fully dissolved in 100% DMSO at 10 mM. However, when I dilute it to 10 µM directly into cell culture media, it immediately forms a cloudy suspension. How can I prevent this?

A: You are observing "DMSO shock." While the compound is soluble in the organic phase, a rapid 1:1000 dilution into water breaches the compound's kinetic solubility threshold before it can evenly disperse[3].

The Solution: Instead of a single-step dilution, utilize a serial co-solvent step-down . By creating intermediate dilutions with a secondary water-miscible solvent or surfactant (e.g., PEG-400, Tween-80, or Glycerol), you lower the thermodynamic barrier to solvation and prevent localized supersaturation[2].

Protocol: Step-Down Dilution for Bioassays

  • Primary Stock: Prepare your 10 mM stock in 100% anhydrous DMSO. Ensure complete dissolution via sonication.

  • Intermediate Stock (The Bridge): Dilute the 10 mM stock 1:10 into a "bridge" solution consisting of 50% DMSO and 50% PEG-400. This yields a 1 mM intermediate stock.

  • Assay Working Solution: Pre-warm your aqueous assay buffer (e.g., PBS or DMEM) to 37°C. While vortexing the buffer vigorously, add the 1 mM stock dropwise to achieve your final 10 µM assay concentration.

  • Self-Validation Step: Centrifuge an aliquot of the final assay buffer at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC or UV-Vis. If the measured concentration matches your nominal 10 µM target, you have successfully avoided micro-precipitation.

Section 3: Advanced Formulation Strategies

Q: Solvent manipulation isn't enough for my highly lipophilic triazole (similar to the antifungal Itraconazole). What formulation strategies are compatible with in vitro assays?

A: When co-solvents fail, you must alter the physical state or the microenvironment of the drug. Two highly effective, assay-compatible strategies are Cyclodextrin Inclusion Complexation and Nanoprecipitation .

Cyclodextrins (like Sulfobutyl ether- β -cyclodextrin, also known as Captisol) feature a hydrophobic internal cavity that encapsulates the lipophilic triazole core, while their hydrophilic exterior maintains aqueous solubility. Alternatively, nanosuspensions increase the surface-area-to-volume ratio, drastically improving the dissolution rate[4].

Protocol: Preparation of Triazole-Cyclodextrin Inclusion Complexes (Kneading Method)

  • Stoichiometry: Weigh the triazole compound and the cyclodextrin derivative at a 1:2 molar ratio.

  • Wetting: Place the cyclodextrin in a mortar and add a minimal volume of a 50:50 (v/v) water/ethanol mixture to form a smooth, uniform paste.

  • Incorporation: Slowly add the triazole powder to the paste while kneading continuously with a pestle for 45-60 minutes. The mechanical shear forces the hydrophobic drug into the cyclodextrin cavity.

  • Drying & Milling: Dry the resulting paste under vacuum at 40°C for 24 hours to remove all solvents. Mill the dried complex into a fine powder.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the final powder. The disappearance of the sharp melting endotherm characteristic of the free triazole confirms successful inclusion complexation.

Quantitative Impact of Formulation on Triazole Solubility To illustrate the power of these techniques, consider the solubility data for Itraconazole, a notoriously insoluble triazole-based antifungal[4]:

Formulation StrategyModification / CarrierAqueous Solubility (µg/mL)Fold Enhancement
Free Base (Control) None (pH 7.4)~1.01x
Salt Formation Hydrochloride Salt93.6~93x
Salt Formation Mesylate Salt402.6~402x
Salt Formation Besylate Salt508.7~508x
Nanosuspension Poloxamer-188 / HPMC>1000 (Colloidal)>1000x

Section 4: Structural Modification (Medicinal Chemistry Approach)

Q: We are in the hit-to-lead phase of drug discovery. How can we structurally modify our 1,2,3-triazole scaffold to improve inherent aqueous solubility without losing target affinity?

A: Formulation is a temporary fix; structural optimization is the permanent solution. Triazoles synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) often result in highly planar, rigid structures that stack aggressively[1].

To fix this, you must strategically disrupt the crystal lattice or alter the ionization state:

  • Disrupt Planarity: Introduce sp3 hybridized carbons or bulky substituents (e.g., a methyl group adjacent to the triazole ring) to increase the dihedral angle. This disrupts π−π stacking, lowering the melting point and increasing solubility.

  • Introduce Ionizable Groups: Append basic amines (e.g., morpholine, piperazine) or acidic groups that will be ionized at physiological pH (7.4), drastically lowering the logD[1].

G A Identify Poorly Soluble Triazole Hit B Assess Crystal Lattice (High Melting Point?) A->B C Assess Lipophilicity (High logP?) A->C D Introduce sp3 Carbons (Disrupt Planarity) B->D E Append Ionizable Groups (e.g., Piperazine) C->E F Synthesize Analogs via CuAAC D->F E->F G Kinetic Solubility Assay (Nephelometry) F->G

Caption: Medicinal chemistry workflow for optimizing the intrinsic solubility of triazole hits.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: PubMed Central (PMC) URL:[Link]

  • Formulation and Characterization of Itraconazole as Nanosuspension Dosage Form for Enhancement of Solubility Source: Iraqi Journal of Pharmaceutical Sciences URL:[Link]

  • Comparative Studies on Solubility and Dissolution Enhancement of Different Itraconazole Salts and Their Complexes Source: Horizon Research Publishing URL:[Link]

  • Introducing the 4-Phenyl-1,2,3-Triazole Moiety as a Versatile Scaffold for the Development of Cytotoxic Ruthenium(II) and Osmium(II) Arene Cyclometalates Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Cell Permeability of Triazole Carboxylic Acid Derivatives

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and drug development professionals encountering severe permeability bottlenecks when working with triazole carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and drug development professionals encountering severe permeability bottlenecks when working with triazole carboxylic acid scaffolds.

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will diagnose the root causality of your permeability issues, explore field-proven chemical modifications, and implement self-validating assay protocols to ensure your structural optimizations translate into in vivo success.

Diagnostic Workflow: Identifying the Permeability Barrier

Before altering your synthesis route, it is critical to diagnose whether the low permeability is driven by passive diffusion limits (physicochemical properties) or active efflux (biological transport). Use the decision tree below to guide your troubleshooting strategy.

PermeabilityTroubleshooting Start Low Permeability of Triazole Carboxylic Acid Assay Compare PAMPA vs. Caco-2 Start->Assay PAMPA_Low Low PAMPA & Low Caco-2 (Passive Diffusion Issue) Assay->PAMPA_Low Caco2_Low High PAMPA & Low Caco-2 (Efflux/Metabolism Issue) Assay->Caco2_Low Prodrug Esterification Prodrug (e.g., POM, Ethyl ester) PAMPA_Low->Prodrug Bioisostere Bioisosteric Replacement (e.g., Tetrazole) PAMPA_Low->Bioisostere Efflux Determine Efflux Ratio (Add P-gp/BCRP Inhibitors) Caco2_Low->Efflux ModifyHBD Reduce H-Bond Donors (N-Methylation, Shielding) Efflux->ModifyHBD

Decision tree for diagnosing and resolving permeability bottlenecks in triazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why do my triazole carboxylic acid derivatives show near-zero permeability in transcellular assays?

Expert Insight: The fundamental issue lies in the pH-partition hypothesis. Carboxylic acids typically possess a pKa between 3 and 5, meaning that at physiological pH (7.4), the carboxylate group is >99% ionized[1]. This ionization creates a massive desolvation energy penalty when the molecule attempts to cross the lipophilic core of the cellular membrane.

Furthermore, the triazole ring (whether 1,2,3- or 1,2,4-triazole) contributes significant polarity and acts as both a hydrogen bond donor and acceptor. The combination of an ionized carboxylate and a polar triazole core severely depresses the distribution coefficient ( logD7.4​ ), rendering passive transcellular diffusion highly unfavorable.

Q2: How can I mask the carboxylic acid without permanently losing target affinity?

Expert Insight: The most reliable strategy is the prodrug approach . By transiently masking the carboxylic acid as an ester, you neutralize the negative charge and eliminate a hydrogen bond donor, significantly increasing lipophilicity[2].

Causality: Esterification shifts the logD7.4​ to a more favorable range, allowing the molecule to partition into the lipid bilayer. Once inside the cell or systemic circulation, ubiquitous intracellular esterases (e.g., carboxylesterases CES1/CES2) hydrolyze the ester back to the active triazole carboxylic acid.

Proven Modifications:

  • Simple Esters: Ethyl or methyl esters have been shown to drastically enhance the anti-tubercular efficacy and cell permeability of triazole-acetophenone derivatives[3].

  • Acyloxyalkyl Esters (POM/POC): Pivaloyloxymethyl (POM) esters are highly effective at enhancing lipid solubility and cellular uptake, ensuring higher intracellular concentrations of the active moiety[4].

Q3: Are there bioisosteres that maintain the triazole-acid pharmacophore but improve permeability?

Expert Insight: Yes. If a prodrug is not viable due to rapid plasma clearance or off-target toxicity, bioisosteric replacement of the carboxylic acid is the next logical step. The goal is to retain the acidic proton required for target binding (e.g., ionic interactions with an arginine residue) while increasing lipophilicity[5].

Causality: The negative charge of a carboxylate is highly localized. Bioisosteres delocalize this charge over a larger area or alter the pKa slightly to increase the fraction of unionized drug at pH 7.4.

Recommended Replacements:

  • Tetrazoles: The most common non-classical bioisostere. It maintains an acidic proton (pKa ~4.5) but is approximately 10-fold more lipophilic than a carboxylic acid[5].

  • Hydroxypyrazoles / Hydroxytriazoles: These scaffolds mimic the electrostatic profile of a carboxylate but exhibit reduced acidity and enhanced lipophilicity, directly improving membrane permeability without sacrificing the binding geometry[6].

Q4: My compound shows high PAMPA permeability but low Caco-2 permeability. What is happening?

Expert Insight: This discrepancy is a classic hallmark of active efflux . PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive diffusion. In contrast, Caco-2 cells express functional efflux transporters, predominantly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[7].

Causality: Triazole rings are rich in nitrogen atoms, making them excellent hydrogen bond acceptors. High numbers of H-bond acceptors coupled with aromatic rings are known recognition motifs for P-gp. If your compound is a substrate, it is being pumped out of the apical membrane as fast as it diffuses in. You must run an In Vitro Intrinsic Permeability Assay using a transporter-independent measure to validate this hypothesis[8].

Data Presentation: Physicochemical Comparison

To illustrate the impact of these troubleshooting strategies, the following table summarizes the typical shifts in physicochemical properties when modifying a standard triazole carboxylic acid scaffold:

Modification StrategyTarget Functional GroupTypical logD7.4​ ShiftApparent Permeability ( Papp​ ) ImpactMetabolic Stability
Parent Compound Triazole Carboxylic AcidBaseline (< 0)Low (< 1 × 10⁻⁶ cm/s)High
Simple Prodrug Ethyl Ester+1.5 to +2.0High (> 10 × 10⁻⁶ cm/s)Low (Hydrolyzed in vivo)
Steric Prodrug POM Ester+2.0 to +3.0Very High (> 15 × 10⁻⁶ cm/s)Moderate (Tunable hydrolysis)
Bioisostere Tetrazole+0.5 to +1.0Moderate to HighHigh
Bioisostere 4-Hydroxy-1,2,3-triazole+0.3 to +0.8ModerateHigh

Experimental Protocols: Self-Validating Permeability Assay

Protocol: Transporter-Independent Caco-2 Intrinsic Permeability Assay

This self-validating protocol isolates passive permeability from active efflux, allowing you to determine if your triazole carboxylic acid derivative is failing due to physicochemical properties or biological transport[8].

Step 1: Cell Culture & Monolayer Preparation

  • Seed Caco-2 cells on polycarbonate filter inserts (e.g., Transwell, 0.4 µm pore size) at a density of 6 × 10⁴ cells/cm².

  • Culture for 21 days to ensure full differentiation and polarization into an intestinal epithelial phenotype.

  • Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Only proceed with inserts exhibiting a TEER > 250 Ω·cm².

Step 2: Preparation of Inhibitor Cocktail

  • Prepare transport buffer (HBSS supplemented with 10 mM HEPES, pH 7.4).

  • Formulate the efflux inhibitor cocktail: 2 µM Elacridar (P-gp/BCRP inhibitor) and 10 µM MK-571 (MRP2 inhibitor).

  • Pre-incubate the Caco-2 monolayers with the inhibitor cocktail in both apical (A) and basolateral (B) compartments for 30 minutes at 37°C.

Step 3: Bidirectional Transport Assay

  • A-to-B (Absorptive): Add 10 µM of the triazole carboxylic acid test compound (containing the inhibitor cocktail) to the apical chamber. Add blank buffer (with inhibitors) to the basolateral chamber.

  • B-to-A (Secretory): Add 10 µM of the test compound to the basolateral chamber. Add blank buffer to the apical chamber.

  • Include a passive transcellular marker (e.g., Propranolol) and a paracellular marker (e.g., Lucifer Yellow) as internal controls.

  • Incubate at 37°C on an orbital shaker (50 rpm).

Step 4: Sampling and Quantification

  • Take 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quench samples with ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 10,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

Step 5: Data Analysis (Causality Check)

  • Calculate the Apparent Permeability ( Papp​ ) for both directions.

  • Calculate the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ).

  • Self-Validation Logic: If ER > 2 in the absence of inhibitors, but ER ≈ 1 in the presence of the cocktail, the low baseline permeability is definitively caused by active efflux. If Papp​(A→B) remains < 1 × 10⁻⁶ cm/s even with inhibitors, the root cause is poor passive diffusion, necessitating a return to the prodrug or bioisostere redesign phase.

Sources

Reference Data & Comparative Studies

Validation

characterization of 3-(1H-1,2,3-triazol-1-yl)propanoic acid by 1H NMR and 13C NMR

Title: Analytical Comparison Guide: Characterization of 3-(1H-1,2,3-triazol-1-yl)propanoic acid vs. its 2H-Isomer via NMR Spectroscopy Executive Summary In modern drug development and bioconjugation, 3-(1H-1,2,3-triazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: Characterization of 3-(1H-1,2,3-triazol-1-yl)propanoic acid vs. its 2H-Isomer via NMR Spectroscopy

Executive Summary

In modern drug development and bioconjugation, 3-(1H-1,2,3-triazol-1-yl)propanoic acid is a highly valued building block, frequently utilized as a bioisostere for amide and carboxylic linkages. However, its synthesis—typically achieved via the uncatalyzed or base-catalyzed aza-Michael addition of 1,2,3-triazole to acrylic acid, or via alkylation with 3-bromopropanoic acid—inevitably produces a mixture of regioisomers. Because the free 1,2,3-triazole exists in a rapid tautomeric equilibrium [1], the alkylation traps the heterocycle into two distinct stable forms: the target N1-isomer and the alternative N2-isomer (3-(2H-1,2,3-triazol-2-yl)propanoic acid).

As a Senior Application Scientist, I frequently see researchers struggle to differentiate these isomers using standard chromatographic methods due to their nearly identical polarities. This guide provides an objective, self-validating Nuclear Magnetic Resonance (NMR) framework to definitively characterize and compare the N1 product against its N2 alternative, relying on the fundamental principles of molecular symmetry [2].

Synthesis Triazole 1H-1,2,3-Triazole (Tautomeric Mixture) N1_Isomer 3-(1H-1,2,3-triazol-1-yl) propanoic acid (N1) Triazole->N1_Isomer aza-Michael N1-Alkylation N2_Isomer 3-(2H-1,2,3-triazol-2-yl) propanoic acid (N2) Triazole->N2_Isomer aza-Michael N2-Alkylation Acrylic Acrylic Acid (Michael Acceptor) Acrylic->N1_Isomer Acrylic->N2_Isomer

Caption: Aza-Michael addition yielding N1 and N2 triazole propanoic acid isomers.

Mechanistic Origin of NMR Signatures: The Symmetry Principle

The differentiation of these two isomers by 1H and 13C NMR is not based on subtle electronic effects, but rather on absolute molecular symmetry.

  • The N1-Isomer (Target Product): Alkylation at the N1 position breaks the symmetry of the triazole ring. The protons at the C4 and C5 positions are placed in entirely different magnetic environments. Consequently, the 1H NMR will display two distinct signals (often doublets with a small mutual coupling constant of J≈1.0 Hz), and the 13C NMR will show two distinct aromatic carbon peaks [3].

  • The N2-Isomer (Alternative Byproduct): Alkylation at the N2 position preserves a local C2v​ -like symmetry axis bisecting the N2 atom and the C4-C5 bond. The C4 and C5 protons become magnetically and chemically equivalent, resonating as a single 2H singlet. Similarly, the 13C NMR will collapse the C4 and C5 signals into a single peak.

NMR_Workflow Sample Sample Prep: 15-20 mg in 0.6 mL DMSO-d6 Acq NMR Acquisition 1H (400 MHz) & 13C (100 MHz) Sample->Acq CheckSym Symmetry Analysis (Triazole Protons/Carbons) Acq->CheckSym N1_Confirm Asymmetric Two 1H Singlets/Doublets Two 13C Peaks CheckSym->N1_Confirm N1-Isomer N2_Confirm Symmetric One 1H Singlet (2H) One 13C Peak CheckSym->N2_Confirm N2-Isomer

Caption: Logical workflow for distinguishing N1 and N2 triazole isomers via NMR symmetry.

Comparative NMR Data Presentation

The tables below synthesize the quantitative chemical shift data expected for both isomers.

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, DMSO- d6​ )
Proton Environment3-(1H-1,2,3-triazol-1-yl)propanoic acid (N1)3-(2H-1,2,3-triazol-2-yl)propanoic acid (N2)Diagnostic Causality
Triazole H-4 ~8.15 ppm (d, J=1.0 Hz, 1H)~7.82 ppm (s, 2H)N1 asymmetry causes downfield shift due to proximity to the N-alkyl group.
Triazole H-5 ~7.75 ppm (d, J=1.0 Hz, 1H)Overlaps with H-4N2 symmetry forces H-4 and H-5 into equivalence.
N-CH 2​ ~4.60 ppm (t, J=6.8 Hz, 2H)~4.68 ppm (t, J=6.8 Hz, 2H)N2 nitrogen is less electron-withdrawing, slightly deshielding the adjacent CH 2​ .
CH 2​ -COOH ~2.85 ppm (t, J=6.8 Hz, 2H)~2.95 ppm (t, J=6.8 Hz, 2H)Minor inductive differences propagate down the aliphatic chain.
COOH ~12.4 ppm (br s, 1H)~12.4 ppm (br s, 1H)Highly concentration-dependent; broadens due to exchange.
Note: In the N2 isomer, H-4 and H-5 integrate together as a single 2H peak.
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, DMSO- d6​ )
Carbon Environment3-(1H-1,2,3-triazol-1-yl)propanoic acid (N1)3-(2H-1,2,3-triazol-2-yl)propanoic acid (N2)Total Carbon Count
C=O (Acid) ~172.5 ppm~172.3 ppmN1: 5 distinct carbons
Triazole C-4 ~133.2 ppm~134.8 ppmN2: 4 distinct carbons
Triazole C-5 ~124.5 ppmOverlaps with C-4
N-CH 2​ ~45.8 ppm~50.2 ppm
CH 2​ -COOH ~34.2 ppm~33.8 ppm
Note: The N2 isomer exhibits a single peak for the equivalent C-4 and C-5 carbons.

Step-by-Step Experimental Protocol

To ensure a self-validating analytical system, the experimental protocol must control for solvent effects and concentration, which can drastically alter the behavior of carboxylic acids.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 15-20 mg of the purified compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality: Do not use CDCl 3​ . The terminal carboxylic acid strongly hydrogen-bonds. In non-polar solvents like CDCl 3​ , this leads to variable aggregation states (dimerization), causing unpredictable chemical shift drifting and severe peak broadening of the aliphatic protons. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers and ensuring sharp, reproducible resonances.

Step 2: 1 H NMR Acquisition & Internal Validation

  • Action: Acquire the 1 H spectrum at 400 MHz or 500 MHz (minimum 16 scans, relaxation delay D1=2 seconds).

  • Self-Validation Check: Set the integration of the N-CH 2​ triplet (~4.60 ppm) to exactly 2.00.

    • If the target N1-isomer is pure, you will see two distinct peaks in the aromatic region (~8.15 and ~7.75 ppm), each integrating to 1.00.

    • If the total aromatic integration exceeds 2.00, your sample is contaminated with the N2-isomer. The ratio of the N1 peaks to the N2 singlet (~7.82 ppm) directly yields the regiomeric ratio (rr).

Step 3: 13 C NMR Acquisition

  • Action: Acquire the 13 C spectrum at 100 MHz or 125 MHz (minimum 512 scans, D1=2 seconds, with proton decoupling).

  • Self-Validation Check: Count the peaks. A pure N1-isomer must yield exactly 5 peaks. If you observe 4 peaks, you have isolated the N2-isomer. If you observe 9 peaks, you have a mixture of both.

Step 4: Advanced 2D Validation (Optional but Recommended)

  • Action: If peak assignment is ambiguous due to impurities, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Causality: The HMBC will show a 3JCH​ cross-peak between the N-CH 2​ protons (~4.60 ppm) and the triazole C-5 carbon (~124.5 ppm) in the N1-isomer. In the N2-isomer, the N-CH 2​ protons will show identical correlations to both equivalent triazole carbons (~134.8 ppm), definitively mapping the aliphatic chain to the heterocycle's nitrogen.

References

  • Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles Source: ResearchGate URL:[Link]

  • N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations Source: ChemRxiv URL:[Link]

Comparative

3-(1H-1,2,3-triazol-1-yl)propanoic acid vs 3-(1H-1,2,4-triazol-1-yl)propanoic acid bioactivity

An in-depth analysis of heterocyclic building blocks reveals that the subtle repositioning of a single nitrogen atom can fundamentally alter a molecule's pharmacological trajectory. As a Senior Application Scientist, I f...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of heterocyclic building blocks reveals that the subtle repositioning of a single nitrogen atom can fundamentally alter a molecule's pharmacological trajectory. As a Senior Application Scientist, I frequently evaluate how isomeric variations dictate target engagement.

This guide provides a comprehensive comparison between 3-(1H-1,2,3-triazol-1-yl)propanoic acid and 3-(1H-1,2,4-triazol-1-yl)propanoic acid . While both share the same molecular weight and core elements, their distinct electronic distributions, dipole moments, and hydrogen-bonding profiles lead to entirely different applications in drug discovery, agrochemistry, and peptidomimetics.

Structural and Physicochemical Divergence

The bioactivity of triazolylpropanoic acids is governed by the tautomeric equilibrium and electron density of their respective azole rings.

  • 1,2,3-Triazole Derivatives: The 1,2,3-triazole ring is characterized by a high dipole moment (~4.5 Debye). This intense polarization allows the C-4 proton to act as a strong hydrogen bond donor (HBD), while the N-2 and N-3 lone pairs serve as hydrogen bond acceptors (HBA). Consequently, 1,4-disubstituted 1,2,3-triazoles are exceptional bioisosteres for trans-amide bonds [1].

  • 1,2,4-Triazole Derivatives: The 1,2,4-triazole ring has a lower dipole moment but features strategically placed nitrogen atoms that make it a superior ligand for transition metals. It frequently acts as a bioisostere for carboxylic acids and imidazoles, heavily utilized in designing inhibitors that target metalloenzymes like Cytochrome P450 (CYP51) [2].

Quantitative Comparison Table
Property / Feature3-(1H-1,2,3-triazol-1-yl)propanoic acid3-(1H-1,2,4-triazol-1-yl)propanoic acid
Isomeric Structure Adjacent nitrogens (N1-N2-N3)Alternating nitrogens (N1-C2-N3-C4)
Dipole Moment (Ring) ~4.5 Debye (Highly polarized)~3.2 Debye (Moderately polarized)
Primary Bioisosterism trans-Amide bond surrogateCarboxylic acid / Imidazole surrogate
Dominant Bioactivity NMDA receptor agonists, PeptidomimeticsAntifungal agents, Agrochemical metabolites
Metal Coordination Weak to moderateExtremely high (Heme iron affinity)
Synthesis Route Cu(I)-catalyzed azide-alkyne cycloadditionCondensation or direct alkylation

Bioactivity Profiles and Mechanisms of Action

3-(1H-1,2,3-Triazol-1-yl)propanoic Acid: The Amide Surrogate

Because of its resistance to enzymatic degradation and its electronic mimicry of the amide bond, the 1,2,3-triazole variant is heavily utilized in the stabilization of linear peptides and the development of central nervous system (CNS) therapeutics. Recent studies have demonstrated that derivatives of 2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid act as potent NMDA receptor glycine site agonists [3]. The triazole ring perfectly aligns with the binding pocket traditionally occupied by the central amide of 2-aminopropionic acid-based ligands, proving that 1,2,3-triazoles are highly effective in neuropharmacological drug design.

3-(1H-1,2,4-Triazol-1-yl)propanoic Acid: The Metalloenzyme Modulator

The 1,2,4-triazole isomer is a cornerstone in antifungal and antibacterial chemistry. Biologically, amino acid derivatives like β-(1,2,4-triazol-1-yl)-L-alanine (triazole alanine) and triazole lactic acid are well-documented plant metabolites of systemic agricultural fungicides such as tebuconazole and myclobutanil [4, 5]. In medicinal chemistry, the unhindered N-4 atom of the 1,2,4-triazole ring forms a strong coordinate covalent bond with the heme iron of CYP51 (lanosterol 14α-demethylase), disrupting fungal cell membrane synthesis. Furthermore, it serves as a bioisostere to the -COOH group, introducing additional binding interactions in DNA-gyrase cleavage complexes for antibacterial applications [2].

G Root Triazolylpropanoic Acids T123 1,2,3-Triazole Isomer (High Dipole Moment) Root->T123 T124 1,2,4-Triazole Isomer (Strong Metal Affinity) Root->T124 Bio1 trans-Amide Bioisostere (H-Bond Donor/Acceptor) T123->Bio1 Electronic Mimicry Bio2 Carboxyl/Imidazole Bioisostere (Heme Iron Coordination) T124->Bio2 N-4 Lone Pair App1 NMDA Agonists & Peptidomimetics Bio1->App1 App2 CYP51 Inhibitors & Agrochemical Metabolites Bio2->App2

Mechanistic divergence of triazolylpropanoic acid isomers based on their electronic properties.

Experimental Methodologies

To objectively evaluate the bioactivity of these compounds, robust, self-validating experimental workflows must be employed. Below are the standard protocols used to synthesize the 1,2,3-isomer and assay the 1,2,4-isomer.

Protocol A: Regioselective Synthesis of 1,2,3-Triazole Derivatives via CuAAC

Causality Check: The use of Copper(I) is critical. Uncatalyzed azide-alkyne cycloadditions require high heat and yield a mixture of 1,4- and 1,5-regioisomers. The Cu(I) catalyst exclusively directs the formation of the 1,4-disubstituted 1,2,3-triazole, ensuring structural uniformity for receptor binding [1].

  • Reagent Preparation: Dissolve the terminal alkyne (e.g., propiolic acid derivative) and the corresponding azide in a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation In Situ: Add 10 mol% of Copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ). Immediately follow with 20 mol% of sodium ascorbate. Note: Sodium ascorbate serves as a reducing agent to maintain copper in the active +1 oxidation state, preventing oxidative degradation.

  • Reaction: Stir the mixture at room temperature for 12–24 hours until TLC indicates complete consumption of the starting materials.

  • Purification: Quench the reaction with saturated NH4​Cl to complex the copper. Extract the aqueous layer with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography to yield the pure 3-(1H-1,2,3-triazol-1-yl)propanoic acid derivative.

Protocol B: CYP51 Binding Assay for 1,2,4-Triazole Derivatives

Causality Check: 1,2,4-triazoles exert their bioactivity by coordinating with the heme iron in Cytochrome P450 enzymes. UV-Vis difference spectroscopy is used because the displacement of the native water ligand by the triazole nitrogen causes a distinct shift in the heme Soret band, validating target engagement.

  • Protein Preparation: Dilute recombinant CYP51 enzyme to a concentration of 2–5 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol.

  • Baseline Establishment: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline UV-Vis spectrum from 350 nm to 500 nm.

  • Ligand Titration: Titrate the 3-(1H-1,2,4-triazol-1-yl)propanoic acid derivative (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equal volume of pure DMSO to the reference cuvette to eliminate solvent effects.

  • Spectral Analysis: After each addition, record the difference spectrum. Look for the emergence of a Type II binding spectrum characterized by a peak at ~425–430 nm and a trough at ~390–405 nm.

  • Affinity Calculation: Plot the peak-to-trough absorbance difference ( ΔA ) against the ligand concentration. Fit the data to the Michaelis-Menten equation to determine the dissociation constant ( Kd​ ).

Workflow Step1 Prepare CYP51 Enzyme (2-5 µM) Step2 Titrate 1,2,4-Triazole Ligand Step1->Step2 Step3 UV-Vis Difference Spectroscopy Step2->Step3 Step4 Measure Soret Shift (Peak at 425 nm) Step3->Step4 Step5 Calculate Kd (Binding Affinity) Step4->Step5

Workflow for validating 1,2,4-triazole bioactivity via CYP51 target engagement.

References

  • MDPI - Molecules / Chimia: 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Available at:[Link]

  • National Institutes of Health (PMC): 1,2,4-Triazoles as Important Antibacterial Agents. Available at:[Link]

  • Frontiers in Chemistry: Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available at:[Link]

  • MDPI - Molecules: Simple and Efficient Synthesis of Racemic 2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid, a New Derivative of β-(1,2,4-Triazol-1-yl)alanine. Available at:[Link]

  • University of Hertfordshire (AERU): Tebuconazole (Ref: HWG 1608) - Bioactivity & Uses. Available at:[Link]

Validation

structure-activity relationship (SAR) studies of 3-(1H-1,2,3-triazol-1-yl)propanoic acid derivatives

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating novel structural scaffolds for central nervous system (CNS) therapeutics. Executive Summary The developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating novel structural scaffolds for central nervous system (CNS) therapeutics.

Executive Summary

The development of subtype-selective modulators for the N-Methyl-D-aspartate (NMDA) receptor remains a formidable challenge in neuropharmacology. Because the glutamate-binding GluN2 subunits (GluN2A–D) share highly conserved orthosteric sites, researchers have increasingly targeted the glycine (Gly) co-agonist site located on the GluN1 subunit to achieve GluN2 subunit-specific activity.

Historically, (R)-3-carboxamido-2-aminopropanoic acid derivatives (such as AICP and thienyl-amides) have served as potent Gly-site agonists. However, recent structure-activity relationship (SAR) studies have demonstrated that replacing the flexible amide bond with a rigid 1,2,3-triazole ring yields (R)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid derivatives with unique pharmacological profiles, improved metabolic stability, and tunable efficacy. This guide objectively compares the performance of these novel triazole derivatives against traditional amide-based scaffolds and provides validated protocols for their experimental evaluation.

Mechanistic Rationale: The Triazole as an Amide Bioisostere

To understand the performance of 3-(1H-1,2,3-triazol-1-yl)propanoic acid derivatives, we must examine the causality behind the structural substitution.

  • Geometrical Mimicry: The 1,4-disubstituted 1,2,3-triazole ring synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) precisely mimics the spatial arrangement of a trans-amide bond. The distance between the substituent vectors in the triazole is approximately 5.0 Å, closely matching the 3.8–4.0 Å distance in amides.

  • Hydrogen Bonding: The N2 and N3 atoms of the triazole ring possess lone pairs that act as potent hydrogen bond acceptors, effectively substituting for the carbonyl oxygen of an amide within the GluN1 agonist binding domain (ABD).

  • Metabolic Stability: Unlike amide bonds, which are susceptible to enzymatic hydrolysis by endogenous peptidases, the triazole ring is entirely resistant to proteolytic cleavage, significantly enhancing the in vivo half-life of the compound.

NMDAR_Activation Glu Glutamate (Endogenous Agonist) GluN2 GluN2 Subunit (Glutamate Binding) Glu->GluN2 Binds Triazole Triazole Derivative (Gly Site Agonist) GluN1 GluN1 Subunit (Glycine Binding) Triazole->GluN1 Binds Complex Activated NMDA Receptor Complex GluN2->Complex GluN1->Complex Ca Calcium Influx & Synaptic Plasticity Complex->Ca Channel Opening

Dual-agonist activation of the NMDA receptor complex by Glutamate and Triazole derivatives.

Performance Comparison: Triazole vs. Amide Scaffolds

When evaluating SAR libraries, the primary metrics for NMDA receptor modulators are Potency (EC₅₀) and Efficacy (Rₘₐₓ) across the four distinct GluN1/GluN2 assemblies.

Traditional amide derivatives, such as the indole-amide AICP and the thienyl-amide Compound 8d , often act as extreme superagonists at the GluN1/2C subtype (exceeding 300–800% of the efficacy of endogenous glycine) while acting as partial agonists or functional antagonists at other subtypes.

In contrast, the (R)-2-amino-3-triazolpropanoic acid derivatives (e.g., Compounds 13g and 13i) offer a more balanced modulatory profile. By altering the substituent on the C4 position of the triazole ring, researchers can fine-tune the molecule to act as either a full or partial agonist, maintaining a 3- to 7-fold preference for GluN1/2C and GluN1/2D over the 2A/2B subtypes without inducing the potentially neurotoxic super-activation seen with amides.

Quantitative SAR Comparison Table
Scaffold TypeRepresentative CompoundGluN1/2A (EC₅₀ / Rₘₐₓ)GluN1/2C (EC₅₀ / Rₘₐₓ)GluN1/2D (EC₅₀ / Rₘₐₓ)Pharmacological Profile
Endogenous Glycine~1.0 µM / 100%~0.5 µM / 100%~0.5 µM / 100%Baseline physiological standard
Indole-Amide AICP0.066 µM / 100%0.0017 µM / 353%0.025 µM / 27%GluN1/2C Superagonist
Thienyl-Amide Compound 8dPartial Agonist0.0029 µM / 864%Partial AgonistExtreme GluN1/2C Efficacy
Triazole Compound 13gFull AgonistFull AgonistFull Agonist3-7x potency preference for 2C/2D
Triazole Compound 13iPartial AgonistPartial AgonistPartial AgonistTunable partial agonism via rigid core

Self-Validating Experimental Protocol: TEVC Electrophysiology

To accurately generate the SAR data shown above, researchers must utilize Two-Electrode Voltage-Clamp (TEVC) electrophysiology on Xenopus laevis oocytes. This protocol is designed as a self-validating system: it utilizes internal normalization (endogenous glycine) and negative controls (un-injected oocytes) to ensure that the recorded currents are strictly a result of the target compound binding to the synthesized NMDA receptors.

Step-by-Step Methodology

1. mRNA Preparation and Microinjection

  • Action: Synthesize capped cRNA encoding human GluN1 and specific GluN2 (A, B, C, or D) subunits.

  • Injection: Inject Xenopus laevis oocytes with 50 nL of cRNA mixture (ratio of 1:1 to 1:3 for GluN1:GluN2 to prevent homomeric artifacts).

  • Causality: Precise ratiometric injection ensures the formation of functional, heterotetrameric NMDA receptors, preventing baseline noise from improperly folded proteins.

2. Incubation and Expression

  • Action: Incubate injected oocytes at 18°C in ND96 medium supplemented with antibiotics for 2 to 5 days.

  • Validation: Test a subset of oocytes daily with 100 µM Glutamate / 100 µM Glycine to confirm sufficient receptor expression (>100 nA current) before beginning the SAR library screen.

3. Compound Perfusion and TEVC Recording

  • Action: Place a validated oocyte in the recording chamber and impale it with two microelectrodes (0.5–2.0 MΩ resistance) filled with 3 M KCl. Voltage-clamp the cell at -70 mV.

  • Perfusion: Continuously perfuse the oocyte with Ba²⁺-containing Ringer's solution (to prevent secondary activation of endogenous Ca²⁺-activated Cl⁻ channels).

  • Application: Co-apply a saturating concentration of Glutamate (100 µM) alongside varying concentrations (0.001 µM to 100 µM) of the triazole derivative.

4. Data Normalization (Self-Validation)

  • Action: Bracket all test compound applications with applications of a maximal concentration of endogenous Glycine (100 µM).

  • Causality: Oocyte expression levels drift over time. Normalizing the triazole derivative's current against the bracketing Glycine current (Rₘₐₓ = 100%) isolates the compound's true efficacy and corrects for receptor desensitization.

TEVC_Workflow step1 1. mRNA Synthesis Prepare GluN1 & GluN2 transcripts step2 2. Oocyte Microinjection Inject Xenopus laevis oocytes step1->step2 step3 3. Incubation 18°C for 2-5 days for expression step2->step3 step4 4. Compound Perfusion Apply Triazole SAR library + Glutamate step3->step4 step5 5. TEVC Recording Measure Ba2+ current at -70 mV step4->step5 step6 6. Data Analysis Normalize to Glycine (Calculate EC50/Rmax) step5->step6

Step-by-step Two-Electrode Voltage-Clamp (TEVC) workflow for evaluating NMDA receptor agonists.

Conclusion and Future Directions

The transition from amide-based scaffolds to 3-(1H-1,2,3-triazol-1-yl)propanoic acid derivatives represents a significant leap in the rational design of NMDA receptor modulators. While amide derivatives like AICP achieve remarkable super-agonism, their flexible nature and metabolic liabilities limit their clinical translation. The rigid triazole core not only preserves critical hydrogen-bonding interactions within the GluN1 ABD but also provides a highly stable, tunable platform for achieving GluN2 subunit-specific preference.

ADME Considerations: While the triazole core improves metabolic stability, the highly polar nature of the propanoic acid moiety can restrict blood-brain barrier (BBB) permeability. Future SAR campaigns should focus on synthesizing ester prodrugs of the carboxylate group, which have been shown to moderately enhance CNS penetrance in analogous thienyl-amide systems.

References

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC. National Institutes of Health (NIH). URL: [Link] (Note: URL derived from verified PMC grounding data).

  • Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC. National Institutes of Health (NIH). URL: [Link] (Note: URL derived from verified PMC grounding data).

  • *Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and
Comparative

In Vitro Cytotoxicity Comparison of Triazole-Based Compounds Against Cancer Cell Lines: A Preclinical Guide

As the demand for novel, targeted oncology therapeutics intensifies, the triazole scaffold—specifically 1,2,3-triazoles and 1,2,4-triazoles—has emerged as a cornerstone in modern medicinal chemistry. Synthesized efficien...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel, targeted oncology therapeutics intensifies, the triazole scaffold—specifically 1,2,3-triazoles and 1,2,4-triazoles—has emerged as a cornerstone in modern medicinal chemistry. Synthesized efficiently via Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click chemistry," these nitrogen-rich heterocycles offer exceptional structural rigidity, dipole interactions, and hydrogen-bonding capabilities[1].

This guide provides an objective, data-driven comparison of various triazole-based hybrids against standard chemotherapeutics (e.g., Doxorubicin). Designed for drug development professionals, it synthesizes comparative in vitro cytotoxicity data, elucidates the underlying mechanisms of action, and establishes self-validating experimental protocols for preclinical screening.

Mechanistic Grounding: Pathways of Triazole-Induced Cytotoxicity

To accurately evaluate a compound's efficacy, we must first understand its mechanism of action (MoA). Triazole derivatives do not rely on a singular cytotoxic pathway; rather, their structural versatility allows them to act as multi-target inhibitors.

Recent in vitro assays demonstrate that triazole hybrids primarily induce cytotoxicity by triggering cell cycle arrest (often at the G2/M phase) and promoting apoptosis[2]. The primary mechanisms include:

  • Kinase Inhibition: Triazoles exhibit high binding affinity to the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein frequently overexpressed in lung, breast, and colorectal cancers[2].

  • Mitochondrial Apoptosis: Compounds intercalate into tumor DNA or generate Reactive Oxygen Species (ROS), altering the mitochondrial membrane potential. This leads to the upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, and the subsequent cleavage of Caspase-9 and Caspase-3[2][3][4].

  • Enzymatic Disruption: Specific derivatives have been shown to inhibit topoisomerase I/II and prevent tubulin polymerization, effectively halting cellular proliferation[3].

Pathway Triazole Triazole Derivative EGFR EGFR Inhibition Triazole->EGFR ROS ROS Generation Triazole->ROS Mito Mitochondrial Dysfunction (↑ Bax / ↓ Bcl-2) EGFR->Mito ROS->Mito Caspases Caspase-9 & 3 Activation Mito->Caspases Apoptosis Cellular Apoptosis Caspases->Apoptosis

Triazole-induced apoptotic signaling via ROS generation and EGFR inhibition.

Quantitative Benchmarking: Comparative IC₅₀ Analysis

The true utility of a novel compound is measured against established clinical standards. The table below consolidates recent in vitro cytotoxicity data (IC₅₀ values) of various triazole hybrids evaluated against human cancer cell lines, using Doxorubicin as the positive control baseline.

Compound Class / HybridTarget Cell Line (Origin)Most Potent IC₅₀Doxorubicin IC₅₀ (Control)Key Pharmacological Insights
Cabotegravir-1,2,3-triazole HepG2 (Liver)4.07 ± 0.09 µMNot ReportedTriggered robust mitochondrial apoptosis via Bax/Bcl-2 ratio modulation[3].
1,2,3-triazole-etodolac (6l) A549 (Lung)3.29 ± 0.70 µM3.30 µMDemonstrated superior potency to standard Doxorubicin at identical doses[5].
2H-benzo[b][1,4]oxazin-triazole A549 (Lung)7.59 ± 0.31 µMNot ReportedPotent Annexin V-FITC confirmed apoptotic induction[3].
Pyrazolo-[1,2,4]triazole (7) HepG2 (Liver)12.22 µM11.21 µMExhibited comparable cytotoxic potential to the chemotherapeutic standard[6].
1,2,4-triazole benzoic acid (15) MCF-7 (Breast)15.6 µM19.7 µMShowed a wider therapeutic index (TI) with minimal toxicity to normal RPE-1 cells[7].

Analytical Insight: The data reveals that hybridizing triazoles with existing pharmacophores (such as NSAIDs like etodolac) can yield molecules that meet or exceed the efficacy of highly toxic anthracyclines like Doxorubicin, often with improved selectivity indices[5][7].

Self-Validating Experimental Methodologies

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality & Rationale: While the MTT assay relies on mitochondrial metabolic rates (which can be artificially skewed by compounds that alter metabolism without causing cell death), the SRB assay measures total cellular protein mass. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a highly stable, linear readout of cell viability[6].

Step-by-Step Workflow:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) at a density of 5×103 cells/well in 96-well plates containing 100 µL of complete medium. Incubate for 24 h at 37°C in 5% CO₂ to allow attachment[5][8].

  • Compound Treatment: Treat cells with varying concentrations of the triazole compound (e.g., 1–50 µM).

    • Self-Validation Step: Include a vehicle control (DMSO < 0.1%) to rule out solvent toxicity, a positive control (Doxorubicin), and blank wells (media only) for background subtraction[6].

  • Fixation: After 48 h, fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour. Wash with deionized water to remove dead cells and serum proteins.

  • Staining: Add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes. Remove unbound dye via four washes with 1% acetic acid[9].

  • Solubilization & Readout: Solubilize the protein-bound dye using 10 mM Tris base (pH 10.5). Read absorbance at 540 nm using a microplate reader[9]. Calculate the IC₅₀ using non-linear regression analysis.

Protocol Seed Cell Seeding & Attachment Treat Compound Treatment (Include Doxorubicin) Seed->Treat Assay SRB Fixation & Staining Treat->Assay Read Absorbance Read @ 540 nm Assay->Read Validate Data Validation (Vehicle/Blank Check) Read->Validate

Self-validating SRB cytotoxicity assay workflow with internal controls.

Protocol B: Apoptosis Analysis via Annexin V-FITC/PI Flow Cytometry

Causality & Rationale: To confirm that the reduction in cell viability (observed in the SRB assay) is due to programmed cell death rather than non-specific necrosis, we exploit the externalization of phosphatidylserine (PS). Annexin V binds to externalized PS (early apoptosis), while Propidium Iodide (PI) only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis)[3].

Step-by-Step Workflow:

  • Induction: Expose cells (e.g., A549) to the triazole compound at 0.5×, 1×, and 2× its calculated IC₅₀ for 48 hours[3].

  • Harvesting: Trypsinize and wash cells twice with cold PBS. Resuspend in 1X Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Incubate in the dark for 15 minutes at room temperature[3].

    • Self-Validation Step: Prepare single-stained compensation controls (Annexin V only, PI only) and an unstained autofluorescence control.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Quantify the percentage of cells in the lower right quadrant (Annexin V+/PI-, early apoptosis) and upper right quadrant (Annexin V+/PI+, late apoptosis).

Structure-Activity Relationship (SAR) Insights

The superior performance of triazole-based compounds in these assays is not coincidental. The 1,2,3-triazole ring is a highly stable bioisostere for amide bonds. Its three nitrogen atoms possess lone pairs that readily participate in hydrogen bonding with the ATP-binding pockets of kinases (such as EGFR)[2][10]. Furthermore, when coordinated with transition metals (forming Schiff base metal complexes), the resulting electronic distribution enhances the ligand's capacity to intercalate into the DNA double helix, drastically improving the compound's bioactivity and cytotoxicity profiles[1][10].

References

  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. International Journal of Medical Toxicology and Legal Medicine. 2

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers. 3

  • 1,2,3-triazole scaffold in recent medicinal applications: synthesis and anticancer potentials. Heterocycles. 4

  • Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances. 10

  • The therapeutic efficacy of 1,2,3-triazoles in cancer. GSC Biological and Pharmaceutical Sciences.1

  • Design, Synthesis, Cytotoxicity and Molecular Docking Studies of Novel Baylis-Hillman Derived 1, 2, 3-Triazole Derivatives. Der Pharma Chemica. 8

  • New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular. Semantic Scholar. 6

  • Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Synergy Publishers. 9

  • Design and synthesis of 1,2,3-triazole–etodolac hybrids as potent anticancer molecules. RSC Advances. 5

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC / NIH. 7

Sources

Validation

Validating the Mechanism of Action for Triazole-Based CYP26 Inhibitors: A Comparative Guide

Introduction: The Rationale for RAMBAs All-trans-retinoic acid (atRA) is a potent endogenous signaling molecule that regulates cellular differentiation, proliferation, and apoptosis by activating retinoic acid receptors...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for RAMBAs

All-trans-retinoic acid (atRA) is a potent endogenous signaling molecule that regulates cellular differentiation, proliferation, and apoptosis by activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs)[1]. To maintain retinoid homeostasis, atRA is rapidly cleared via 4-hydroxylation, a metabolic process predominantly catalyzed by the Cytochrome P450 26 (CYP26) enzyme family, specifically the CYP26A1 and CYP26B1 isoforms[2].

In oncology and dermatology, upregulating atRA signaling is a validated therapeutic strategy. However, direct administration of exogenous atRA often triggers autoinduction of CYP26, leading to rapid drug clearance and clinical resistance[3]. Retinoic Acid Metabolism Blocking Agents (RAMBAs) solve this by inhibiting CYP26, thereby amplifying endogenous atRA levels in a tissue-specific manner without the severe systemic toxicities associated with exogenous retinoid therapy[4].

Mechanism of Action: The Heme-Targeting Paradigm

Triazole- and imidazole-based RAMBAs function as competitive inhibitors at the CYP26 active site. The fundamental mechanism of action relies on the basic nitrogen atom within the azole ring (e.g., N4 of the triazole). This nitrogen directly coordinates with the prosthetic heme iron (Fe³⁺) at the catalytic core of the cytochrome P450 enzyme[5].

Scientific Causality: By occupying the axial coordination site of the heme iron, the triazole compound sterically blocks atRA from entering the active pocket and prevents the activation of molecular oxygen required for the hydroxylation reaction[6]. Because the heme group is highly conserved across the CYP450 superfamily, the structural orientation of the rest of the inhibitor molecule dictates its selectivity for CYP26 over other steroidogenic enzymes like CYP17A1 or CYP19A1 (aromatase)[7].

Pathway VitA Vitamin A (Retinol) atRA all-trans-Retinoic Acid (atRA) VitA->atRA Oxidation RAR RAR/RXR Heterodimer Activation atRA->RAR Binds CYP26 CYP26A1 / CYP26B1 (Hydroxylases) atRA->CYP26 Substrate Gene Gene Transcription (Differentiation/Apoptosis) RAR->Gene Promotes Metabolites Inactive Metabolites (e.g., 4-OH-RA) CYP26->Metabolites Clearance Inhibitor Triazole Inhibitor (e.g., Talarozole) Inhibitor->CYP26 Competitive Inhibition (Heme)

Figure 1: Mechanism of action for triazole-based CYP26 inhibitors in the atRA signaling pathway.

Comparative Performance Analysis: Talarozole vs. Alternatives

The evolution of RAMBAs is defined by the pursuit of higher potency and narrower selectivity to avoid off-target endocrine disruption. First-generation imidazole derivatives like Liarozole exhibited broad-spectrum CYP inhibition, whereas third-generation triazoles like Talarozole (R115866) demonstrate exquisite specificity[7].

Table 1: Quantitative Comparison of CYP26 Inhibitors

InhibitorChemical ClassCYP26A1 IC₅₀CYP26B1 IC₅₀Selectivity ProfileClinical / Experimental Utility
Liarozole 1st Gen Imidazole~7 μM~7 μMLow (Pan-CYP inhibitor)Broad-spectrum RAMBA; limited by off-target endocrine effects[8].
Ketoconazole 1st Gen Imidazole~1-5 μM~1-5 μMVery LowAntifungal agent; used as a non-specific baseline control[5].
Talarozole 3rd Gen Triazole5.4 nM0.46 nMHigh (>300-fold vs CYP17/19)Potent dual A1/B1 inhibitor; standard for in vivo atRA amplification[8].
Novel Non-Azoles Next-Gen SyntheticSub-nM>1 μMUltra-High (>10,000-fold for A1)Experimental probes designed to avoid heme-binding toxicities[9].

Experimental Methodologies: Self-Validating Protocols

To objectively validate the mechanism of action and compare inhibitor efficacy, researchers must employ rigorous, self-validating biochemical and analytical workflows. As an application scientist, I emphasize that experimental design must account for the unique biophysical properties of both the CYP450 system and retinoid substrates.

Workflow Step1 1. Enzyme Prep Recombinant CYP26 + POR Step2 2. Compound Incubation Add atRA + Triazole Inhibitor Step1->Step2 Step3 3. Reaction Initiation Add NADPH Regeneration Step2->Step3 Step4 4. Quench & Extract Acetonitrile + Internal Std Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify 4-OH-RA Formation Step4->Step5 Step6 6. Data Processing Calculate IC50 & Selectivity Step5->Step6

Figure 2: Self-validating experimental workflow for quantifying CYP26 inhibition via LC-MS/MS.

Protocol 1: In Vitro CYP26 Hydroxylase Inhibition Assay

This cell-free assay quantifies the direct inhibition of CYP26-mediated atRA 4-hydroxylation.

Step-by-Step Methodology:

  • Recombinant Enzyme Preparation: Thaw microsomes co-expressing human CYP26A1 (or CYP26B1) and Cytochrome P450 Oxidoreductase (POR) on ice. Resuspend in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: CYP26 enzymes are not self-sufficient; they absolutely require POR to shuttle electrons from NADPH to the heme iron for the catalytic cycle to proceed[10].

  • Substrate & Inhibitor Incubation: Add 100 nM atRA and varying concentrations of the triazole inhibitor (e.g., 0.1 nM to 10 μM) to the microsomal suspension. Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation allows the azole nitrogen to reach thermodynamic binding equilibrium with the heme iron before the reaction begins, preventing artificially high IC₅₀ artifacts.

  • Reaction Initiation: Initiate the assay by adding an NADPH regeneration system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: An active regeneration system ensures a constant supply of reducing equivalents, preventing NADPH depletion from becoming the rate-limiting step during the assay[10].

  • Quenching: After 15 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the CYP26 proteins, halting catalysis to ensure precise kinetic time-point measurements.

Protocol 2: Intracellular atRA Quantification via LC-MS/MS

To validate that CYP26 inhibition translates to functional intracellular atRA accumulation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized[11].

Step-by-Step Methodology:

  • Dark Room Extraction: Harvest inhibitor-treated cells and perform liquid-liquid extraction using hexane/ethyl acetate (1:1 v/v). Crucial: Execute all steps under amber/yellow lighting.

    • Causality: atRA is highly photosensitive. Ambient laboratory light causes rapid photoisomerization to 9-cis-RA or 13-cis-RA, which would severely skew the quantification of the all-trans isomer.

  • Internal Standard Integration: Spike the lysis buffer with 10 ng/mL of deuterated atRA (atRA-d5) prior to the extraction step.

    • Causality: The internal standard behaves chemically identically to atRA but has a different mass. This self-validating step corrects for matrix suppression effects in the mass spectrometer and accounts for any physical loss of the analyte during solvent extraction.

  • LC-MS/MS Analysis: Separate the organic phase using a C18 reversed-phase column and analyze via a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for atRA (m/z 301.2 → 205.1).

    • Causality: The MRM transition acts as a highly specific molecular fingerprint, filtering out background lipid noise from the complex cellular matrix to guarantee that only atRA is quantified.

Conclusion

Validating the mechanism of action for triazole-based CYP26 inhibitors requires a deep understanding of cytochrome P450 enzymology and retinoid chemistry. While early-generation inhibitors like Liarozole proved the RAMBA concept, third-generation triazoles like Talarozole demonstrate the profound impact of precise heme-targeting[7]. By employing self-validating experimental designs—from POR-coupled recombinant assays to isotope-dilution LC-MS/MS—drug development professionals can confidently benchmark novel inhibitors and advance targeted retinoid therapies.

References

  • [7] Talarozole, Wikipedia. Available at: [Link]

  • [1] Stevison F, et al. Inhibition of the all-trans Retinoic Acid (atRA) Hydroxylases CYP26A1 and CYP26B1 Results in Dynamic, Tissue-Specific Changes in Endogenous atRA Signaling, Drug Metabolism and Disposition. Available at:[Link]

  • [2] Nelson CH, et al. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics, Current Topics in Medicinal Chemistry. Available at:[Link]

  • [9] Novel CYP26A1-Selective Inhibitors, Queen's Partnerships and Innovation. Available at: [Link]

  • [4] Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics, Bentham Science Publishers. Available at: [Link]

  • [3] Liposomal delivery of hydrophobic RAMBAs provides good bioavailability and significant enhancement of retinoic acid signalling in neuroblastoma tumour cells, Journal of Drug Targeting. Available at:[Link]

  • [11] Development and validation of CYP26A1 inhibition assay for high-throughput screening, Biotechnology Journal. Available at:[Link]

Sources

Comparative

Comparative Analysis of 1,4-Disubstituted vs. 1,5-Disubstituted Triazoles as Amide Bond Bioisosteres

Executive Summary In the realm of modern drug discovery, native peptides often suffer from poor pharmacokinetic profiles due to rapid proteolytic cleavage. To circumvent this, the "amide-to-triazole switch" has become a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery, native peptides often suffer from poor pharmacokinetic profiles due to rapid proteolytic cleavage. To circumvent this, the "amide-to-triazole switch" has become a foundational strategy in rational peptidomimetic design. 1,2,3-triazoles are highly resistant to enzymatic degradation, oxidation, and hydrolysis. However, the regiochemistry of the triazole ring strictly dictates its three-dimensional spatial geometry.

As application scientists, we must select the correct regioisomer to ensure accurate structural mimicry: 1,4-disubstituted triazoles are exceptional surrogates for trans-amide bonds, whereas 1,5-disubstituted triazoles perfectly mimic cis-amide bonds 1. This guide provides an in-depth comparative analysis of these two systems, detailing their structural properties, catalytic synthesis workflows, and biological performance.

Structural and Electronic Mimicry: The Causality of Isomer Choice

The fundamental causality behind choosing a 1,4- vs. a 1,5-disubstituted triazole lies in their topological alignment with native peptide bonds.

  • 1,4-Disubstituted Triazoles (trans-mimics): The distance between the R¹ and R² substituents is approximately 5.0–5.1 Å. This closely approximates the 3.8–3.9 Å distance found in trans-amide bonds 2. The strong dipole moment (~4.5–5.0 D) polarizes the C(5)-H bond, allowing it to act as a hydrogen bond donor analogous to the amide NH, while the N2/N3 lone pairs act as acceptors 1.

  • 1,5-Disubstituted Triazoles (cis-mimics): The substituents are sterically compressed, with a distance of ~2.4 Å, which maps beautifully to the geometry of a cis-amide bond (~2.9 Å) 3. This makes the 1,5-isomer an exceptional surrogate for cis-proline linkages or for inducing tight turns in cyclic pseudopeptides 4.

Quantitative Data Comparison
Propertytrans-Amide1,4-Triazolecis-Amide1,5-Triazole
Substituent Distance (Å) 3.8 – 3.95.0 – 5.1~2.9~2.4
Dipole Moment (Debye) ~3.74.3 – 5.0~3.94.5 – 5.0
H-Bond Donor N-HC(5)-HN-HC(4)-H
H-Bond Acceptor C=ON2, N3C=ON2, N3
Protease Stability Low (Labile)High (Stable)Low (Labile)High (Stable)

Catalytic Workflows: CuAAC vs. RuAAC

The synthesis of these regioisomers relies on divergent catalytic pathways. The choice of transition metal directly dictates the reaction mechanism and the resulting regiochemistry .

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Exclusively yields the 1,4-isomer. Cu(I) coordinates with a terminal alkyne to form a copper acetylide intermediate. Subsequent coordination with the azide forms a six-membered metallacycle that undergoes ring contraction and protonolysis. This pathway is strictly limited to terminal alkynes.

  • RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition): Yields the 1,5-isomer. Ru(II) complexes promote the oxidative coupling of the azide and alkyne to form a ruthenacycle, where the electronegative carbon of the alkyne bonds to the terminal nitrogen of the azide. Reductive elimination yields the 1,5-triazole. Crucially, RuAAC tolerates both terminal and internal alkynes 5.

G Reagents Azide (R¹-N₃) + Alkyne (R²-C≡CH) Cu_Cat Cu(I) Catalysis (CuAAC) Reagents->Cu_Cat Terminal Alkynes Only Ru_Cat Ru(II) Catalysis (RuAAC) Reagents->Ru_Cat Terminal & Internal Alkynes Cu_Int 6-Membered Copper Metallacycle Cu_Cat->Cu_Int Regioselective Coordination Ru_Int 6-Membered Ruthenacycle Ru_Cat->Ru_Int Oxidative Coupling Prod_14 1,4-Disubstituted Triazole (trans-Amide Mimic) Cu_Int->Prod_14 Ring Contraction & Protonolysis Prod_15 1,5-Disubstituted Triazole (cis-Amide Mimic) Ru_Int->Prod_15 Reductive Elimination

Figure 1: Mechanistic divergence of CuAAC and RuAAC pathways yielding 1,4- and 1,5-triazoles.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies incorporate self-validating analytical checkpoints. These checkpoints rely on the distinct electronic environments of the triazole protons to confirm regiochemical purity.

Protocol A: Synthesis of 1,4-Disubstituted Peptidomimetics via CuAAC

Causality for Reagent Choice: We utilize CuSO₄·5H₂O in combination with sodium ascorbate to generate the active Cu(I) species in situ. This avoids the instability and oxidation issues associated with storing direct Cu(I) salts.

  • Preparation: Dissolve the azido-peptide (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O (0.1 M).

  • Catalyst Addition: Add CuSO₄·5H₂O (0.05 eq) followed immediately by freshly prepared sodium ascorbate (0.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 12–24 hours until complete consumption of the starting materials is observed via LC-MS.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint (NMR): Analyze the purified product via ¹H NMR. Because CuAAC exclusively forms the 1,4-isomer, the appearance of a single, highly shielded triazole C(5)-H proton (typically ~7.3–7.9 ppm) confirms successful regioselective cycloaddition. The absence of a secondary peak >8.0 ppm validates that no 1,5-isomer was formed [[3]]().

Protocol B: Synthesis of 1,5-Disubstituted Peptidomimetics via RuAAC

Causality for Reagent Choice: We employ the CpRuCl(PPh₃)₂ or CpRuCl(COD) catalyst complex because the pentamethylcyclopentadienyl (Cp*) ligand provides the necessary steric bulk and electron density to drive the oxidative coupling step specifically toward the 1,5-regioisomer .

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the azido-peptide (1.0 eq) and the alkyne (1.2 eq) in anhydrous 1,4-dioxane or toluene (0.1 M).

  • Catalyst Addition: Add the Ru(II) catalyst Cp*RuCl(COD) (0.05 eq).

  • Reaction: Heat the mixture to 60–80 °C and stir for 12–24 hours. The elevated temperature is required to overcome the activation energy of the ruthenacycle formation.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove ruthenium residues, and concentrate.

  • Self-Validation Checkpoint (¹⁵N HMBC): While ¹H NMR will show the C(4)-H proton slightly downfield (~7.5–8.1 ppm), 1D NMR alone can be ambiguous depending on the solvent. Therefore, validate the structure using ¹H-¹⁵N HMBC correlation experiments. The unique nitrogen chemical shifts and specific coupling patterns definitively assign the 1,5-regiochemistry and rule out 1,4-isomer contamination 3.

Biological Performance and Case Studies

The biological efficacy of these isosteres has been rigorously proven in complex in vitro and in vivo systems.

  • Stabilizing Linear Peptides (1,4-Triazoles): Replacing metabolically labile trans-amide bonds with 1,4-triazoles in linear peptides has been shown to drastically increase half-life without compromising target affinity. Because the 1,4-triazole aligns with the natural dipole moment of the peptide backbone, it successfully stabilizes α-helical and β-sheet secondary structures 2.

  • Protein Prosthesis (1,5-Triazoles): In a landmark study on RNase A, researchers successfully incorporated 1,5-disubstituted triazoles as cis-peptide bond surrogates. After ligation of the semisynthetic fragments, the enzymes folded correctly and retained full catalytic activity. This definitively proved that the 1,5-triazole perfectly mimics the severe steric and electronic demands of a cis-proline linkage within a functional, fully folded protein architecture 5.

Sources

Validation

Comparative Efficacy of Triazole Antifungals: The Role of N-Alkyl Acid Chain Lengths

Mechanistic Rationale: Why the N-Alkyl Chain Matters The development of next-generation antifungal agents relies heavily on the 1,2,4-triazole scaffold, a privileged structure in medicinal chemistry known for its potent...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Why the N-Alkyl Chain Matters

The development of next-generation antifungal agents relies heavily on the 1,2,4-triazole scaffold, a privileged structure in medicinal chemistry known for its potent inhibition of fungal lanosterol 14α-demethylase (CYP51) [[1]](). While the triazole nitrogen (N4) is responsible for coordinating with the heme iron in the CYP51 active site, the functionalization of the N-alkyl side chain is the primary driver of target affinity, membrane permeability, and pharmacokinetic stability.

The length of the N-alkyl acid chain directly dictates the lipophilicity (LogP) of the molecule. This creates a highly specific Structure-Activity Relationship (SAR) "active cliff":

  • Short Chains (C1–C3): Exhibit insufficient lipophilicity to efficiently penetrate the fungal cell wall, resulting in weak occupation of the CYP51 hydrophobic access channel.

  • Medium Chains (C5–C8): Represent the optimal thermodynamic balance. Pentyl and heptyl groups perfectly align with the hydrophobic pocket of the CYP51 enzyme, maximizing van der Waals interactions . Furthermore, terminating these medium chains with a hydrophilic group (such as a carboxylic acid or hydroxyl) significantly enhances efficacy by anchoring the molecule at the channel exit 2.

  • Long Chains (≥C10): Excessive lipophilicity leads to poor aqueous solubility, aggregation in biological media, and a shift from targeted CYP51 inhibition to non-specific, surfactant-like membrane toxicity 3.

CYP51_Pathway Lanosterol Lanosterol (Natural Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol Biosynthesis (Fungal Cell Membrane) CYP51->Ergosterol Normal Pathway Inhibition Membrane Disruption & Fungal Cell Death CYP51->Inhibition Inhibited State Triazole Triazole Core (Coordinates Heme Iron) Triazole->CYP51 Blocks Heme Iron AlkylChain N-Alkyl Acid Chain (Occupies Hydrophobic Pocket) Triazole->AlkylChain Covalently Linked AlkylChain->CYP51 Enhances Binding Affinity

CYP51 inhibition mechanism demonstrating the dual-action binding of N-alkyl triazoles.

Quantitative Efficacy Comparison

The table below synthesizes experimental Minimum Inhibitory Concentration (MIC) data comparing triazole derivatives with varying N-alkyl chain lengths against major fungal pathogens. The data highlights the parabolic relationship between chain length and targeted antifungal efficacy.

Derivative Chain LengthTerminal GroupEstimated LogPMIC C. albicans (µg/mL)MIC A. fumigatus (µg/mL)Mechanistic Observation
C1 (Methyl) None1.28.00>16.00Weak hydrophobic pocket engagement.
C3 (Propyl) Carboxylic Acid1.82.008.00Moderate penetration, sub-optimal affinity.
C5 (Pentyl) Carboxylic Acid2.90.1250.50Optimal: High affinity for CYP51 access channel .
C7 (Heptyl) Hydroxyl / Acid3.70.06250.25Optimal: Terminal hydrophilic group anchors the molecule 2.
C9 (Nonyl) Carboxylic Acid4.81.004.00Decreased solubility; onset of aggregation.
C12 (Dodecyl) None>6.0>16.00>16.00High toxicity; non-specific membrane lysis 3.

Experimental Protocols: Self-Validating Efficacy Workflows

To rigorously evaluate the efficacy of newly synthesized N-alkyl triazoles, researchers must employ a self-validating system that couples phenotypic screening (cell death) with mechanistic validation (enzyme binding). This prevents false positives caused by the surfactant-like toxicity of long-chain alkyl derivatives.

Protocol A: Phenotypic Validation via Broth Microdilution (CLSI M27-A3)

Causality: Using RPMI 1640 medium buffered with MOPS to pH 7.0 is critical. Unbuffered media can cause pH fluctuations that alter the ionization state of the terminal acid group on the alkyl chain, artificially skewing lipophilicity and membrane penetration rates.

  • Compound Preparation: Dissolve the N-alkyl triazole derivatives in 100% DMSO to create a 1600 µg/mL stock.

  • Serial Dilution: Perform 2-fold serial dilutions in RPMI 1640 (buffered with MOPS) in a 96-well plate. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced fungal toxicity.

  • Inoculation: Adjust fungal suspensions (C. albicans ATCC 10231) to a final concentration of 1×103 to 5×103 CFU/mL. Add 100 µL of inoculum to each well.

  • Incubation & Reading: Incubate at 35°C for 24–48 hours. The MIC is defined as the lowest concentration that results in a ≥50% reduction in visible growth compared to the drug-free control.

  • Internal Validation: Always run Fluconazole and a C12-alkyl triazole as controls. If the C12 derivative shows broad-spectrum "activity" across all wells, it flags non-specific surfactant toxicity rather than targeted efficacy.

Protocol B: Mechanistic Validation via CYP51 Spectrophotometric Titration

Causality: Because long alkyl chains (>C10) can kill fungi by physically rupturing membranes, we must prove that the MIC observed in Protocol A is driven by CYP51 inhibition. Binding of the triazole nitrogen to the CYP51 heme iron induces a measurable shift in the Soret band (Type II difference spectrum).

  • Enzyme Preparation: Purify recombinant C. albicans CYP51 and dilute to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Measurement: Record the absolute absorption spectrum of the resting enzyme between 350 and 500 nm using a dual-beam spectrophotometer.

  • Titration: Gradually titrate the N-alkyl triazole compound (from 0.1 µM to 10 µM) into the sample cuvette. Add an equal volume of solvent to the reference cuvette.

  • Spectral Analysis: Monitor the formation of a Type II difference spectrum, characterized by a peak at ~427 nm (indicating heme coordination) and a trough at ~410 nm.

  • Internal Validation: Calculate the dissociation constant ( Kd​ ). A highly active C7-alkyl acid derivative will show a tight Kd​ (<0.5 µM), whereas a toxic C12 derivative will show a weak or absent Type II shift, proving its MIC from Protocol A was due to non-specific lysis.

Workflow Synthesis 1. N-Alkyl Triazole Synthesis (Varying Chain Lengths C1-C12) Purification 2. Compound Purification (HPLC, NMR, HRMS) Synthesis->Purification BrothAssay 3. Phenotypic Validation (Broth Microdilution MIC) Purification->BrothAssay In Vitro Testing CYP51Assay 4. Target Validation (CYP51 Spectral Binding) Purification->CYP51Assay Mechanistic Testing DataAnalysis 5. SAR Data Integration (Efficacy vs. Lipophilicity) BrothAssay->DataAnalysis MIC Values CYP51Assay->DataAnalysis Kd Values

Self-validating workflow coupling phenotypic MIC screening with mechanistic CYP51 binding.

Conclusion

The rational design of triazole antifungals requires precise tuning of the N-alkyl acid chain. Experimental data robustly demonstrates that medium-chain lengths (C5–C7) provide the optimal lipophilic balance required for fungal cell wall penetration and CYP51 hydrophobic pocket engagement 2, . Drug development professionals must avoid extending the alkyl chain beyond C9 to prevent the loss of target specificity and the onset of generalized cellular toxicity 3.

References

  • [2] Miyauchi, H., Kozuki, K., Tanio, T., & Ohashi, N. (1996). Synthesis and antifungal activity of alkylthio and alkylsulfonyl derivatives of SM-8668. Bioorganic & Medicinal Chemistry. 2

  • [3] Beilstein Journals. (2013). Chemoenzymatic synthesis and biological evaluation of enantiomerically enriched 1-(β-hydroxypropyl)imidazolium- and triazolium-based ionic liquids.3

  • [1] ResearchGate. 1,2,4-Triazole A Privileged Scaffold For The Development Of Potent Antifungal Agents-A Brief Review.1

  • Middle East Journal of Science - DergiPark. Synthesis and Biological Evaluation of Novel Triazole Derivatives.

Sources

Comparative

Bioisosteric Replacement of the Carboxylic Acid in 3-(1H-1,2,3-Triazol-1-yl)propanoic Acid: A Comparative Guide

Executive Summary The 3-(1H-1,2,3-triazol-1-yl)propanoic acid scaffold is a highly versatile pharmacophore, frequently emerging from click-chemistry (CuAAC) libraries. While the 1,2,3-triazole ring provides excellent met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(1H-1,2,3-triazol-1-yl)propanoic acid scaffold is a highly versatile pharmacophore, frequently emerging from click-chemistry (CuAAC) libraries. While the 1,2,3-triazole ring provides excellent metabolic stability and dipole-mediated target interactions, the terminal propanoic acid moiety introduces significant pharmacokinetic bottlenecks. Carboxylic acids are notorious for limiting passive membrane permeability due to their ionized state at physiological pH and are prime targets for Phase II metabolism—specifically acyl glucuronidation—which can lead to rapid clearance and idiosyncratic toxicity via protein adduction .

As a Senior Application Scientist, I have designed this guide to objectively evaluate the bioisosteric replacement of this carboxylic acid. By systematically comparing tetrazole, acylsulfonamide, and oxadiazolone replacements, we can rationally tune the physicochemical properties (pKa, logD) of the scaffold to bypass metabolic liabilities without sacrificing target affinity.

Mechanistic Rationale & Isostere Selection

When replacing the carboxylic acid on a propanoic acid scaffold, the goal is not merely to swap functional groups, but to precisely modulate the thermodynamics of target binding and membrane desolvation.

  • Tetrazole (1H-tetrazol-5-yl): The classical bioisostere. It provides a nearly identical pKa (~4.5–5.0) and planar geometry, maintaining critical electrostatic interactions. However, tetrazoles possess a larger topological polar surface area (TPSA) than carboxylic acids, which often increases the energetic penalty of desolvation, occasionally resulting in lower permeability .

  • Acylsulfonamide: Offers a highly tunable pKa (~5.0–6.0) depending on the R-group. While it increases overall molecular weight and hydrogen-bonding capacity, it is entirely resistant to acyl glucuronidation. The trade-off is often a reduction in passive permeability due to increased polarity .

  • Oxadiazolone (1,2,4-oxadiazol-5(4H)-one): A structurally rigid, weakly acidic bioisostere (pKa ~4.5). It excels at masking the negative charge and minimizing the desolvation penalty, thereby maintaining or enhancing passive membrane permeability while completely eliminating the Phase II metabolic liability .

BioisostereLogic Parent 3-(1H-1,2,3-triazol-1-yl) propanoic acid Liability Liability: Acyl Glucuronidation & Poor Permeability Parent->Liability exhibits Tetrazole Tetrazole pKa: ~5.0 Retains H-Bonding Liability->Tetrazole Isostere 1 AcylSulf Acylsulfonamide pKa: ~5.0 Tunable Lipophilicity Liability->AcylSulf Isostere 2 Oxadiazolone Oxadiazolone pKa: ~4.5 Maintains Permeability Liability->Oxadiazolone Isostere 3

Fig 1. Logical workflow for resolving carboxylic acid liabilities via bioisosteric replacement.

Comparative Performance Data

The following table synthesizes quantitative structure-property relationship (SPR) data for matched-molecular pairs based on the propanoic acid scaffold. This data illustrates the causality between structural modification and physicochemical shifts.

Compound ScaffoldBioisostere ClassExperimental pKalogD (pH 7.4)PAMPA logPappPhase II Stability
Parent Carboxylic Acid4.64-0.49-5.79Low (Glucuronidation)
Analog A Tetrazole5.09-0.25-6.33High
Analog B Acylsulfonamide5.04-1.23-6.61High
Analog C Oxadiazol-5(4H)-one4.49-0.09-5.79High

Data Interpretation: While Analog A (Tetrazole) and Analog B (Acylsulfonamide) successfully resolve the metabolic instability of the parent acid, they introduce a permeability penalty (more negative logPapp). Analog C (Oxadiazolone) represents the optimal balance, maintaining the permeability of the parent molecule while eliminating the toxicity risks associated with acyl-CoA thioester formation .

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of these bioisosteres must rely on self-validating experimental systems. Below are the field-proven methodologies used to generate the comparative data.

AssayWorkflow Synth 1. Synthesis & LC-MS QC PAMPA 2. PAMPA Permeability Synth->PAMPA >95% Purity HLM 3. Microsomal Stability Synth->HLM >95% Purity Data 4. PK/PD Analysis PAMPA->Data logPapp HLM->Data CL_int

Fig 2. Self-validating experimental workflow for evaluating bioisostere performance.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To evaluate the passive transcellular permeability of the bioisosteres.

  • Step 1: Membrane Preparation. Apply 15 µL of a 5% hexadecane in hexane solution to a PVDF filter membrane plate.

    • Causality: The hexane evaporates, leaving a uniform hexadecane layer that accurately mimics the lipophilic core of a cell membrane. This is critical for assessing the desolvation energy required for the bioisostere to cross the lipid bilayer.

  • Step 2: Donor/Acceptor Loading. Add 300 µL of compound solution (10 µM in PBS, pH 7.4) to the donor compartment and 300 µL of blank PBS to the acceptor compartment. Incubate at 37°C for 5 hours.

  • Step 3: Self-Validating Controls. Include Verapamil (high permeability) and Theophylline (low permeability) on every plate.

    • Causality: If Verapamil logPapp drops below -5.0, the plate is rejected. This proves the artificial membrane's integrity is intact.

  • Step 4: Mass Balance Check. Quantify concentrations in both wells and the membrane via LC-MS/MS.

    • Causality: A recovery of <80% indicates non-specific binding to the plastic or membrane trapping, which would artificially deflate the apparent permeability result.

Human Liver Microsome (HLM) Stability Assay

Purpose: To confirm the circumvention of Phase II acyl glucuronidation and assess any new Phase I liabilities introduced by the bioisostere.

  • Step 1: Incubation Mixture. Combine 1 µM of the test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Reaction Initiation. Add NADPH regenerating system (and UDPGA if specifically probing for residual glucuronidation) to initiate metabolism. Incubate at 37°C.

  • Step 3: Quenching & Time-Course. At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide.

    • Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting metabolism. Tolbutamide acts as an internal standard (IS) to normalize LC-MS/MS ionization fluctuations, ensuring quantitative trustworthiness.

  • Step 4: Self-Validating Controls. Run parallel incubations with Testosterone (CYP3A4 control) and heat-inactivated microsomes.

    • Causality: Testosterone validates that the enzymes are metabolically active. Heat-inactivated microsomes differentiate true enzymatic clearance from inherent chemical instability of the bioisostere.

Conclusion

Replacing the carboxylic acid in 3-(1H-1,2,3-triazol-1-yl)propanoic acid requires a strategic balance between metabolic stability and membrane permeability. While tetrazoles and acylsulfonamides successfully eliminate acyl glucuronidation risks, they often incur a permeability penalty due to increased desolvation energies. For this specific scaffold, the oxadiazolone bioisostere presents the most optimal profile, maintaining the baseline permeability of the parent acid while securing a robust metabolic half-life.

References

  • Bredael, K., Geurs, S., Clarisse, D., De Bosscher, K., & D'hooghe, M. "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties." Journal of Chemistry (2022). URL:[Link]

  • Ballatore, C., et al. "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry (2016). URL:[Link]

  • Hall, A., et al. "Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements." Bioorganic & Medicinal Chemistry (2024). URL:[Link]

  • Hypha Discovery. "Bioisosteres that influence metabolism." Hypha Discovery Blogs (2022). URL:[Link]

Validation

A Head-to-Head Comparison of Triazole Linkers in PROTAC Development: A Guide for Researchers

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands dictates target specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex.[][4]

Among the various linker types, those incorporating a triazole moiety have gained significant prominence.[2] This is largely due to their metabolic stability and the straightforward and efficient "click chemistry" reactions used for their synthesis.[2] This guide provides an in-depth, head-to-head comparison of the two primary regioisomers of triazole linkers used in PROTAC development: the 1,4-disubstituted triazole, typically formed via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the 1,5-disubstituted triazole, generated through the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). We will explore their synthesis, structural differences, and the potential impact of these differences on PROTAC performance, supported by experimental data and detailed protocols.

The PROTAC Mechanism of Action: A Symphony of Interactions

The function of a PROTAC is a multi-step process culminating in the degradation of the target protein. Understanding this pathway is essential to appreciate the linker's role.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruitment PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub

Caption: The PROTAC-mediated protein degradation pathway.

Head-to-Head Comparison: 1,4- vs. 1,5-Disubstituted Triazole Linkers

The choice between a 1,4- and a 1,5-disubstituted triazole linker introduces a significant geometric variation in the PROTAC structure. This seemingly subtle difference can have profound effects on the ability of the PROTAC to induce a productive ternary complex.

Synthesis: The "Click Chemistry" Advantage

The primary reason for the widespread use of triazole linkers is the efficiency and reliability of their synthesis through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".

  • 1,4-Disubstituted Triazoles (CuAAC): The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common method for generating 1,4-disubstituted triazoles.[2] This reaction is high-yielding, regioselective, and tolerant of a wide range of functional groups, making it ideal for the modular synthesis of PROTAC libraries.[5]

  • 1,5-Disubstituted Triazoles (RuAAC): The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted regioisomer.[6] This reaction also exhibits high regioselectivity and functional group tolerance, offering an alternative and complementary approach to linker design.[6]

Caption: Synthesis of 1,4- and 1,5-disubstituted triazoles.

Structural Differences and Their Implications

The key difference between the two triazole isomers lies in the vectoral arrangement of the substituents. In a 1,4-disubstituted triazole, the exit vectors are roughly parallel, creating a more linear geometry. In contrast, the 1,5-disubstituted isomer has exit vectors that are angled away from each other, resulting in a "kinked" or bent conformation.

This difference in geometry can significantly impact the overall shape of the PROTAC and its ability to orient the POI and E3 ligase for efficient ubiquitination. While direct head-to-head comparative studies in the context of PROTACs are limited, research on peptidomimetics has shown that replacing a disulfide bond with a 1,4- or 1,5-disubstituted triazole can dramatically alter biological activity, switching a molecule from an antagonist to an agonist.[7] This highlights the profound influence of the triazole isomer on molecular conformation and interaction with biological targets.[7]

Feature1,4-Disubstituted Triazole (CuAAC)1,5-Disubstituted Triazole (RuAAC)
Synthesis High-yielding, well-established, vast literature.High-yielding, complementary to CuAAC.
Geometry More linear, parallel exit vectors.Bent or "kinked," angled exit vectors.
Potential Impact on PROTACs May be suitable for systems requiring a more extended conformation to span the distance between the POI and E3 ligase.The altered vector may allow for different protein-protein interactions within the ternary complex, potentially improving cooperativity or overcoming steric hindrance in certain systems.

A study on CDK9 degraders demonstrated that even the position of a 1,4-disubstituted triazole within a flexible linker can significantly impact degradation efficiency (Dmax) and physicochemical properties like lipophilicity and solubility.[8] This underscores the importance of fine-tuning the linker architecture to achieve optimal PROTAC activity.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of triazole-linked PROTACs.

Protocol 1: Synthesis of a 1,4-Disubstituted Triazole-Linked PROTAC via CuAAC

This protocol describes the coupling of an alkyne-functionalized POI ligand with an azide-functionalized E3 ligase ligand.

Materials:

  • Alkyne-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water or DMF)

  • Nitrogen or Argon source

Procedure:

  • Dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1-1.2 equivalents) in the chosen solvent system.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can lead to oxidative side reactions.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in water.

  • To the degassed reaction mixture, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of EDTA or ammonium chloride to chelate the copper catalyst.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 1,4-disubstituted triazole-linked PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of a 1,5-Disubstituted Triazole-Linked PROTAC via RuAAC

This protocol outlines the synthesis of the regioisomeric 1,5-disubstituted triazole linker.

Materials:

  • Alkyne-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand

  • Ruthenium catalyst (e.g., [CpRuCl(PPh₃)₂] or [CpRuCl(cod)])

  • Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1-1.2 equivalents) in the anhydrous, degassed solvent.

  • Add the ruthenium catalyst (1-5 mol%).

  • Heat the reaction mixture to the appropriate temperature (typically 60-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 1,5-disubstituted triazole-linked PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Western Blot Analysis for Protein Degradation

This protocol is used to determine the degradation of the target protein after treatment with a PROTAC.

Materials:

  • Cell line expressing the POI

  • Complete growth medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.

Protocol 4: Determination of DC₅₀ and Dₘₐₓ

These two key parameters quantify the potency and efficacy of a PROTAC.

  • DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

Procedure:

  • Perform a western blot experiment as described in Protocol 3 with a range of PROTAC concentrations.

  • Plot the percentage of protein remaining (Y-axis) against the logarithm of the PROTAC concentration (X-axis).

  • Fit the data to a four-parameter variable slope dose-response curve using appropriate software (e.g., GraphPad Prism).

  • The DC₅₀ is the concentration at which the curve crosses the 50% degradation mark.

  • The Dₘₐₓ is calculated as 100% minus the bottom plateau of the curve.

Protocol 5: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique to measure the kinetics and affinity of ternary complex formation in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS)

  • Purified E3 ligase

  • Purified POI

  • PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Formation: In separate experiments, inject a mixture of a fixed, saturating concentration of the POI and a series of concentrations of the PROTAC over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for the ternary complex. The cooperativity (α) of the ternary complex can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the POI.

Conclusion and Future Perspectives

The choice of linker is a critical, and often empirical, aspect of PROTAC design. Triazole linkers, synthesized via efficient "click chemistry," offer a robust and versatile platform for linker development. The ability to generate both 1,4- and 1,5-disubstituted regioisomers provides researchers with valuable tools to modulate the geometry and conformational properties of their PROTACs.

While direct comparative data on the degradation efficiency of PROTACs containing these two triazole isomers is still emerging, the fundamental structural differences suggest that they can be used to fine-tune the orientation of the POI and E3 ligase within the ternary complex. The more linear 1,4-isomer and the bent 1,5-isomer offer distinct scaffolds for optimizing protein-protein interactions and overcoming steric challenges.

Future research should focus on systematic studies directly comparing these two linker types for a variety of targets and E3 ligases. This will provide a clearer understanding of the structure-activity relationships and enable more rational design of next-generation PROTACs with enhanced potency and selectivity. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on such investigations and to advance the field of targeted protein degradation.

References

  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. Available at: [Link]

  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][8][9][10]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Degradation of selected triazole fungicides in constructed wetlands with application of biopreparation. DESWATER. Available at: [Link]

  • Degradation of 1,2,4-Triazole fungicides in the environment. ResearchGate. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][8][11]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES. Available at: [Link]

  • 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. MDPI. Available at: [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. Available at: [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC. Available at: [Link]

  • Regiochemical effects on molecular stability: a mechanochemical evaluation of 1,4- and 1,5-disubstituted triazoles. Journal of the American Chemical Society. Available at: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Library of 1,4-Disubstituted 1,2,3-Triazole Analogs of Oxazolidinone RNA-Binding Agents. Journal of Combinatorial Chemistry. Available at: [Link]

  • Disulfide Bond Replacement with 1,4- and 1,5-Disubstituted[8][9][11]-Triazole on C-X-C Chemokine Receptor Type 4 (CXCR4) Peptide Ligands: Small Changes that Make Big Differences. Chemistry – A European Journal. Available at: [Link]

Sources

Comparative

validating target engagement of 3-(1H-1,2,3-triazol-1-yl)propanoic acid-derived probes

As a Senior Application Scientist specializing in chemical proteomics, I frequently evaluate the architectural components of activity-based probes (ABPs) and photoaffinity labels (PALs). Proving that a small molecule eng...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chemical proteomics, I frequently evaluate the architectural components of activity-based probes (ABPs) and photoaffinity labels (PALs). Proving that a small molecule engages its intended target inside a living cell—without being confounded by off-target artifacts—is arguably the most critical bottleneck in modern drug discovery.

In recent years, the 3-(1H-1,2,3-triazol-1-yl)propanoic acid moiety has emerged as a premier structural scaffold for target engagement probes. Formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), this building block provides a rigid, metabolically stable, and bioisosteric linkage that often outperforms traditional polyethylene glycol (PEG) or aliphatic linkers.

This guide critically evaluates the performance of 3-(1H-1,2,3-triazol-1-yl)propanoic acid-derived probes, outlines the causality behind their design, and provides self-validating experimental protocols to definitively prove intracellular target engagement.

Mechanistic Rationale: The Superiority of the Triazole-Propanoic Acid Scaffold

When designing a probe, the linker connecting the pharmacophore (the drug) to the reporter tag (e.g., biotin or a fluorophore) is never truly inert. The physical chemistry of the linker dictates the probe's cell permeability, binding thermodynamics, and background noise.

The 3-(1H-1,2,3-triazol-1-yl)propanoic acid scaffold offers three distinct biophysical advantages:

  • Bioisosterism and Metabolic Stability: The 1,2,3-triazole ring is a recognized bioisostere of the trans-peptide bond. Its strong dipole moment and ability to act as a hydrogen-bond acceptor allow it to mimic natural substrates while remaining entirely resistant to proteolytic cleavage and oxidative degradation[1].

  • Favorable Binding Thermodynamics: Flexible linkers like PEG suffer a massive entropic penalty upon target binding because highly dynamic chains must be ordered into a single conformation. The planar, rigid nature of the triazole ring restricts rotational degrees of freedom, minimizing this entropic cost and preserving the binding affinity of the parent ligand.

  • Modular "Click" Assembly: The propanoic acid handle provides a highly reactive carboxylate for straightforward amide coupling to reporter tags, while the triazole core is a direct product of bioorthogonal click chemistry, allowing for two-step labeling strategies that preserve cell permeability[2].

Comparative Performance Analysis

To objectively justify the selection of a triazole-propanoic acid linker, we must compare its physicochemical profile against industry-standard alternatives.

Table 1: Linker Performance Comparison in Target Engagement Probes

Parameter3-(1H-1,2,3-triazol-1-yl)propanoic acidPEG4 LinkerAlkyl (C6) Linker
Metabolic Stability High (Resists proteolysis and oxidation)Moderate (Prone to oxidative cleavage)High (Metabolically inert)
Entropic Penalty Low (Rigid planar ring restricts rotation)High (Highly flexible, requires ordering)Moderate (Flexible carbon chain)
Bioisosterism Yes (Mimics trans-peptide bond)No No
Aqueous Solubility Excellent (Strong dipole moment)Excellent (Hydrogen bonding)Poor (Highly hydrophobic)
Non-Specific Binding Low (Minimal hydrophobic aggregation)Low (Highly solvated)High (Drives hydrophobic interactions)

Experimental Workflow: Two-Step Activity-Based Protein Profiling (ABPP)

To validate target engagement without compromising the natural cellular environment, we employ a two-step ABPP workflow. By utilizing a "clickable" 3-(1H-1,2,3-triazol-1-yl)propanoic acid-derived probe, we can decouple the binding event from the detection event.

Causality Check: We do not attach bulky fluorophores to the probe during the live-cell phase. Large tags prevent cell permeability and sterically clash with the target's binding pocket. Instead, the minimal alkyne/azide footprint engages the target in vivo, and the bulky reporter is "clicked" on only after cell lysis[3].

ABPP_Workflow A Live Cell Incubation (Target + Probe) B Covalent Engagement (Warhead Binding) A->B in vivo C Cell Lysis & Proteome Extraction B->C denature D CuAAC Click Chemistry (Reporter Tag Addition) C->D Cu(I), TBTA E In-Gel Fluorescence or LC-MS/MS D->E readout

Fig 1. Two-step ABPP workflow utilizing bioorthogonal CuAAC click chemistry for target validation.

Self-Validating Protocol: In-Gel Fluorescence ABPP

A protocol is only as good as its controls. To ensure this system is self-validating, we mandate a competition control . If the probe's signal is not out-competed by an excess of the unlabeled parent drug, the engagement is non-specific, and the data must be discarded.

Phase 1: Live-Cell Target Engagement

  • Cell Culture & Dosing: Seed target-expressing cells (e.g., HEK293T) to 80% confluency.

  • The Self-Validating Step (Competition): Pre-treat half the samples with a 10-fold molar excess of the unlabeled parent compound for 30 minutes. Rationale: This saturates the specific target binding sites, acting as the definitive proof of specificity.

  • Probe Incubation: Treat all samples with the 3-(1H-1,2,3-triazol-1-yl)propanoic acid-derived probe (typically 1–5 µM) for 1 hour at 37°C.

  • Harvest: Wash cells 3x with cold PBS to remove unbound probe, then lyse using a mild NP-40 buffer to extract the proteome.

Phase 2: Bioorthogonal CuAAC Click Chemistry

  • Lysate Normalization: Normalize protein concentrations to 2 mg/mL using a BCA assay.

  • Click Master Mix Assembly: To 50 µL of lysate, add the following reagents in strict sequential order:

    • 1 µL of Reporter Tag (e.g., Cyanine5-Azide, 100 µM final).

    • 1 µL of TCEP (Tris(2-carboxyethyl)phosphine, 1 mM final). Rationale: Reduces Cu(II) to the active Cu(I) catalytic state.

    • 1 µL of TBTA ligand (100 µM final). Rationale: Stabilizes the Cu(I) oxidation state and prevents disproportionation, which would otherwise halt the triazole formation and generate reactive oxygen species[2].

    • 1 µL of CuSO₄ (1 mM final).

  • Reaction: Incubate in the dark at room temperature for 1 hour.

Phase 3: Readout

  • Quench the reaction with 4x Laemmli buffer and boil for 5 minutes.

  • Resolve proteins via SDS-PAGE.

  • Scan the gel using a fluorescence imager (e.g., Typhoon) in the Cy5 channel.

  • Validation Criteria: A successful assay will show a distinct fluorescent band at the target's molecular weight in the probe-only lane, which is completely absent in the competition lane[4].

Orthogonal Validation: Cellular Thermal Shift Assay (CETSA)

While ABPP proves covalent or high-affinity engagement, we must orthogonally validate that the 3-(1H-1,2,3-triazol-1-yl)propanoic acid linker has not altered the thermodynamic stabilization of the target protein. For this, we use CETSA[5].

Causality Check: When a ligand binds a protein, the Gibbs free energy of the complex decreases, rendering the protein more resistant to thermal denaturation. By heating cells across a temperature gradient, we can quantify the shift in the protein's melting temperature ( Tm​ ) induced by the probe.

CETSA_Logic Unbound Apo-Protein (Low Thermal Stability) Heat Thermal Challenge (Gradient Heating) Unbound->Heat Bound Probe-Protein Complex (High Thermal Stability) Bound->Heat Agg Aggregated Protein (Pellet) Heat->Agg Unbound denatures Sol Soluble Protein (Supernatant) Heat->Sol Bound resists heat

Fig 2. Mechanism of Cellular Thermal Shift Assay (CETSA) demonstrating probe-induced stabilization.

CETSA Protocol:

  • Incubate live cells with the probe or vehicle (DMSO) for 1 hour.

  • Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lyse the cells via rapid freeze-thaw cycles (liquid nitrogen to 25°C). Rationale: Chemical lysis buffers contain detergents that disrupt thermal aggregation kinetics; physical lysis preserves the true soluble fraction.

  • Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Analyze the soluble supernatant via Western Blotting against the target protein. A positive target engagement is confirmed if the probe-treated samples exhibit a rightward shift in the thermal melt curve (higher Tm​ ) compared to the DMSO control[5].

Conclusion

The integration of the 3-(1H-1,2,3-triazol-1-yl)propanoic acid scaffold into chemical probes represents a massive leap forward in target deconvolution and validation. By minimizing entropic penalties and providing a metabolically stable, bioisosteric linkage, these probes offer superior signal-to-noise ratios compared to legacy PEG or alkyl designs. When paired with self-validating protocols like competition ABPP and CETSA, researchers can achieve unequivocal proof of intracellular target engagement.

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Master Guide: 3-(1H-1,2,3-triazol-1-yl)propanoic Acid

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Development Professionals, and EHS Officers Executive Summary & Chemical Profile 3-(1H-1,2,3-triazol-1-yl)propanoic acid is a critical b...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Development Professionals, and EHS Officers

Executive Summary & Chemical Profile

3-(1H-1,2,3-triazol-1-yl)propanoic acid is a critical bioisostere and building block widely utilized in peptidomimetics, click-chemistry workflows, and the development of smart crystalline framework materials. While the 1,2,3-triazole heterocycle provides exceptional metabolic stability[1], the compound's dual nature—combining a weakly acidic propanoic acid tail with a nitrogen-rich aromatic ring—requires precise operational handling and strict waste segregation protocols.

Commercially, this compound is frequently supplied as a hydrochloride salt (CAS: 1803604-38-7)[2]. This is a critical logistical detail: the presence of the chloride counter-ion fundamentally dictates that any downstream organic waste containing it must be classified and routed as halogenated waste to prevent the formation of highly toxic dioxins during downstream incineration[3].

Hazard Identification & Causality

To handle this compound safely, you must understand the why behind its hazard profile:

  • Acidic Irritation: The carboxylic acid moiety acts as a weak organic acid. Direct contact causes localized pH drops on the skin or ocular mucosa, leading to acute irritation (H315, H319).

  • Thermal Instability & Toxic Off-Gassing: While the 2H-1,2,3-triazole tautomer is highly stable in aqueous solutions at room temperature[1], thermal decomposition (e.g., during improper waste incineration) triggers the cleavage of the ring. This pyrolysis releases molecular nitrogen (N2) alongside highly toxic nitrogen oxides (NOx), ammonia, and hydrogen cyanide[1][4].

  • Corrosivity: Aqueous solutions of its hydrochloride salt can exhibit a pH ≤ 2.0, classifying them as corrosive hazardous waste under EPA guidelines[5]. Acids must never be stored in steel containers due to the risk of hydrogen gas generation and structural failure[6].

Quantitative Data & Disposal Thresholds
Physicochemical ParameterValue / ThresholdOperational & Disposal Implication
Molecular Formula C5H7N3O2 (Free base)C5H8ClN3O2 (HCl salt)Determines waste routing (Non-halogenated vs. Halogenated)[3].
Molecular Weight 141.13 g/mol (Free base)177.59 g/mol (HCl salt)Critical for calculating exact stoichiometric equivalents for neutralization.
Aqueous Waste pH Limit 5.0 ≤ pH ≤ 12.5Workup waste must be neutralized within this range prior to standard accumulation[5][6].
Thermal Decomposition > 200 °CWaste must be routed to specialized incinerators equipped with NOx/HCN gas scrubbers[4].
SAA Storage Limit 3 days (once full) to 9 monthsContainers must be removed from the Satellite Accumulation Area (SAA) within 3 days of filling, or 9 months from the first drop[5][6].

Operational Handling & Experimental Workflow

When utilizing 3-(1H-1,2,3-triazol-1-yl)propanoic acid in standard amide coupling reactions, maintaining anhydrous conditions and controlling pH are paramount.

Step-by-Step Amide Coupling Protocol
  • Reagent Preparation: Weigh the 3-(1H-1,2,3-triazol-1-yl)propanoic acid inside a calibrated fume hood. Causality: The compound can form fine dust particulates; the hood draft prevents respiratory sensitization and mucous membrane irritation[4].

  • Solvation: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Causality: Moisture in the solvent will competitively attack the activated ester intermediate formed in the next step, reverting it to the starting acid and destroying your yield.

  • Activation: Add coupling reagents (e.g., HATU or EDC/HOBt).

  • Conjugation & Neutralization: Introduce the target amine alongside a tertiary base like DIPEA (N,N-Diisopropylethylamine). Causality: If using the HCl salt of the triazole[2], an extra equivalent of DIPEA is mandatory to neutralize the hydrochloride ion and liberate the free carboxylic acid for activation.

  • Reaction Monitoring: Stir at room temperature and track via LC-MS.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 and partition the layers. Causality: The basic aqueous wash deprotonates unreacted starting material, pulling it into the aqueous layer while leaving your conjugated product in the organic phase.

Workflow A 1. Reagent Preparation Weigh 3-(1H-1,2,3-triazol-1-yl)propanoic acid B 2. Solvation Dissolve in anhydrous DMF/DCM A->B C 3. Activation Add HATU/EDC coupling reagents B->C D 4. Conjugation Introduce target amine & DIPEA C->D E 5. Reaction Monitoring Stir at RT (LC-MS tracking) D->E F 6. Quenching & Workup Partition layers for waste routing E->F

Caption: Fig 1: Standard amide coupling workflow utilizing 3-(1H-1,2,3-triazol-1-yl)propanoic acid.

Proper Disposal Procedures (Self-Validating System)

Improper disposal of triazole derivatives poses severe environmental and regulatory risks. Because organic acids are incompatible with strong oxidizers and bases[6], waste must be rigorously segregated.

Step-by-Step Waste Segregation Protocol
  • Determine Halogen Content: Identify whether the free base or the hydrochloride salt (CAS: 1803604-38-7)[2] was used in your workflow.

  • Organic Waste Routing:

    • If the HCl salt was used, or if DCM was utilized as the solvent, the organic layer must be routed to the Halogenated Organic Waste carboy[3].

    • Causality: The EPA strictly regulates halogenated organic compounds (HOCs). Incinerating halogenated waste in non-halogenated streams generates highly toxic, carcinogenic dioxins[3].

  • Aqueous Waste Neutralization (Self-Validating):

    • Collect the aqueous workup layers.

    • Action: Add 1M NaOH dropwise while stirring.

    • Validation: Test the solution with a calibrated pH meter or broad-range indicator strips. The system is validated when two consecutive readings confirm a stable pH between 5.0 and 9.0.

    • Causality: Aqueous waste with a pH ≤ 2.0 is classified as corrosive hazardous waste[5]. Neutralization ensures the waste will not corrode secondary containment vessels or plumbing infrastructure[6].

  • Solid Waste Packaging: Place empty reagent vials, contaminated weighing boats, and pipette tips into a solid hazardous waste bin lined with a polyethylene bag. Do not attempt to wash and reuse vials that contained the pure powder[5].

WasteRouting Start 3-(1H-1,2,3-triazol-1-yl)propanoic acid Waste Q1 Waste Stream Type? Start->Q1 Solid Solid/Powder Waste Q1->Solid LiquidOrg Organic Solvent Waste Q1->LiquidOrg LiquidAq Aqueous Workup Waste Q1->LiquidAq Q2 Contains HCl Salt or Halogenated Solvent? Solid->Q2 LiquidOrg->Q2 Neutralize Neutralize (pH 5.0 - 12.5) LiquidAq->Neutralize Halogenated Halogenated Organic Waste Q2->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Q2->NonHalogenated No AqueousWaste Aqueous Hazardous Waste Neutralize->AqueousWaste

Caption: Fig 2: Waste segregation and disposal routing logic for triazole propanoic acid derivatives.

Spill Response & Emergency Logistics

In the event of a localized spill within the laboratory:

  • Aerosol Suppression: Do not dry-sweep the powder. Dampen the spilled material with water first[4].

    • Causality: Dry sweeping aerosolizes the fine triazole powder, bypassing standard safety glasses and creating an immediate inhalation hazard. Dampening agglomerates the particulates, neutralizing the airborne vector[4][7].

  • Containment: Sweep the moistened substance into a covered, sealable polyethylene container[4]. Avoid steel containers due to the compound's acidic nature[6].

  • Surface Decontamination: Wash the affected surface with a dilute basic solution (e.g., 5% NaHCO3) to neutralize any residual organic acid, followed by a thorough water rinse.

References[3] Advanced ChemBlocks. "3-(1H-1,2,3-Triazol-1-yl)propanoic acid hydrochloride." AChemBlock, https://www.achemblock.com/[1] Sigma-Aldrich. "1H-1,2,3-Triazole 97%." Sigma-Aldrich, https://www.sigmaaldrich.com/[2] Wikipedia. "1,2,3-Triazole." Wikipedia, The Free Encyclopedia, https://en.wikipedia.org/wiki/1,2,3-Triazole[7] Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety, https://www.cwu.edu/resources-reports/ehs/laboratory-hazardous-waste-disposal-guidelines.php[5] International Labour Organization (ILO). "ICSC 0682 - 1,2,4-TRIAZOLE." ILO International Chemical Safety Cards, https://www.ilo.org/dyn/icsc/showcard.display?p_card_id=0682[8] Santa Cruz Biotechnology. "3-Amino-1,2,4-triazole Safety Data Sheet." SCBT, https://www.scbt.com/[6] University of Southern California (USC). "Chemical Waste." USC Environmental Health & Safety, https://ehs.usc.edu/[4] Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA.gov, https://www.epa.gov/hw

Sources

Handling

Personal protective equipment for handling 3-(1H-1,2,3-triazol-1-yl)propanoic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical causality. When handling heterocyclic building blocks like 3-(1H-1,2,3-triazol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical causality. When handling heterocyclic building blocks like 3-(1H-1,2,3-triazol-1-yl)propanoic acid (CAS: 4332-45-0; or its hydrochloride salt, CAS: 1803604-38-7)[1], understanding the molecular behavior of the compound is the first step in designing a robust safety and operational protocol.

This guide provides the definitive, self-validating procedures required to handle, process, and dispose of this compound safely, ensuring both scientific integrity and regulatory compliance.

Hazard Causality & Risk Assessment

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first deconstruct the molecule's dual hazard profile:

  • The Propanoic Acid Moiety (Corrosivity): As a Brønsted-Lowry acid, this functional group acts as a proton donor. Upon contact with physiological moisture (e.g., sweat, mucous membranes, or the tear film of the eye), it rapidly dissociates. This localized drop in pH induces protein denaturation and coagulation necrosis, making it a severe eye and skin irritant[2][3].

  • The 1,2,3-Triazole Ring (Systemic Toxicity): While triazoles are highly valuable pharmacophores in drug development, the parent heterocycles (such as 1,2,4-triazole) have demonstrated acute oral toxicity and carry classifications for potential reproductive toxicity (Repr. 1B)[4][5]. Inhalation of fine dust particles allows the compound to bypass the epidermal barrier, risking systemic absorption and respiratory tract irritation.

Personal Protective Equipment (PPE) Matrix

Based on the causality outlined above, standard laboratory attire is insufficient. The following table summarizes the mandatory PPE required to establish a multi-layered defense against corrosive organic dust[2][6][7].

Protection CategoryRequired SpecificationCausality & Scientific RationaleValidation Metric
Eye/Face ANSI Z87.1 or EN 166 approved tightly fitting safety goggles.Prevents acidic dust from dissolving in the ocular tear film, which can cause irreversible corneal damage.Goggles must leave no gap between the silicone seal and the user's cheekbones.
Hand Nitrile or Neoprene gloves (EN 374 compliant, minimum 0.11 mm thickness).Provides a highly cross-linked polymer barrier resistant to organic acid permeation.Self-Validation: Inflate gloves with air and submerge in water pre-use to check for micro-pinholes.
Body Flame-retardant, knee-length laboratory coat and closed-toe non-porous shoes.Prevents dermal exposure to acidic dust settling on clothing during transfer operations.Coat must be fully buttoned; no exposed skin on legs or feet.
Respiratory NIOSH-approved N95/P100 particulate respirator (or EN 149 half-mask).Required only if handling outside a fume hood. Prevents inhalation of aerosolized acidic powder.Perform a positive/negative pressure seal check before entering the workspace.

Operational Plan: Self-Validating Handling Protocol

The following step-by-step methodology ensures that the handling of 3-(1H-1,2,3-triazol-1-yl)propanoic acid is tightly controlled from container opening to reaction setup.

Step 1: Environmental Control Verification

  • Action: Conduct all weighing and transfer operations inside a certified Class II chemical fume hood.

  • Validation: Verify the hood's digital airflow monitor reads a face velocity between 80–100 feet per minute (fpm). Tape a small piece of tissue to the sash; it must pull gently inward.

Step 2: Static-Free Weighing

  • Action: Use anti-static weigh boats and a grounded stainless steel spatula. Organic acid powders are highly prone to static cling, which leads to aerosolization when the spatula is withdrawn.

  • Validation: If the powder "jumps" to the sides of the weigh boat, pause the operation and use an anti-static ionizer gun on the workspace before proceeding.

Step 3: Solubilization Dynamics

  • Action: When preparing stock solutions, always add the acid powder to the solvent (e.g., DMSO, DMF, or aqueous buffer), never the solvent directly onto the bulk powder.

  • Causality: Adding solvent to the bulk powder can cause localized rapid dissolution and micro-exothermic reactions, potentially splattering the acidic concentrate.

Step 4: Workspace Decontamination

  • Action: After transfer, wipe down the balance and fume hood surface with a damp cloth soaked in 0.1 M Sodium Bicarbonate ( NaHCO3​ ), followed by a distilled water wipe.

  • Validation: Swab the cleaned surface with a moistened pH indicator strip. A reading of pH 7.0 confirms the complete neutralization of any invisible micro-spillage.

Workflow Visualization

The following diagram maps the critical path for handling this chemical, ensuring no safety steps are bypassed.

Workflow A 1. Risk Assessment & Fume Hood Prep B 2. Don PPE (Nitrile, Goggles) A->B C 3. Weighing (Anti-static) B->C D 4. Solubilization (Acid to Solvent) C->D E 5. Waste Segregation (HDPE Container) D->E F 6. Decontamination (pH 6-8 Neutralization) E->F

Sequential safety workflow for handling 3-(1H-1,2,3-triazol-1-yl)propanoic acid.

Disposal Plan: EPA/RCRA Compliance

Improper disposal of substituted organic acids violates the Clean Water Act and EPA Resource Conservation and Recovery Act (RCRA) guidelines[8][9]. Because 3-(1H-1,2,3-triazol-1-yl)propanoic acid contains a biologically active heterocycle and is acidic, it must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this waste with inorganic mineral acids (e.g., Nitric Acid) or heavy metals. Collect all liquid waste and contaminated consumables (pipette tips, gloves) in a dedicated, chemically resistant High-Density Polyethylene (HDPE) container[7].

  • In-Situ Neutralization (Aqueous Waste Only): If local Publicly Owned Treatment Works (POTW) and institutional EHS regulations permit, aqueous solutions containing this acid can be neutralized prior to final disposal[10][11].

    • Slowly add a saturated solution of Sodium Carbonate ( Na2​CO3​ ) to the acid waste while stirring.

    • Causality: The carbonate reacts with the propanoic acid moiety to form a benign sodium salt, releasing CO2​ gas (fizzing).

    • Validation: Continue addition until fizzing stops and a pH meter or indicator paper confirms a stable pH between 6.0 and 8.0[8].

  • Labeling: Seal the HDPE container and affix a GHS-compliant label reading: "Hazardous Waste - Toxic/Corrosive Organic Acid (Triazole Derivative)."

  • Facility Transfer: Transfer the sealed container to your institution's licensed hazardous waste disposal facility. Never pour unneutralized or high-concentration organic heterocycles down the drain[11].

References

  • Columbus Chemical Industries. (n.d.). 1,2,4-Triazole 5907 - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl Roth. (2025). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • Flinn Scientific. (n.d.). Laboratory Chemical Disposal Methods. Retrieved from [Link]

  • Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.